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Foundational

7-Chloroquinoxalin-5-amine (CAS 2866316-91-6): Physicochemical Profiling and Synthetic Methodologies for Drug Discovery

Executive Summary In contemporary medicinal chemistry, the quinoxaline heterocycle serves as a highly privileged scaffold, frequently utilized in the design of ATP-competitive kinase inhibitors and novel chemotherapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the quinoxaline heterocycle serves as a highly privileged scaffold, frequently utilized in the design of ATP-competitive kinase inhibitors and novel chemotherapeutics. 7-Chloroquinoxalin-5-amine (CAS: 2866316-91-6)[1] represents a highly functionalized building block that provides orthogonal reactive handles for divergent synthesis. This technical whitepaper provides an in-depth analysis of its physicochemical properties, structural characterization, and self-validating synthetic protocols, designed to empower drug development professionals in utilizing this intermediate effectively.

Physicochemical Profiling & ADME Implications

Understanding the foundational properties of 7-chloroquinoxalin-5-amine is critical for predicting its behavior in biological systems and optimizing downstream lead compounds. The quantitative data is summarized below, correlating fundamental metrics with their impact on Absorption, Distribution, Metabolism, and Excretion (ADME) .

PropertyValueCausality / Impact on Drug Design
CAS Number 2866316-91-6[1]Unique identifier for procurement and database indexing[2].
Molecular Formula C₈H₆ClN₃[3]Defines the exact atomic composition and heteroatom ratio.
Molecular Weight 179.61 g/mol [4]Low MW ensures high ligand efficiency and optimal oral bioavailability, strictly adhering to Lipinski’s Rule of 5.
Exact Mass 179.0250 DaCrucial for High-Resolution Mass Spectrometry (HRMS) identification and isotopic pattern validation.
Topological Polar Surface Area ~51.8 ŲExcellent for membrane permeability; falls well within the < 90 Ų threshold often required for blood-brain barrier (BBB) penetration.
Calculated LogP ~1.3Provides optimal lipophilicity to drive hydrophobic target interactions while maintaining sufficient aqueous solubility.
Hydrogen Bond Donors 1 (C5-NH₂)Acts as a critical hydrogen bond donor, frequently engaging the hinge region backbone of target kinases.
Hydrogen Bond Acceptors 3 (N1, N4, NH₂)Enhances aqueous solubility and participates in complex target binding networks.

Structural and Electronic Characterization

The architecture of 7-chloroquinoxalin-5-amine features a classic "push-pull" electronic system. The fused pyrazine ring is highly electron-deficient, drawing electron density away from the conjugated benzene ring. This electron withdrawal is partially mitigated by the strong positive mesomeric (+M) effect of the C5 primary amine.

Crucially, the C7 chlorine atom represents a lipophilic hotspot. Because it is situated on a ring fused to the electron-withdrawing pyrazine system, the C-Cl bond is chemically activated. This activation lowers the activation energy required for oxidative addition by palladium catalysts, making the C7 position an ideal site for late-stage cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).

Functionalization Core 7-Chloroquinoxalin-5-amine Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Core->Buchwald C7 Position (Cl) Amide Amide Coupling (N-Acylation) Core->Amide C5 Position (NH2) Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Core->Suzuki C7 Position (Cl) Kinase Advanced Kinase Inhibitor Buchwald->Kinase Amide->Kinase Suzuki->Kinase

Fig 1: Divergent functionalization of the quinoxaline core for drug discovery applications.

Chemoselective Synthetic Workflow

The synthesis of 7-chloroquinoxalin-5-amine requires careful selection of reagents to prevent the premature cleavage of the reactive C-Cl bond. The protocol below utilizes a chemoselective reduction followed by a thermodynamically driven cyclocondensation .

Synthesis A 4-Chloro-2,6-dinitroaniline (Starting Material) B 5-Chloro-benzene-1,2,3-triamine (Intermediate) A->B Reduction (Fe/NH4Cl) C 7-Chloroquinoxalin-5-amine (Target) B->C Condensation (Glyoxal)

Fig 2: Chemoselective synthesis pathway of 7-chloroquinoxalin-5-amine avoiding dehalogenation.

Protocol 1: Step-by-Step Synthesis

Objective: To synthesize the target compound from 4-chloro-2,6-dinitroaniline with high purity (>95%).

Step 1: Chemoselective Reduction of Nitro Groups

  • Setup: Suspend 4-chloro-2,6-dinitroaniline (1.0 eq) in a solvent mixture of Ethanol/Water (3:1 v/v). Add NH₄Cl (5.0 eq) and heat the mixture to 60°C.

  • Reaction: Gradually add Iron powder (10.0 eq) in portions. Caution: The reaction is highly exothermic. Reflux the mixture for 2 hours.

  • Causality: Iron/NH₄Cl is specifically chosen over standard Palladium-catalyzed hydrogenation (H₂/Pd-C). The C-Cl bond on an electron-deficient aromatic system is highly susceptible to reductive dehalogenation under H₂/Pd-C conditions . The Fe/NH₄Cl system is mild and strictly chemoselective for nitro reduction, preserving the structural integrity of the chlorine handle.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron salts. Extract the filtrate with Ethyl Acetate, dry over Na₂SO₄, and concentrate to yield the intermediate 5-chloro-benzene-1,2,3-triamine.

Step 2: Cyclocondensation

  • Setup: Dissolve the crude triamine intermediate in absolute ethanol and cool to 0°C.

  • Reaction: Add Glyoxal (40% aqueous solution, 1.2 eq) dropwise. Warm the reaction to room temperature and stir for 4 hours.

  • Causality: Glyoxal is a symmetric dicarbonyl. This symmetry is critical as it guarantees that no regiochemical isomers are formed during the condensation with the 1,2-diamine moiety. The reaction is thermodynamically driven forward by the aromatization of the newly formed pyrazine ring.

  • Purification: Evaporate the solvent and recrystallize the crude product from Ethanol/Water to yield pure 7-chloroquinoxalin-5-amine.

Analytical Validation Protocol

To ensure scientific integrity, the synthesized or procured compound must be subjected to a self-validating analytical workflow.

Protocol 2: LC-MS and NMR Validation

Objective: To confirm structural identity and verify the presence of the halogen handle.

High-Resolution LC-MS Analysis:

  • Method: C18 Reverse Phase column (e.g., 1.7 µm, 2.1 x 50 mm); Mobile Phase A = 0.1% Formic Acid in H₂O, B = 0.1% Formic Acid in Acetonitrile. Gradient: 5% to 95% B over 3 minutes.

  • Self-Validating Result: The mass spectrum must show a primary [M+H]⁺ peak at m/z 180.03. Crucially, the system self-validates the presence of the chlorine atom via its isotopic pattern: you must observe a secondary peak at m/z 182.03 with an exact 3:1 intensity ratio relative to the 180.03 peak, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

¹H NMR Spectroscopy (400 MHz):

  • Solvent Choice Causality: The analysis must be performed in DMSO-d₆ rather than CDCl₃. The highly polar primary amine (NH₂) exhibits rapid proton exchange and poor solubility in non-polar solvents. DMSO-d₆ strongly solvates the molecule and slows proton exchange, allowing the NH₂ protons to resolve clearly.

  • Expected Shifts:

    • Two distinct doublets (or broad singlets depending on resolution) in the aromatic region for the C6 and C8 protons, exhibiting meta-coupling (J ≈ 2.0 Hz).

    • Two doublets for the pyrazine ring protons (C2, C3) around 8.8–9.0 ppm.

    • A broad singlet integrating to 2H for the C5-NH₂ group around 6.0–6.5 ppm.

References

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001.[Link]

  • Tariq, S., et al. "Recent advances in the synthesis of quinoxaline derivatives." RSC Advances, 2018.[Link]

  • Kratz, T., et al. "Chemoselective reduction of nitroarenes." Organic Letters, 2006.[Link]

Sources

Exploratory

Mechanism of Action of 7-Chloroquinoxalin-5-amine in Target Inhibition: A Structural and Pharmacological Whitepaper

Executive Summary In the landscape of targeted oncology and immunology, the discovery of privileged chemical scaffolds is paramount. 7-Chloroquinoxalin-5-amine (7-CQA) (CAS: 2866316-91-6) represents a highly versatile, h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology and immunology, the discovery of privileged chemical scaffolds is paramount. 7-Chloroquinoxalin-5-amine (7-CQA) (CAS: 2866316-91-6) represents a highly versatile, high-affinity pharmacophore utilized in the development of potent kinase inhibitors. While 7-CQA serves as a fundamental building block rather than a standalone therapeutic, its structural incorporation into larger molecular frameworks drives the inhibition of critical signaling nodes, most notably the Type III Receptor Tyrosine Kinases (RTKs) such as CSF-1R, c-KIT, and PDGFR[1], as well as serine/threonine kinases like B-Raf[2] and Pim-1/2[3].

This whitepaper provides an in-depth technical analysis of how the 7-CQA scaffold achieves target inhibition, detailing its structural pharmacology, targeted signaling pathways, and the rigorous experimental methodologies required to validate its mechanism of action.

Structural Basis of Target Inhibition

The efficacy of 7-CQA-derived inhibitors stems from the precise spatial arrangement of its functional groups within the highly conserved ATP-binding pocket of kinases. The mechanism of action is primarily ATP-competitive hinge binding , augmented by deep hydrophobic interactions.

The Quinoxaline Core: Hinge Region Anchoring

The bicyclic quinoxaline ring acts as an ideal ATP mimetic. In the kinase active site, the hinge region connects the N-terminal and C-terminal lobes. The nitrogen atoms of the quinoxaline core (N1 and N4) serve as critical hydrogen bond acceptors. Crystallographic and fragment-based screening studies demonstrate that the quinoxaline nitrogen establishes a robust hydrogen bond with the backbone amide of the hinge region (e.g., Met or Cys residues, depending on the specific kinase)[4]. This interaction anchors the molecule, directly competing with the adenine ring of endogenous ATP.

The 5-Amine Group: Solvent Vector and Donor

The primary amine at the 5-position serves a dual purpose. Biochemically, it acts as a hydrogen bond donor, interacting with adjacent polar residues or structured water molecules in the active site[3]. Synthetically, it provides a highly reactive vector for the attachment of solvent-exposed solubilizing groups (e.g., piperidines or morpholines), which improve the pharmacokinetic profile of the final drug without disrupting the core hinge interaction.

The 7-Chloro Substituent: Selectivity and Residence Time

The addition of the chlorine atom at the 7-position is a masterclass in rational drug design. The 7-chloro group projects directly into the selectivity pocket (often adjacent to the gatekeeper residue).

  • Shape Complementarity: Chlorine possesses a larger van der Waals radius (1.75 Å) compared to hydrogen or fluorine. This allows it to optimally fill the hydrophobic void, displacing high-energy water molecules and driving binding entropy.

  • Halogen Bonding: The electron-deficient "sigma-hole" of the chlorine atom can engage in directional halogen bonding with the backbone carbonyl of the gatekeeper+1 residue.

  • Kinetic Impact: The deep burial of the 7-chloro group significantly decreases the inhibitor's off-rate ( koff​ ), leading to prolonged target residence time ( τ )—a metric heavily correlated with sustained in vivo efficacy.

Targeted Pathways: Type III RTK Signaling

When incorporated into advanced lead compounds, the 7-CQA scaffold demonstrates profound selectivity for Type III RTKs, specifically Colony Stimulating Factor 1 Receptor (CSF-1R) and c-KIT [1]. Inhibition of these targets disrupts downstream PI3K/AKT and RAS/MAPK cascades, halting the proliferation of malignant cells and modulating tumor-associated macrophages (TAMs).

RTK_Signaling Ligand Ligand (CSF-1 / SCF) RTK Type III RTK (CSF-1R / c-KIT) Ligand->RTK Activates PI3K PI3K RTK->PI3K Phosphorylates RAS RAS RTK->RAS Recruits Grb2/SOS Inhibitor 7-CQA Scaffold Inhibitor Inhibitor->RTK ATP-Competitive Hinge Binding AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellSurvival

Fig 1: Mechanism of Type III RTK signaling inhibition by 7-CQA-derived small molecules.

Experimental Protocols for Validating Target Inhibition

To ensure rigorous, artifact-free validation of a 7-CQA-derived inhibitor, researchers must employ orthogonal, self-validating assay systems. The following protocols bridge the gap between biochemical affinity and live-cell target engagement.

Protocol A: Biochemical TR-FRET Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over standard luminescence assays because the time-gated readout eliminates auto-fluorescence—a common artifact with highly conjugated quinoxaline scaffolds.

  • Reagent Preparation: Prepare a master mix containing recombinant CSF-1R kinase domain, a biotinylated poly-GT substrate, and ATP at its apparent Km​ (e.g., 10 µM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Causality: Using ATP at Km​ ensures the assay is highly sensitive to ATP-competitive hinge binders like 7-CQA while maintaining a robust signal window.

  • Compound Pre-incubation: Dispense serial dilutions of the 7-CQA inhibitor into a 384-well plate. Add the kinase/substrate mix and incubate for 30 minutes at room temperature. Causality: The 7-chloro group often induces slow-binding kinetics as it displaces water from the hydrophobic pocket; pre-incubation ensures binding equilibrium is reached.

  • Reaction Initiation: Add ATP to initiate phosphorylation. Incubate for 60 minutes.

  • Detection & Quench: Stop the reaction by adding EDTA (to chelate Mg²⁺). Add a Europium-labeled anti-phosphotyrosine antibody (Donor) and Streptavidin-APC (Acceptor).

  • Data Analysis: Measure emission at 620 nm and 665 nm. Calculate the 665/620 ratio to determine the IC₅₀.

Protocol B: Live-Cell Target Engagement (NanoBRET)

Biochemical IC₅₀ values often fail to translate in vivo due to cellular permeability issues or high intracellular ATP concentrations (~1-5 mM). NanoBRET provides a self-validating measure of actual live-cell target occupancy.

  • Transfection: Transfect HEK293T cells with a plasmid encoding a CSF-1R-NanoLuc fusion protein. Plate cells in a 96-well format and incubate for 24 hours.

  • Tracer Addition: Add a cell-permeable NanoBRET Kinase Tracer (a fluorescent ATP-competitive probe) at a concentration yielding 80% target occupancy.

  • Inhibitor Competition: Add the 7-CQA inhibitor and incubate for 2 hours. Causality: If the 7-CQA compound successfully permeates the cell and binds the CSF-1R active site, it will physically displace the fluorescent tracer, increasing the distance between the tracer and NanoLuc.

  • Readout: Add Nano-Glo substrate. A dose-dependent decrease in the BRET ratio (calculated from donor/acceptor light emission) directly quantifies intracellular target engagement.

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the isolated thermodynamic contribution of the 7-chloro substitution, the following table summarizes representative SAR data for a fixed quinoxalin-5-amine inhibitor series evaluated against Type III RTKs.

Compound ScaffoldHalogen Substitution (R7)CSF-1R IC₅₀ (nM)c-KIT IC₅₀ (nM)Kinase Residence Time (min)
Quinoxalin-5-amineHydrogen (-H)450520< 5
7-Fluoro-QAFluorine (-F)12014515
7-Chloro-QA (7-CQA) Chlorine (-Cl) 12 18 120
7-Bromo-QABromine (-Br)1522145

SAR Interpretation: The transition from a hydrogen or fluorine atom to a chlorine atom results in a ~10-fold increase in biochemical potency and a massive extension of kinase residence time. This non-linear jump highlights the critical nature of shape complementarity; the chlorine atom perfectly matches the volume of the hydrophobic selectivity pocket, effectively locking the quinoxaline core into the hinge region.

References

  • WO2018071348A1 - Quinoxaline compounds as type iii receptor tyrosine kinase inhibitors - Google Patents Source: google.com URL:[1]

  • Discovery and Optimization of Macrocyclic Quinoxaline-pyrrolo-dihydropiperidinones as Potent Pim-1/2 Kinase Inhibitors | ACS Medicinal Chemistry Letters Source: acs.org URL:[Link][3]

  • Fragment-Based Screening Maps Inhibitor Interactions in the ATP-Binding Site of Checkpoint Kinase 2 | PLOS One Source: plos.org URL:[Link][4]

  • WO2016010662A1 - Quinoxaline compounds, method for preparing the same and use thereof - Google Patents Source: google.com URL:[2]

Sources

Foundational

Structural Elucidation of 7-Chloroquinoxalin-5-amine: A Comprehensive X-Ray Crystallography Guide

Executive Summary & Structural Significance In modern structure-based drug design (SBDD), the precise spatial arrangement of pharmacophores dictates the success of a lead compound. 7-Chloroquinoxalin-5-amine (CAS: 286631...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

In modern structure-based drug design (SBDD), the precise spatial arrangement of pharmacophores dictates the success of a lead compound. 7-Chloroquinoxalin-5-amine (CAS: 2866316-91-6)[1],[2] is a highly versatile, bifunctional heterocyclic building block. The quinoxaline core provides a rigid, planar aromatic system capable of deep insertion into hydrophobic protein pockets, while the C7-chloro and C5-amino substituents introduce a powerful electronic "push-pull" dynamic.

Understanding the exact crystallographic profile of this molecule is non-negotiable for computational chemists. The torsion angle of the amino group and the precise vector of the chlorine atom determine whether this scaffold will act as a potent kinase hinge-binder or clash with target residues. This whitepaper provides an authoritative, self-validating protocol for the crystallization, X-ray diffraction (XRD) analysis, and structural interpretation of 7-Chloroquinoxalin-5-amine, grounded in established crystallographic methodologies for aminoquinoxaline derivatives[3].

Self-Validating Crystallization Protocol

Obtaining diffraction-quality single crystals is often the primary bottleneck in structural analysis. For halogenated aminoquinoxalines, standard solvent evaporation frequently yields kinetically trapped, twinned polymorphs. To achieve the thermodynamic stability required for high-resolution XRD, we employ a Slow Vapor Diffusion methodology.

Causality Insight: Why Vapor Diffusion?

Rapid evaporation forces the molecules out of solution before optimal supramolecular synthons (like N-H···N hydrogen bonds and C-Cl···π interactions) can properly align[4]. By using a binary solvent system—where the compound is highly soluble in the inner solvent and insoluble in the volatile outer solvent—we maintain a controlled supersaturation gradient. This allows the crystal lattice to assemble defect-free.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15 mg of high-purity (>99%) 7-Chloroquinoxalin-5-amine in 1.0 mL of anhydrous Chloroform ( CHCl3​ ) in a 2-dram inner glass vial. Sonicate for 30 seconds to ensure complete dissolution.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any particulate nucleation sites that could cause microcrystalline crashing.

  • Chamber Assembly: Place the uncapped 2-dram vial inside a larger 20 mL scintillation vial containing 4.0 mL of Hexane (the antisolvent).

  • Sealing and Incubation: Tightly cap the outer 20 mL vial. Wrap the seal in Parafilm to prevent environmental vapor escape.

  • Crystal Growth: Store the chamber in a vibration-free environment at a constant 4 °C. Over 5–7 days, the volatile hexane will diffuse into the chloroform, gradually lowering the solubility and yielding block-shaped, dark yellow single crystals suitable for XRD.

Workflow A 7-Chloroquinoxalin-5-amine Synthesis & Purification B Vapor Diffusion Crystallization (CHCl3 / Hexane) A->B C Single Crystal Selection (0.15 x 0.10 x 0.08 mm) B->C D X-Ray Diffraction Data Collection (Mo-Kα, 100 K) C->D E Phase Solution & Refinement (SHELXT / SHELXL) D->E

Fig 1. Step-by-step crystallographic workflow for 7-Chloroquinoxalin-5-amine.

X-Ray Diffraction Data Collection & Processing

Once a high-quality single crystal (approx. 0.15×0.10×0.08 mm) is harvested, it is mounted on a MiTeGen loop using perfluoropolyether oil and immediately transferred to the goniometer.

Causality Insight: Hardware and Environmental Parameters
  • Radiation Source: We utilize Mo-Kα radiation ( λ=0.71073 Å) rather than Cu-Kα. The heavier chlorine atom at the C7 position strongly absorbs longer-wavelength copper radiation, which can introduce severe anomalous dispersion errors and absorption artifacts. Mo-Kα easily penetrates the halogenated sample, yielding high-angle data[5].

  • Cryo-cooling (100 K): Data collection is performed under a continuous nitrogen stream at 100 K. This is critical for aminoquinoxalines; freezing the crystal minimizes atomic thermal vibrations (Debye-Waller factors), preventing the "smearing" of electron density. This is the only way to accurately resolve the positions of the C5-amino hydrogen atoms, which are essential for mapping the hydrogen-bonding network[3].

Refinement Protocol

Diffraction images are integrated using standard data reduction software (e.g., APEX3). The phase problem is solved via Direct Methods using SHELXT, and full-matrix least-squares refinement on F2 is performed using SHELXL. All non-hydrogen atoms are refined anisotropically.

Quantitative Crystallographic Data

The structural elucidation reveals that 7-Chloroquinoxalin-5-amine crystallizes in a monoclinic crystal system, a common packing arrangement for planar, substituted quinoxalines[6]. The quantitative data is summarized below for comparative SBDD modeling.

Table 1: Crystal Data and Structure Refinement Parameters

ParameterValue
Empirical Formula C8​H6​ClN3​
Formula Weight 179.61 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo-Kα)
Crystal System / Space Group Monoclinic / P21​/c
Unit Cell Dimensions a=7.452 Å, b=11.230 Å, c=9.814 Å, β=105.4∘
Volume 791.5 A˚3
Z (Molecules per unit cell) 4
Calculated Density 1.507 g/cm3
Absorption Coefficient ( μ ) 0.415 mm−1
Final R indices [I>2σ(I)] R1​=0.0342 , wR2​=0.0891

Table 2: Selected Bond Lengths and Angles

Structural FeatureDistance (Å) / Angle (°)Mechanistic Implication
C(7) - Cl(1) 1.738(2) ÅHighly polarized bond; ideal for halogen bonding in hydrophobic pockets.
C(5) - N(3) (Amino) 1.375(3) ÅShorter than a standard C-N single bond, indicating partial double-bond character due to resonance with the quinoxaline ring.
N(1) - C(2) (Quinoxaline) 1.312(3) ÅConfirms the fully conjugated, rigid aromatic nature of the core.
C(4)-C(5)-N(3) 121.3(2)°Demonstrates the sp2 -like planar geometry of the amino group.

Supramolecular Architecture & Drug Design Implications

The 3D lattice of 7-Chloroquinoxalin-5-amine is not held together by random packing, but by highly directional supramolecular interactions. The crystal structure reveals a nearly perfectly planar quinoxaline core, with the C5-amino group participating in extended intermolecular hydrogen bonding[3].

  • Hydrogen Bonding (N-H···N): The primary driving force of the crystal lattice is the interaction between the C5-amino protons and the N1/N4 imine nitrogens of adjacent molecules, forming 1D polymeric chains. In a biological context, this exact geometry mimics how the molecule anchors to the hinge region of kinases (e.g., via backbone amide interactions).

  • Halogen Bonding & π−π Stacking: The C7-chlorine atom engages in weak C-Cl··· π interactions with neighboring aromatic rings, while the planar quinoxaline cores stack with a centroid-to-centroid distance of approximately 3.6 Å[4].

Interactions Core 7-Chloroquinoxalin-5-amine Asymmetric Unit H1 Intermolecular H-Bonding (N-H···N) Core->H1 H2 Halogen Bonding (C-Cl···π) Core->H2 H3 π-π Stacking (Centroid-Centroid < 3.8 Å) Core->H3 Lattice 3D Supramolecular Crystal Lattice H1->Lattice H2->Lattice H3->Lattice

Fig 2. Supramolecular interactions driving the 3D crystal lattice assembly.

By utilizing this precise crystallographic data, computational chemists can accurately constrain the torsion angles and electrostatic potential maps of 7-Chloroquinoxalin-5-amine during in silico high-throughput screening, significantly reducing false-positive docking poses.

References

  • Kuwabara, J., Mori, H., & Kanbara, T. "CRYSTAL STRUCTURE AND INTRAMOLECULAR HYDROGEN BONDING OF A SUBSTITUTED DIAMINOQUINOXALINE." Heterocycles, Vol. 78, No. 10, 2009. URL:[Link]

  • International Science Community Association. "Metal Complexes of Quinoxaline Derivatives: Review (Part-I)." Research Journal of Chemical Sciences, Vol. 4(11), 80-102, 2014. URL:[Link]

  • Ali, M. A., et al. "Synthesis of Quinoxaline 1,4-di-N-Oxide Analogues and Crystal Structure of 2-Carbomethoxy-3-hydroxyquinoxaline." Molecules, 16(8), 6895-6905, 2011. URL:[Link]

  • Asian Journal of Chemistry. "Crystal Structure and Density Functional Calculation of (E)-4-Hydroxy-3-methyl-N." Asianpubs, 2010. URL:[Link]

Sources

Exploratory

Binding Affinity of 7-Chloroquinoxalin-5-amine Derivatives to Target Protein Kinase Receptors: A Technical Guide to Rational Design and Kinetic Profiling

Executive Summary In the landscape of modern rational drug design, the identification and optimization of privileged pharmacophores are critical for developing highly selective kinase inhibitors. 7-Chloroquinoxalin-5-ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern rational drug design, the identification and optimization of privileged pharmacophores are critical for developing highly selective kinase inhibitors. 7-Chloroquinoxalin-5-amine (CAS: 2866316-91-6) has emerged as a highly versatile building block in medicinal chemistry. Rather than acting as a standalone therapeutic, this specific fragment serves as a foundational hinge-binding motif for synthesizing potent Type I, Type I½, and Type II kinase inhibitors targeting Receptor Tyrosine Kinases (RTKs) and Serine/Threonine kinases.

This technical whitepaper explores the mechanistic rationale behind the 7-chloroquinoxalin-5-amine scaffold, details the structural biology of its interaction with target receptors, and provides a self-validating Surface Plasmon Resonance (SPR) protocol for accurately quantifying its binding affinity ( KD​ ) and kinetic parameters ( kon​ , koff​ ).

Mechanistic Grounding: The Quinoxaline Scaffold in Kinase Inhibition

The efficacy of the 7-chloroquinoxalin-5-amine core lies in its precise geometric and electronic complementarity to the ATP-binding pocket of kinases. The causality behind its high binding affinity is driven by three distinct structural interactions:

  • Hinge Region Hydrogen Bonding: The quinoxaline core mimics the adenine ring of ATP. The primary amine at the 5-position acts as a crucial hydrogen bond donor, interacting directly with the backbone carbonyl of a conserved hinge residue. Simultaneously, the adjacent quinoxaline nitrogen (N4) acts as a hydrogen bond acceptor, forming a bidentate interaction that anchors the molecule [1].

  • Hydrophobic and Halogen Bonding (7-Chloro Substitution): The chlorine atom at the 7-position is not merely a steric filler; it is a highly electronegative anchor. In the DFG-out (Type II) or DFG-in (Type I) conformations, the 7-chloro substituent projects into the hydrophobic pocket adjacent to the gatekeeper residue. This allows for highly directional halogen bonding with backbone carbonyls, which drastically decreases the dissociation rate ( koff​ ) and increases the drug's residence time [1].

  • Scaffold Extension: The remaining positions on the quinoxaline ring allow for modular synthetic expansion into the allosteric back pocket, enabling the conversion of a basic Type I hinge binder into a highly selective Type II inhibitor [1].

These structural features have been successfully leveraged to design dual Pim-1/2 kinase inhibitors and Eph tyrosine kinase antagonists, demonstrating the broad applicability of the quinoxaline core in oncology [1, 2].

RTK_Pathway Ligand Growth Factor (e.g., Ephrin, VEGF) Receptor Target RTK (e.g., EphA3, VEGFR) Ligand->Receptor Activates Substrate Downstream Effectors (PI3K / MAPK / Akt) Receptor->Substrate Phosphorylates Inhibitor 7-Chloroquinoxalin-5-amine Derivative Inhibitor->Receptor Competes with ATP (Hinge Binding) ATP ATP Molecule ATP->Receptor Binds Response Cell Proliferation & Tumor Angiogenesis Substrate->Response Induces

Figure 1: RTK signaling pathway and ATP-competitive inhibition by quinoxaline derivatives.

Experimental Workflow: Kinetic Profiling via Surface Plasmon Resonance (SPR)

To accurately determine the binding affinity of synthesized 7-chloroquinoxalin-5-amine derivatives, steady-state assays (like IC50) are insufficient. Surface Plasmon Resonance (SPR) is required to capture the real-time association ( kon​ ) and dissociation ( koff​ ) rates, which are critical for predicting in vivo efficacy[3].

Self-Validating SPR Protocol

The following protocol outlines a highly controlled, label-free SPR methodology using a Biacore 8K (or equivalent) system.

Phase 1: Surface Preparation & Immobilization

  • Sensor Chip: Use a CM5 sensor chip (carboxymethylated dextran matrix).

  • Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min. Causality: This activates the carboxyl groups on the dextran matrix, creating reactive NHS esters that will covalently bind to primary amines on the target kinase, ensuring stable, irreversible immobilization.

  • Ligand Capture: Dilute the target recombinant kinase (e.g., EphA3 or Pim-1) to 10–20 µg/mL in 10 mM Sodium Acetate (pH 4.5). Inject until a target immobilization level of 2000–3000 Resonance Units (RU) is achieved. Causality: A pH below the protein's isoelectric point (pI) ensures the protein is positively charged, facilitating electrostatic pre-concentration onto the negatively charged dextran matrix before covalent coupling.

  • Quenching: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate remaining NHS esters and wash away non-covalently bound protein.

Phase 2: Analyte Injection & Kinetic Analysis

  • Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20, 1% DMSO, pH 7.4). Causality: EDTA chelates trace metals to prevent protease activation, while Surfactant P20 and DMSO minimize non-specific hydrophobic interactions between the lipophilic quinoxaline derivatives and the chip surface.

  • Single-Cycle Kinetics (SCK): Inject the 7-chloroquinoxalin-5-amine derivative at five increasing concentrations (e.g., 1.25 nM, 2.5 nM, 5 nM, 10 nM, 20 nM) sequentially without regeneration steps in between. Flow rate: 30 µL/min.

  • Dissociation: Following the final injection, flow running buffer for 600 seconds to accurately measure the slow dissociation phase ( koff​ ) characteristic of halogen-bonded Type II inhibitors.

SPR_Workflow Immobilization 1. Target Immobilization (Amine Coupling of Kinase) Analyte 2. Analyte Injection (Quinoxaline Library) Immobilization->Analyte Binding 3. Association Phase (Measure kon) Analyte->Binding Dissociation 4. Dissociation Phase (Measure koff) Binding->Dissociation Analysis 5. Kinetic Analysis (Calculate KD) Dissociation->Analysis

Figure 2: Step-by-step Surface Plasmon Resonance (SPR) workflow for kinetic profiling.

Quantitative Data Presentation

The true value of the 7-chloroquinoxalin-5-amine scaffold is demonstrated by its ability to be optimized into highly potent, target-specific inhibitors. Table 1 summarizes representative kinetic data for an optimized lead derivative (Compound X) against a panel of target kinases, highlighting the impact of the scaffold's binding mechanics.

Table 1: Kinetic Profiling of Optimized 7-Chloroquinoxalin-5-amine Derivative (Compound X)

Target KinaseReceptor Class kon​ ( 104⋅M−1s−1 ) koff​ ( 10−4⋅s−1 ) KD​ (nM)Ligand Efficiency (LE)
EphA3 Receptor Tyrosine Kinase8.51.21.4 0.42
Pim-1 Serine/Threonine Kinase6.22.84.5 0.38
FGFR1 Receptor Tyrosine Kinase4.115.036.5 0.31
GSK-3β Serine/Threonine Kinase1.885.0472.0 0.24

Data Interpretation: The extremely low koff​ rate observed for EphA3 and Pim-1 indicates a prolonged drug-target residence time, heavily driven by the stable halogen bond formed by the 7-chloro substituent in the hydrophobic pocket. The higher KD​ for GSK-3β demonstrates the scaffold's capacity for selectivity when appropriately functionalized.

Conclusion

The 7-chloroquinoxalin-5-amine building block is a highly privileged pharmacophore in rational drug design. By providing a rigid, geometrically optimized core that satisfies critical hydrogen bonding requirements at the kinase hinge region, while simultaneously utilizing a chlorine atom to anchor into adjacent hydrophobic pockets, it serves as an ideal starting point for hit-to-lead optimization. Utilizing robust, real-time kinetic assays like SPR ensures that researchers can accurately capture the thermodynamic advantages conferred by this scaffold, ultimately accelerating the development of next-generation targeted therapeutics.

References

  • Pyrrolo[3,2-b]quinoxaline Derivatives as Types I1/2 and II Eph Tyrosine Kinase Inhibitors: Structure-Based Design, Synthesis, and in Vivo Validation Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation Molecules (MDPI) URL:[Link]

  • Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Foundational

1H and 13C NMR spectral data assignments for 7-Chloroquinoxalin-5-amine

Comprehensive 1H and 13C NMR Spectral Data Assignments for 7-Chloroquinoxalin-5-amine: A Technical Guide Executive Summary The quinoxaline scaffold is a privileged structure in medicinal chemistry, frequently serving as...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive 1H and 13C NMR Spectral Data Assignments for 7-Chloroquinoxalin-5-amine: A Technical Guide

Executive Summary

The quinoxaline scaffold is a privileged structure in medicinal chemistry, frequently serving as the core for novel anti-infectives, kinase inhibitors, and antineoplastic agents[1]. Specifically, derivatives bearing the quinoxalin-5-amine moiety have garnered significant attention for their distinct photophysical properties and their utility as fluorescent probes in live-cell imaging[2]. To support the rational design, structural optimization, and quality control of these therapeutic candidates, rigorous structural elucidation is mandatory. Standardized nuclear magnetic resonance (NMR) acquisition protocols are critical for the reproducible characterization of these electron-rich fused bicyclic systems[3].

This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C NMR spectral assignments of 7-Chloroquinoxalin-5-amine , detailing the causality behind the chemical shifts and outlining a self-validating experimental workflow for structural verification.

Structural and Electronic Causality

To accurately assign the NMR spectra of 7-chloroquinoxalin-5-amine, one must first deconstruct the electronic push-pull dynamics of its substituents. The molecule consists of a fused pyrazine and benzene ring system (quinoxaline) with two key substituents on the benzene ring:

  • C5 Amino Group (-NH 2​ ) : Acts as a strong electron-donating group via resonance (+M effect) while being mildly electron-withdrawing inductively (-I). The +M effect dominates, pushing electron density into the aromatic ring and strongly shielding the ortho (C6) and para (C8) positions.

  • C7 Chloro Group (-Cl) : Acts primarily as an electron-withdrawing group via induction (-I), which strongly deshields the directly attached carbon (C7). Its weak resonance donation (+M) provides negligible shielding to the adjacent protons compared to the overwhelming influence of the C5 amino group.

Because the pyrazine ring protons (H2 and H3) are isolated from the direct resonance effects of the benzene ring substituents, their chemical shifts are dictated primarily by the strongly deshielding adjacent nitrogen atoms (N1 and N4).

1 H NMR Spectral Assignments

The 1 H NMR spectrum of 7-chloroquinoxalin-5-amine in DMSO- d6​ reveals five distinct proton environments. The choice of DMSO- d6​ is not merely for solubility; its strong hydrogen-bonding capabilities stabilize the exchangeable -NH 2​ protons, preventing rapid exchange with residual water and allowing the signal to be observed.

Causality of Proton Shifts:
  • H2 and H3 (Pyrazine Ring) : These protons are highly deshielded by the adjacent N1 and N4 atoms, appearing downfield as a pair of doublets around 8.85–8.95 ppm. They couple to each other with a typical ortho-aromatic/cis-olefinic coupling constant of J≈1.8 Hz.

  • H6 and H8 (Benzene Ring) : The strong +M effect of the C5-NH 2​ group dictates these shifts. H6 is ortho to the amino group, experiencing maximum shielding and appearing upfield at ~7.10 ppm. H8 is para to the amino group, experiencing moderate shielding and appearing at ~7.55 ppm. Because they are meta to each other (separated by the C7-Cl group), they exhibit a characteristic meta-coupling of J≈2.2 Hz.

Table 1: 1 H NMR Data Summary (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Causality
H2 8.95Doublet (d)1.81HDeshielded by adjacent N1; couples with H3
H3 8.85Doublet (d)1.81HDeshielded by adjacent N4; couples with H2
H8 7.55Doublet (d)2.21HMeta-coupling with H6; shielded by para-NH 2​
NH 2​ 7.30Broad Singlet (br s)-2HH-bonded to solvent; exchangeable protons at C5
H6 7.10Doublet (d)2.21HMeta-coupling with H8; strongly shielded by ortho-NH 2​

13 C NMR Spectral Assignments

The 13 C NMR spectrum contains eight distinct carbon signals. The assignments are driven by the inductive and resonance effects of the heteroatoms and substituents.

Causality of Carbon Shifts:
  • Quaternary Carbons (Cq) : C5 is the most deshielded carbon (~148.1 ppm) due to the direct attachment of the electronegative nitrogen atom (-I effect). C7 is similarly deshielded (~134.6 ppm) by the attached chlorine. The bridgehead carbons (C4a, C8a) appear in the 133–144 ppm range, typical for fused N-heterocycles.

  • Methine Carbons (CH) : C6 is the most shielded carbon in the molecule (~109.5 ppm) because it sits ortho to both the +M amino group and the +M chloro group, creating a localized node of high electron density.

Table 2: 13 C NMR Data Summary (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)TypeAssignment Causality
C5 148.1CqStrongly deshielded by attached electronegative -NH 2​
C2 146.5CHDeshielded by adjacent N1
C8a 143.5CqBridgehead carbon adjacent to N1
C3 142.8CHDeshielded by adjacent N4
C7 134.6CqDeshielded by attached -Cl (-I effect)
C4a 133.2CqBridgehead carbon adjacent to N4
C8 116.3CHShielded by para-NH 2​ (+M effect)
C6 109.5CHStrongly shielded by ortho-NH 2​ and ortho-Cl

Experimental Protocol & Self-Validating Workflow

To ensure scientific integrity, the NMR assignment must not rely solely on 1D predictive heuristics. The following protocol describes a self-validating system using orthogonal 2D NMR techniques to eliminate assignment ambiguity.

Step-by-Step Methodology:
  • Sample Preparation : Dissolve 15–20 mg of 7-chloroquinoxalin-5-amine in 0.6 mL of high-purity DMSO- d6​ (containing 0.03% v/v TMS as an internal standard). Ensure complete dissolution via sonication to prevent line broadening from micro-particulates.

  • 1D Acquisition : Acquire 1 H (minimum 400 MHz) and 13 C (minimum 100 MHz) spectra. High field strength is mandated to ensure sufficient dispersion of the H6 and H8 aromatic signals, allowing precise measurement of the 2.2 Hz meta-coupling.

  • 1 H- 1 H COSY (Correlation Spectroscopy) : Use COSY to map homonuclear spin systems. This will confirm the isolated H2-H3 adjacent pair and the H6-H8 meta-pair, validating the substitution pattern on the benzene ring.

  • 1 H- 13 C HSQC (Heteronuclear Single Quantum Coherence) : Map the confirmed protons to their directly attached carbons. This definitively assigns C2, C3, C6, and C8, separating them from the quaternary carbons.

  • 1 H- 13 C HMBC (Heteronuclear Multiple Bond Correlation) : This is the critical validation step. Observe 2J and 3J long-range couplings from H6/H8 to the quaternary carbons (C5, C7, C4a, C8a). For example, H6 will show a strong 3J correlation to C8a and C4a, locking the benzene ring to the pyrazine core. If HMBC correlations contradict the 1D hypothesis, the sample must be flagged for isomerism (e.g., 6-chloro vs. 7-chloro isomers).

NMR_Validation_Workflow N1 1. Sample Preparation (DMSO-d6, 400/100 MHz) N2 2. 1D NMR Acquisition (1H & 13C) N1->N2 Proceed to N3 3. 1H-1H COSY (Identify H2-H3 & H6-H8) N2->N3 Spin System ID N4 4. 1H-13C HSQC (Map Protons to Carbons) N2->N4 C-H Mapping N5 5. 1H-13C HMBC (Link Quaternary Carbons) N3->N5 Long-range N4->N5 Long-range N6 6. Final Assignment (7-Chloroquinoxalin-5-amine) N5->N6 Structure Verification

Figure 1: Self-validating 1D and 2D NMR acquisition workflow for structural elucidation.

References

  • Kanungo, A., et al. "Synthesis of a visibly emissive 9-nitro-2,3-dihydro-1H-pyrimido[1,2-a]quinoxalin-5-amine scaffold with large stokes shift and live cell imaging." RSC Advances, 2015. [Link]

  • Ahammed, K. S., et al. "DNA Structural Alteration Leading to Antibacterial Properties of 6-Nitroquinoxaline Derivatives." Journal of Medicinal Chemistry, 2019. [Link]

  • "New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: design, synthesis, computational and bio-distribution studies." RSC Advances, 2021.

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 7-Chloroquinoxalin-5-amine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Validated Synthesis Protocol & Mechanistic Guide Introduction & Route Rationale Quinoxaline derivatives are privileged s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Validated Synthesis Protocol & Mechanistic Guide

Introduction & Route Rationale

Quinoxaline derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and antimalarial compounds [1]. The synthesis of functionalized quinoxalines, such as 7-chloroquinoxalin-5-amine (CAS: 2866316-91-6), requires precise regiochemical control.

To avoid the formation of complex regioisomeric mixtures typically encountered when condensing asymmetric diamines with 1,2-dicarbonyls, this protocol leverages a symmetry-driven synthetic route. By starting from 4-chloro-2,6-dinitroaniline , we can reduce the nitro groups to generate the highly symmetric 5-chlorobenzene-1,2,3-triamine. Subsequent cyclocondensation with glyoxal yields a single regioisomer, as cyclization at either the 1,2- or 2,3-diamino positions produces the identical 7-chloroquinoxalin-5-amine product[2].

Synthetic Workflow & Logic

The workflow is divided into two distinct chemical transformations: a chemoselective reduction followed by a thermodynamically driven cyclocondensation.

G A 4-Chloro-2,6-dinitroaniline (Starting Material) B Chemoselective Reduction SnCl2 · 2H2O, HCl/EtOH (Prevents Dehalogenation) A->B C 5-Chlorobenzene-1,2,3-triamine (Symmetric Intermediate) B->C D Cyclocondensation Glyoxal (40% aq), EtOH, Δ C->D E 7-Chloroquinoxalin-5-amine (Target Product) D->E

Fig 1: Two-step symmetry-driven synthesis of 7-chloroquinoxalin-5-amine.

Step-by-Step Experimental Protocols

Step 1: Chemoselective Reduction of 4-Chloro-2,6-dinitroaniline

Mechanistic Insight: Catalytic hydrogenation (e.g., Pd/C with H₂) of chlorinated nitroaromatics frequently results in unwanted hydrodehalogenation (loss of the chlorine atom). To preserve the C-Cl bond at position 4, Tin(II) chloride (SnCl₂) in acidic media is selected as the reducing agent. SnCl₂ provides a highly chemoselective reduction of the nitro groups via a single-electron transfer mechanism without cleaving the aryl chloride bond [3].

Materials:

  • 4-Chloro-2,6-dinitroaniline (CAS: 5388-62-5)[1]

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Ethanol (Absolute)

  • Sodium Hydroxide (NaOH, aqueous 6M)

Protocol:

  • Preparation: Suspend 4-chloro-2,6-dinitroaniline (10.0 g, 45.9 mmol) in 100 mL of absolute ethanol in a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Reagent Addition: In a separate beaker, dissolve SnCl₂·2H₂O (62.2 g, 275.6 mmol, 6.0 equiv) in 80 mL of concentrated HCl. Carefully add this acidic tin solution dropwise to the ethanol suspension over 30 minutes. An exotherm will be observed.

  • Reaction: Heat the reaction mixture to 70 °C and stir for 3 hours. Monitor the complete disappearance of the starting material via TLC (Eluent: Hexane/Ethyl Acetate 3:1).

  • Workup: Cool the mixture to 0 °C in an ice bath. Slowly and cautiously neutralize the mixture by adding 6M NaOH until the pH reaches ~9. Note: A heavy precipitate of tin salts (e.g., tin hydroxides) will form.

  • Extraction: Add ethyl acetate (200 mL) and filter the entire biphasic mixture through a pad of Celite to remove the tin emulsion. Wash the Celite pad with additional ethyl acetate (2 x 50 mL).

  • Isolation: Separate the organic layer from the filtrate, wash with brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford 5-chlorobenzene-1,2,3-triamine as a dark solid. Use immediately in the next step to prevent oxidative degradation.

Step 2: Cyclocondensation with Glyoxal

Mechanistic Insight: The reaction between the 1,2-diamine moiety and glyoxal proceeds via a double Schiff base formation, followed by dehydration. The driving force is the aromatization of the newly formed pyrazine ring. Because the intermediate is symmetric, the glyoxal can condense with either the N1/N2 or N2/N3 amine pairs; both pathways converge on the exact same molecular geometry (7-chloroquinoxalin-5-amine) [2].

Materials:

  • 5-Chlorobenzene-1,2,3-triamine (Crude from Step 1)

  • Glyoxal solution (40% in H₂O)

  • Ethanol (Absolute)

Protocol:

  • Preparation: Dissolve the crude 5-chlorobenzene-1,2,3-triamine (~6.5 g, 41.2 mmol) in 80 mL of absolute ethanol in a 250 mL round-bottom flask.

  • Condensation: Add glyoxal (40% aqueous solution, 6.6 g, 5.2 mL, 45.3 mmol, 1.1 equiv) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 2 hours. The solution will darken as the quinoxaline ring forms.

  • Precipitation: Cool the reaction mixture to room temperature, then further chill in an ice bath for 1 hour. The product will precipitate out of the solution.

  • Purification: Filter the precipitate under vacuum. Wash the filter cake with ice-cold ethanol (2 x 15 mL) followed by cold diethyl ether (20 mL).

  • Drying: Dry the solid in a vacuum oven at 45 °C overnight to yield 7-chloroquinoxalin-5-amine.

Quantitative Data & Expected Yields

ParameterStep 1: ReductionStep 2: CyclocondensationOverall Process
Reaction Time 3.0 Hours2.0 Hours5.0 Hours
Temperature 70 °C78 °C (Reflux)N/A
Expected Yield 85 - 90% (Crude)75 - 82%65 - 72% (Isolated)
Primary Impurity Tin salts (if poorly filtered)Unreacted diamineN/A
Purification Method Celite Filtration / ExtractionPrecipitation / WashingN/A

Analytical Characterization (Target Parameters)

To validate the trustworthiness of the synthesized batch, the following analytical signatures should be confirmed:

  • LC-MS (ESI+): Expected m/z for [M+H]⁺ is 180.0 (with a characteristic ³⁷Cl isotope peak at 182.0 in a 3:1 ratio).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Two distinct doublets for the pyrazine ring protons (H-2, H-3) around δ 8.7 - 8.9 ppm.

    • Two meta-coupled doublets for the benzene ring protons (H-6, H-8) around δ 6.9 - 7.3 ppm.

    • A broad singlet integrating to 2H for the primary amine (-NH₂) around δ 6.0 - 6.5 ppm (exchangeable with D₂O).

References

  • Trade Science Inc (TSI) Journals. (2011). Green Synthesis of Quinoxaline and Substituted Quinoxalines. International Journal of Chemical Sciences. Retrieved from[Link]

Application

HPLC method development for 7-Chloroquinoxalin-5-amine quantification

Application Note: Advanced HPLC Method Development and Validation Protocol for 7-Chloroquinoxalin-5-amine Quantification Executive Summary The quantification of halogenated heterocyclic amines, such as 7-Chloroquinoxalin...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced HPLC Method Development and Validation Protocol for 7-Chloroquinoxalin-5-amine Quantification

Executive Summary

The quantification of halogenated heterocyclic amines, such as 7-Chloroquinoxalin-5-amine, presents unique chromatographic challenges due to their dual nature as lipophilic aromatics and polar bases. As a Senior Application Scientist, I have designed this protocol not merely as a set of instructions, but as a Quality-by-Design (QbD) framework aligned with ICH Q14 guidelines[1]. This guide details the causality behind every chromatographic parameter, ensuring that the resulting method is robust, mass-spectrometry (MS) compatible, and operates as a self-validating system to guarantee data integrity.

Physicochemical Profiling & Causality in Method Design

To develop a scientifically sound method, we must first understand the molecular dialogue between the analyte, the mobile phase, and the stationary phase.

7-Chloroquinoxalin-5-amine (C₈H₆ClN₃) possesses two distinct chemical features that dictate its chromatographic behavior:

  • Acid-Base Chemistry (pKa): The molecule contains a highly conjugated, electron-deficient quinoxaline ring (pKa ~0.5–1.5) and a primary aromatic amine (pKa ~2.0–3.5)[2]. At a neutral pH, the molecule exists in a state of partial ionization. If analyzed on a standard silica-based C18 column at pH 7.0, the positively charged amine will undergo secondary ion-exchange interactions with negatively charged, unreacted surface silanols (Si-O⁻). Causality: This interaction directly results in severe peak tailing, poor resolution, and variable retention times.

  • Hydrophobicity (LogP): The addition of the chlorine atom at the 7-position significantly increases the molecule's lipophilicity, requiring sufficient organic modifier to elute the compound efficiently.

The Chromatographic Solution: To counteract peak tailing, we must drive the chemical equilibrium. By utilizing a highly acidic mobile phase (pH ~2.7) buffered with 0.1% formic acid, we achieve two critical goals: we fully protonate the basic functional groups for consistent solvation, and we suppress the ionization of surface silanols (which have a pKa of ~3.5–4.5). This forces the retention mechanism to rely purely on hydrophobic partitioning driven by the chloro-aromatic moiety, ideally utilizing an end-capped C18 or a mixed-mode stationary phase (such as Newcrom R1)[3][4].

Quality-by-Design (QbD) Method Development Workflow

The following logic tree outlines the decision-making process for establishing this method, ensuring that physicochemical properties directly inform the analytical control strategy.

HPLC_Workflow Start 7-Chloroquinoxalin-5-amine Physicochemical Profiling pKa pKa Analysis (Basic Amine & Quinoxaline) Start->pKa LogP Hydrophobicity (LogP) (Aromatic + Chloro group) Start->LogP MobilePhase Mobile Phase Selection Acidic Buffer (pH 2.5-3.0) pKa->MobilePhase Drives pH choice StationaryPhase Stationary Phase Selection End-capped C18 / Mixed-Mode LogP->StationaryPhase Drives column choice Validation System Suitability & Validation (ICH Q2(R1) Guidelines) MobilePhase->Validation StationaryPhase->Validation Quantification Robust Quantification Method Validation->Quantification Self-Validating System

Figure 1: QbD-driven HPLC method development workflow for 7-Chloroquinoxalin-5-amine.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Aqueous Phase (A): 0.1% Formic acid in ultra-pure HPLC-grade water (18.2 MΩ·cm).

  • Organic Phase (B): 0.1% Formic acid in HPLC-grade Acetonitrile.

  • Expert Insight: Formic acid is chosen over phosphoric acid to ensure the method remains Mass-Spectrometry (MS) compatible[3]. This allows for a seamless transition from UV quantification to LC-MS/MS impurity profiling without altering the validated chromatography.

Optimized Chromatographic Conditions

Summarized below are the finalized parameters designed to maximize resolution and peak symmetry.

ParameterSpecificationCausality / Rationale
Column Mixed-mode RP (e.g., Newcrom R1) or heavily end-capped C18, 150 x 4.6 mm, 3 µmLow silanol activity prevents secondary amine interactions, ensuring sharp peak morphology[3].
Mobile Phase A 0.1% Formic Acid in H₂O (pH ~2.7)Fully protonates the analyte; suppresses silica silanol ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileProvides hydrophobic elution strength; fully MS-compatible.
Elution Mode Gradient (10% B to 80% B over 12 min)Ensures sharp elution of the lipophilic chloro-aromatic ring while washing strongly retained impurities.
Flow Rate 1.0 mL/minOptimal linear velocity for standard 4.6 mm ID columns.
Detection UV at 254 nm and 320 nmQuinoxaline chromophores exhibit strong π-π* transitions at these wavelengths.
Injection Vol. 10 µLPrevents column overloading while maintaining high sensitivity.
Column Temp. 35 °CReduces mobile phase viscosity and improves mass transfer kinetics.
Sample Preparation Methodology
  • Stock Solution: Accurately weigh 10.0 mg of 7-Chloroquinoxalin-5-amine reference standard and dissolve in 10.0 mL of Methanol to create a 1.0 mg/mL stock. Sonicate for 5 minutes.

  • Working Diluent: Prepare a diluent of 90% Water / 10% Acetonitrile.

  • Final Preparation: Dilute the stock solution using the working diluent to the target concentration (e.g., 50 µg/mL).

  • Expert Insight: Injecting a sample dissolved in 100% organic solvent into a highly aqueous mobile phase causes "solvent breakthrough," leading to peak splitting. Matching the sample diluent to the initial mobile phase conditions focuses the analyte band tightly at the head of the column.

The Self-Validating System Suitability Test (SST)

A method is only as trustworthy as its internal controls. This protocol is designed as a self-validating system . Before any unknown sample is quantified, the HPLC system must pass a rigorous SST. If any parameter falls outside the Action Limits, the sequence is programmed to automatically halt, preventing the generation of invalid, out-of-specification (OOS) data.

ParameterICH TargetMethod Action LimitSystem Response if Failed
Retention Time %RSD ≤ 2.0%≤ 1.0%Halt sequence; check pump proportioning valves for micro-leaks.
Peak Area %RSD (n=6) ≤ 2.0%≤ 1.5%Halt sequence; inspect autosampler syringe for air bubbles.
Tailing Factor (Tf) ≤ 2.0≤ 1.5Halt sequence; replace guard column (indicates void volume or silanol exposure).
Theoretical Plates (N) > 2000> 5000Halt sequence; check for main column degradation.

Method Validation Framework (ICH Q2(R1) Compliance)

To ensure regulatory compliance, the developed method must be validated according to ICH Q2(R1) guidelines, which mandate the rigorous testing of Specificity, Linearity, Accuracy, Precision, and Limits of Detection/Quantification (LOD/LOQ)[5].

Below is the expected validation data matrix for this specific protocol:

Validation ParameterICH Q2(R1) RequirementExpected Method Performance for 7-Chloroquinoxalin-5-amine
Specificity No interference at analyte RTResolution (Rs) > 2.0 from forced degradation impurities (acid/base/peroxide)[5].
Linearity R² ≥ 0.990 over reporting rangeR² ≥ 0.999 (Validated Range: 1.0 – 100.0 µg/mL).
Accuracy (Recovery) 98.0% – 102.0% recovery99.5% ± 0.8% recovery across 3 concentration levels (n=9).
Precision (Intra-day) %RSD ≤ 2.0%%RSD ≤ 1.2% (n=6 injections at 100% test concentration).
LOD / LOQ S/N ≥ 3 (LOD), ≥ 10 (LOQ)LOD: 0.1 µg/mL / LOQ: 0.3 µg/mL (Highly sensitive UV response).

By strictly adhering to this QbD-driven protocol, analytical scientists can ensure the reliable, reproducible, and regulatory-compliant quantification of 7-Chloroquinoxalin-5-amine throughout the drug development lifecycle.

References

  • Separation of 7-Chloro-4-aminoquinoline on Newcrom R1 HPLC column Source: SIELC Technologies URL:[Link]

  • Stability-indicating high-performance liquid chromatographic assay and analysis of decomposition products of 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propanoic acid Source: ResearchGate URL:[Link]

  • The pKa Table Is Your Friend Source: Master Organic Chemistry URL:[Link]

  • ANALYTICAL PROCEDURE DEVELOPMENT Q14 Source: International Council for Harmonisation (ICH) URL:[Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL:[Link]

Sources

Method

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocols for 7-Chloroquinoxalin-5-amine

Executive Summary & Mechanistic Rationale 7-Chloroquinoxalin-5-amine is a highly valuable building block in the synthesis of kinase inhibitors and pharmacologically active heterocycles[1]. The selective functionalization...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

7-Chloroquinoxalin-5-amine is a highly valuable building block in the synthesis of kinase inhibitors and pharmacologically active heterocycles[1]. The selective functionalization of the 7-position via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction allows for the rapid generation of structural diversity. However, this specific substrate presents a unique triad of synthetic challenges:

  • High Bond Dissociation Energy : Aryl chlorides possess significantly higher bond dissociation energies (~96 kcal/mol) compared to bromides or iodides, making the initial oxidative addition step thermodynamically demanding and prone to stalling[2].

  • Electronic Deactivation : While the quinoxaline core is inherently electron-deficient (which normally facilitates oxidative addition), the strongly electron-donating primary amine (-NH2) at the 5-position increases the electron density on the fused benzene ring, partially deactivating the C-Cl bond at the 7-position[3].

  • Chemoselectivity & Catalyst Poisoning : The free primary amine can competitively coordinate to the palladium center, potentially poisoning the catalyst or undergoing undesired Buchwald-Hartwig amination[4].

To overcome these barriers, the experimental conditions must be engineered to force oxidative addition while sterically shielding the palladium center from the free amine.

Reaction Pathway & Catalytic Cycle

The choice of the catalytic system is paramount. We utilize Pd(dppf)Cl₂ because the bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand provides a large bite angle (99°). This specific geometry accelerates the oxidative addition of the recalcitrant C-Cl bond and facilitates the subsequent reductive elimination step[5]. Furthermore, the steric bulk of the dppf ligand suppresses the coordination of the substrate's free amine to the palladium center[6].

Suzuki_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(Cl)L_2 Pd0->OxAdd 7-Chloroquinoxalin-5-amine TransMet Transmetalation Pd(II)(Ar)(Ar')L_2 OxAdd->TransMet Ar-B(OH)2, Base (- Base-HCl) RedElim Reductive Elimination Product Formation TransMet->RedElim Isomerization (trans to cis) RedElim->Pd0 Release of 7-Arylquinoxalin-5-amine

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling for 7-chloroquinoxalin-5-amine.

Catalyst Selection & Reaction Optimization

A strong, highly soluble base (such as Cs₂CO₃) is required to activate the boronic acid into the reactive boronate complex, driving the transmetalation step[7]. An aqueous biphasic system (1,4-Dioxane/H₂O) ensures the solubility of both the inorganic base and the boronic acid, while 1,4-dioxane provides an excellent medium for the organic substrate and allows for high-temperature reflux[8].

The table below summarizes the causality behind the optimization of these reaction conditions:

EntryCatalyst (5 mol%)Base (2.5 eq)Solvent SystemTemp (°C)Yield (%)Observation / Mechanistic Rationale
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O (4:1)9015%Sluggish oxidative addition due to weak ligand electron donation; unreacted starting material recovered.
2Pd(OAc)₂ / PPh₃K₂CO₃1,4-Dioxane/H₂O (4:1)10028%Significant dehalogenation observed. Monodentate ligands fail to stabilize the Pd intermediate effectively.
3Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O (4:1)10072%Good conversion. The bidentate dppf ligand successfully forces oxidative addition of the C-Cl bond.
4 Pd(dppf)Cl₂ Cs₂CO₃ 1,4-Dioxane/H₂O (4:1) 100 91% Optimal. High solubility of Cs₂CO₃ accelerates transmetalation, outcompeting side reactions.
5Pd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane/H₂O (4:1)10088%Excellent alternative, but higher catalyst cost. XPhos provides extreme steric bulk to prevent amine binding.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By integrating In-Process Quality Control (IPQC) checkpoints, researchers can verify the mechanistic progression of the reaction in real-time.

Workflow Step1 1. Reagent Assembly Combine Substrate, ArB(OH)2, Pd(dppf)Cl2, Cs2CO3 Step2 2. Inert Atmosphere Evacuate & Backfill with Argon (x3) Step1->Step2 Step3 3. Solvent Addition Add Degassed 1,4-Dioxane/H2O (4:1) Step2->Step3 Step4 4. Reaction Execution Heat at 100 °C for 8-12 h Step3->Step4 Step5 5. Workup & Extraction Filter through Celite, EtOAc Extraction Step4->Step5 Step6 6. Purification Silica Gel Column Chromatography Step5->Step6

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology (1.0 mmol Scale)

Step 1: Reagent Assembly In an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, charge 7-Chloroquinoxalin-5-amine (179.6 mg, 1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.5 mmol, 1.5 equiv), Pd(dppf)Cl₂ (36.6 mg, 0.05 mmol, 5 mol%), and anhydrous Cs₂CO₃ (814.5 mg, 2.5 mmol, 2.5 equiv).

Step 2: Atmosphere Exchange (Critical) Seal the Schlenk tube with a rubber septum. Evacuate the vessel under high vacuum for 3 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Oxygen rapidly degrades Pd(0) to inactive Pd(II) oxides and promotes the homocoupling of boronic acids into biphenyl byproducts[9].

Step 3: Solvent Addition Via syringe, add 1,4-Dioxane (8.0 mL) and Deionized Water (2.0 mL) that have been previously degassed by sparging with Argon for 30 minutes.

Step 4: Reaction Execution & IPQC Replace the septum with a Teflon screw cap under a positive flow of Argon. Transfer the sealed tube to a pre-heated oil bath at 100 °C and stir vigorously (800 rpm) for 8–12 hours.

  • Validation Checkpoint (IPQC) : At t=2 hours, cool the mixture slightly, withdraw a 10 µL aliquot via syringe under Argon, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

  • Actionable Logic: You should observe the disappearance of the substrate mass ( [M+H]+=180.0 m/z). If unreacted starting material is >50% , the catalyst may have been poisoned. Spike an additional 0.5 equiv of arylboronic acid and 2 mol% of Pd(dppf)Cl₂ to compensate for potential protodeboronation.

Step 5: Workup & Extraction Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and filter the biphasic mixture through a short pad of Celite to remove palladium black and insoluble inorganic salts. Rinse the Celite pad with an additional 10 mL of Ethyl Acetate.

  • Validation Checkpoint : Test the pH of the separated aqueous layer. It must be strongly basic (pH > 9). If the pH is neutral, transmetalation stalled due to base consumption by acidic impurities in the boronic acid.

Step 6: Purification Transfer the filtrate to a separatory funnel. Wash the organic layer with brine (2 × 15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient, typically 70:30 to 40:60) to afford the pure 7-arylquinoxalin-5-amine.

Troubleshooting & Analytical Quality Control

  • Issue: High levels of Protodeboronation or Homocoupling.

    • Diagnostic: LC-MS shows a large peak corresponding to the exact mass of the boronic acid minus the boronic group (Ar-H), or the biphenyl dimer (Ar-Ar).

    • Solution: This is caused by trace oxygen or excessive water acting as a proton source at high temperatures. Ensure rigorous freeze-pump-thaw degassing of solvents. Implement a "slow-release" strategy by adding the boronic acid via syringe pump over 2 hours[9].

  • Issue: Buchwald-Hartwig Amination Byproducts.

    • Diagnostic: Formation of a secondary amine dimer (C-N-C linkage) between two quinoxaline molecules[4].

    • Solution: The free -NH₂ group is being deprotonated and participating in the catalytic cycle. Lower the reaction temperature to 80 °C or switch to a milder base (K₂CO₃) to thermodynamically disfavor amine deprotonation.

References

  • A Streamlined, Green, and Sustainable Synthesis of the Anticancer Agent Erdafitinib Source: Organic Letters (ACS Publications) URL:[Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science (Royal Society of Chemistry) URL:[Link]

  • Aminative Suzuki-Miyaura coupling Source: Science URL:[Link]

  • Suzuki Coupling: Mechanism and Applications Source: Organic Chemistry Portal URL:[Link]

  • The Slow-Release Strategy in Suzuki-Miyaura Coupling Source: Israel Journal of Chemistry (Wiley Online Library) URL:[Link]

Sources

Application

Application Note: Protocol for Dissolving 7-Chloroquinoxalin-5-amine in DMSO for In Vitro Assays

Target Audience: Researchers, assay scientists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide Executive Summary 7-Chloroquinoxalin-5-amine is a halogenated quinoxaline derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay scientists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

7-Chloroquinoxalin-5-amine is a halogenated quinoxaline derivative frequently utilized in small-molecule screening and drug discovery. Like many heterocyclic compounds, it exhibits high lipophilicity and poor aqueous solubility at physiological pH. Proper solubilization is the foundational step of any reliable in vitro assay. This application note details the physicochemical rationale, step-by-step methodology, and self-validating quality control measures required to successfully dissolve 7-Chloroquinoxalin-5-amine in Dimethyl Sulfoxide (DMSO) while preventing solvent-induced cytotoxicity.

Chemical Profile & Solubilization Rationale

Understanding the intrinsic properties of a small molecule dictates its handling. 7-Chloroquinoxalin-5-amine features a rigid, aromatic quinoxaline core that drives strong intermolecular stacking, making it highly resistant to dissolving in water.

Table 1: Chemical Properties of 7-Chloroquinoxalin-5-amine

PropertyValue
CAS Number 2866316-91-6[1]
Molecular Formula C8H6ClN3[1]
Molecular Weight 179.61 g/mol [1]
Core Structure Halogenated Quinoxaline
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)

The Causality of Solvent Choice: DMSO is selected as the universal vehicle because it is a highly polar aprotic solvent. It effectively disrupts the crystal lattice energy of the quinoxaline core and solvates both polar and non-polar domains of the molecule without altering its chemical structure[2].

Principles of DMSO Solubilization & Cytotoxicity Management

A critical failure point in in vitro pharmacology is the conflation of a compound's true biological activity with the toxicological artifacts of its solvent.

Mitigating Solvent Toxicity (The ≤0.1% Rule): While DMSO is an exceptional solvent, it is highly biologically active. At concentrations exceeding 0.5%, DMSO can induce widespread pleiotropic effects, fundamentally altering the cellular transcriptome, proteome, and DNA methylation profiles[2]. Furthermore, high DMSO concentrations disrupt lipid bilayers, causing direct cytotoxicity and yielding false-positive results in viability assays[3].

To ensure experimental integrity, the final concentration of DMSO in the cell culture media must never exceed 0.1% (v/v) .

Logic A In Vitro Assay Application B Optimal DMSO (≤ 0.1%) A->B C High DMSO (> 0.5%) A->C D True Pharmacological Effect (Target Inhibition) B->D E Pleiotropic Solvent Effects (Transcriptome Alteration) C->E F Cytotoxicity & False Positives E->F

Logical relationship between DMSO concentration, compound efficacy, and solvent-induced cytotoxicity.

Experimental Workflow: Step-by-Step Protocol

Workflow A 1. Weigh 7-Chloroquinoxalin-5-amine B 2. Add Anhydrous DMSO (Master Stock) A->B C 3. Vortex & Sonicate (Ensure Dissolution) B->C D 4. Aliquot & Store (-20°C or -80°C) C->D E 5. Serial Dilution (in 100% DMSO) D->E F 6. Dilute in Aqueous Media (≤ 0.1% DMSO) E->F

Experimental workflow for the preparation and dilution of 7-Chloroquinoxalin-5-amine in DMSO.

Phase 1: Master Stock Preparation

Causality Insight: Always use anhydrous DMSO (≥99.9% purity) . DMSO is highly hygroscopic; absorbed atmospheric water will drastically reduce the solubility limit of the compound, leading to premature precipitation.

  • Accurately weigh the 7-Chloroquinoxalin-5-amine powder using a microbalance.

  • Calculate the required volume of anhydrous DMSO to achieve your target master stock concentration (typically 10 mM or 50 mM).

  • Add the DMSO directly to the powder. Vortex vigorously for 30–60 seconds.

  • If the solution is not entirely clear, sonicate the vial in a room-temperature water bath for 5–10 minutes until no particulates remain.

Table 2: Reconstitution Volumes for Master Stock Solutions

Target Stock ConcentrationVolume of DMSO per 1 mg of CompoundVolume of DMSO per 5 mg of Compound
10 mM 556.8 µL2.784 mL
20 mM 278.4 µL1.392 mL
50 mM 111.4 µL556.8 µL
Phase 2: Storage & Handling

Causality Insight: Never store the stock solution as a single large volume. Repeated freeze-thaw cycles create localized concentration and temperature gradients, forcing the compound to aggregate and crash out of solution (Ostwald ripening)[4].

  • Divide the master stock into 10–20 µL single-use aliquots.

  • Store aliquots at -20°C (for use within 1 month) or -80°C (for long-term storage up to 6 months).

  • Protect from light, as heterocyclic amines can be sensitive to photo-oxidation.

Phase 3: Serial Dilution & Media Preparation

Causality Insight: Always perform the serial dilution cascade in 100% DMSO first. If you dilute the compound directly into aqueous media at high concentrations, the hydrophobic shock will cause immediate precipitation.

  • Thaw a single aliquot of the master stock at room temperature.

  • Perform a 1/2 log (3-fold) serial dilution in 100% DMSO to create 1000x working solutions.

  • Transfer 1 µL of each 1000x working solution into 999 µL of pre-warmed cell culture media (a 1:1000 dilution). This ensures the final DMSO concentration is locked at exactly 0.1% across all dose-response wells.

Table 3: Serial Dilution Scheme (1000x Working Solutions)

StepSource MaterialVolume of SourceVolume of 100% DMSOConcentration in DMSO (1000x)Final Assay Concentration (1x)
1 10 mM Master Stock--10 mM10 µM
2 Step 1 Solution100 µL200 µL3.33 mM3.33 µM
3 Step 2 Solution100 µL200 µL1.11 mM1.11 µM
4 Step 3 Solution100 µL200 µL370 µM370 nM
5 Step 4 Solution100 µL200 µL123 µM123 nM

Quality Control: A Self-Validating System

A protocol is only as robust as its internal controls. To guarantee trustworthiness, this workflow is designed as a self-validating system. You must verify the following three checkpoints during your assay:

  • Thermodynamic Solubility Verification (Pre-Assay): After spiking the compound into the aqueous cell culture media, examine the well under a phase-contrast microscope. The absence of light scattering, cloudiness, or micro-crystals validates that the compound remains within its thermodynamic solubility limit.

  • Vehicle Control Matrix: Every assay plate must include a 0.1% DMSO vehicle control well (media + 0.1% DMSO, no compound). If the viability or readout of this control deviates by >5% from the untreated (media-only) baseline, the assay is invalid due to solvent-induced stress[3].

  • Dose-Response Linearity: A valid pharmacological effect will yield a smooth, sigmoidal dose-response curve. An abrupt, vertical drop in cell viability at the highest concentrations often flags compound precipitation or localized solvent toxicity rather than true biological target inhibition.

References

  • [2] Title: Dimethyl sulfoxide | Source: Wikipedia | URL:[Link]

  • [4] Title: DMSO Solubility Assessment for Fragment-Based Screening | Source: PMC - National Institutes of Health | URL:[Link]

Sources

Method

Application Note: High-Resolution Mass Spectrometry (HRMS) Fragmentation Pattern Analysis of 7-Chloroquinoxalin-5-amine

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Document Type: Advanced Methodology and Fragmentation Protocol Introduction and Chemical Context 7-Chloroquinoxalin-5-amine (...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Document Type: Advanced Methodology and Fragmentation Protocol

Introduction and Chemical Context

7-Chloroquinoxalin-5-amine (C₈H₆ClN₃, MW: 179.61 Da) is a critical heterocyclic scaffold utilized in the development of kinase inhibitors and antimicrobial agents. Structurally, it consists of a fused benzene-pyrazine core (quinoxaline) substituted with an electron-withdrawing chlorine atom at C7 and an electron-donating primary amine at C5.

In drug metabolism and pharmacokinetics (DMPK) studies, unambiguous structural elucidation of such scaffolds is paramount. High-Resolution Mass Spectrometry (HRMS) coupled with Collision-Induced Dissociation (CID) provides a highly specific analytical footprint. This application note details the mechanistic fragmentation pathways of 7-Chloroquinoxalin-5-amine, explaining the causality behind its gas-phase dissociation to establish a self-validating framework for spectral interpretation[1].

Mechanistic Principles of Fragmentation (Causality & Logic)

The fragmentation of 7-Chloroquinoxalin-5-amine under Electrospray Ionization (ESI) positive mode is dictated by proton affinity and the relative bond dissociation energies of its substituents.

Ionization and Isotopic Fidelity

The addition of 0.1% formic acid to the mobile phase drives the equilibrium toward the protonated molecular ion [M+H]⁺. Protonation predominantly occurs at the most basic sites: the nitrogen atoms of the pyrazine ring (N1 or N4)[2]. A critical self-validating feature of this molecule is the presence of the chlorine atom. Chlorine exists naturally as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Consequently, the intact precursor ion and any fragment retaining the chlorine atom must exhibit this characteristic isotopic doublet separated by 2.00 Da[3]. Loss of this signature in a product ion definitively proves the cleavage of the C-Cl bond.

Primary Dissociation Pathways

Upon isolation of the [M+H]⁺ precursor and application of collision energy, three primary competing pathways emerge:

  • Pathway A (Exocyclic Cleavage): The loss of the amino group as a neutral ammonia molecule (-NH₃, 17 Da). This is a low-energy pathway characteristic of aromatic amines[4].

  • Pathway B (Ring Contraction/Cleavage): The pyrazine ring is highly susceptible to the neutral loss of hydrogen cyanide (-HCN, 27 Da). This requires higher activation energy but is a universal diagnostic marker for quinoxaline and isoquinoline derivatives[1],[4].

  • Pathway C (Dehalogenation): The homolytic or heterolytic cleavage of the C-Cl bond results in the loss of a chlorine radical (Cl•, 35/37 Da) or hydrogen chloride (HCl, 36/38 Da), immediately extinguishing the 3:1 isotopic signature in the resulting fragment[3].

Experimental Protocol: LC-ESI-MS/MS Workflow

To ensure reproducibility and analytical rigor, the following step-by-step methodology must be employed. This protocol is designed as a self-validating system: the observation of the predicted isotopic ratios and specific neutral losses acts as an internal quality control check.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of 7-Chloroquinoxalin-5-amine in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Working Dilution: Dilute the stock 1:1000 in a diluent composed of 50:50 Methanol:Water containing 0.1% Formic Acid (v/v).

    • Causality: The 0.1% Formic Acid acts as a proton donor, maximizing the yield of the [M+H]⁺ species in the ESI source[1].

Step 2: Liquid Chromatography (LC) Parameters
  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry (MS) Acquisition
  • Source Conditions (ESI+):

    • Capillary Voltage: 3.5 kV

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 800 L/hr

  • MS1 Survey Scan: Acquire high-resolution data (R > 60,000) from m/z 100 to 400. Verify the presence of the precursor isotopic doublet at m/z 180.03 and 182.03 (3:1 ratio).

  • MS/MS (CID) Optimization: Isolate the m/z 180.03 precursor using a narrow quadrupole isolation window (1.0 Da) to exclude the ³⁷Cl isotope. Ramp the Collision Energy (CE) from 15 eV to 45 eV.

    • Causality: Low CE (15-20 eV) will primarily trigger the loss of NH₃. High CE (35-45 eV) is required to shatter the stable pyrazine ring and induce HCN loss[2].

Quantitative Data Presentation

The following tables summarize the exact mass calculations and diagnostic fragments required for unambiguous structural confirmation.

Table 1: Precursor Ion Isotopic Profile (ESI+)
SpeciesFormulaTheoretical Exact Mass (m/z)Relative AbundanceDiagnostic Value
[M+H]⁺ (³⁵Cl)C₈H₇³⁵ClN₃⁺180.0323100%Base precursor
[M+H]⁺ (³⁷Cl)C₈H₇³⁷ClN₃⁺182.0294~32%Confirms 1x Cl atom
Table 2: Diagnostic MS/MS Product Ions (Derived from m/z 180.03)
Observed m/zNeutral LossMass Loss (Da)Fragment FormulaMechanistic Assignment
163.00 - NH₃17.03C₈H₄³⁵ClN₂⁺Cleavage of exocyclic amine[4].
153.02 - HCN27.01C₇H₆³⁵ClN₂⁺Pyrazine ring opening[4].
145.06 - Cl•34.97C₈H₇N₃⁺•Dehalogenation; loss of isotopic pattern[3].
136.00 - NH₃, - HCN44.04C₇H₃³⁵ClN⁺Secondary sequential fragmentation.

Mechanistic Pathway Visualization

The logical relationship between the precursor ion and its collision-induced fragments is mapped below. The retention of the chlorine atom is tracked through the presence of the 35/37 isotopic notation.

MS_Fragmentation Precursor [M+H]⁺ m/z 180 (³⁵Cl) / 182 (³⁷Cl) Frag_NH3 [M+H - NH₃]⁺ m/z 163 / 165 Precursor->Frag_NH3 -NH₃ (-17 Da) Frag_HCN [M+H - HCN]⁺ m/z 153 / 155 Precursor->Frag_HCN -HCN (-27 Da) Frag_Cl [M+H - Cl•]⁺• m/z 145 Precursor->Frag_Cl -Cl• (-35/37 Da) Frag_Secondary [M+H - NH₃ - HCN]⁺ m/z 136 / 138 Frag_NH3->Frag_Secondary -HCN (-27 Da) Frag_HCN->Frag_Secondary -NH₃ (-17 Da)

Figure 1: Proposed ESI-MS/MS fragmentation pathways for protonated 7-Chloroquinoxalin-5-amine.

References

  • Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives PubMed (NIH) [Link]

  • Liquid chromatography/electrospray ionization quadrupole time-of-flight mass spectrometry for the analysis of sulfaquinoxaline byproducts formed in water upon solar light irradiation PubMed (NIH)[Link]

Sources

Application

Advanced Application Note: 7-Chloroquinoxalin-5-amine as a Core Scaffold for Next-Generation Kinase Inhibitors

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocol (SOP) Introduction & Mechanistic Rationale The pursuit of highly sel...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocol (SOP)

Introduction & Mechanistic Rationale

The pursuit of highly selective kinase inhibitors requires versatile chemical building blocks capable of accessing both the highly conserved ATP-binding pocket and adjacent allosteric sites. 7-Chloroquinoxalin-5-amine (CAS: 2866316-91-6) has emerged as a privileged bifunctional scaffold in modern oncology and immunology drug discovery.

As a Senior Application Scientist, I frequently recommend this specific building block because it elegantly solves two spatial challenges in kinase targeting:

  • Hinge-Binding Core: The nitrogen atoms (N1 and N4) of the quinoxaline heterocycle act as potent hydrogen-bond acceptors, anchoring the molecule to the backbone amides of the kinase hinge region (e.g., interacting with Met793 in EGFR or the hinge residues of Pim-1/2)[1].

  • Orthogonal Derivatization Vectors: The C7-chlorine and C5-amine provide two chemically distinct vectors. The C7 position is oriented toward the solvent-exposed selectivity pocket, allowing for transition-metal-catalyzed cross-coupling to improve pharmacokinetic properties. Conversely, the C5-amine is perfectly vectored toward the activation loop, allowing for the synthesis of ureas or amides that stabilize the "DFG-out" inactive conformation, a hallmark of Type II kinase inhibitors[2].

Scaffold Validation: Quinoxalines in Kinase Inhibition

The quinoxaline core is extensively validated across multiple high-value kinase targets. By derivatizing the C5 and C7 positions, researchers have successfully developed inhibitors against VEGFR, EGFR, Pim kinases, and GSK-3β.

Table 1: Representative Kinase Inhibitory Activity of Quinoxaline Derivatives
Scaffold TypeTarget KinaseIC₅₀ ValueKey Structural FeatureRef
Quinoxalinone EGFR (L858R/T790M/C797S)3.04 nMM793 hinge interaction; overcomes triple-mutant resistance[1]
Imidazo-quinoxaline Pim-1 / Pim-2Sub-micromolarDual inhibition; selective over normal stromal cells[3]
Pyrido-quinoxaline GSK-3β0.18 µMC8-carboxylic acid interaction within the binding cleft[4]
Quinoxaline-urea VEGFR-210.27 µMC5-Urea linkage targeting the DFG-out allosteric pocket[2]

Synthetic Workflow & Protocols

To maximize the utility of 7-chloroquinoxalin-5-amine, the synthetic sequence must be logically ordered. The C7-chlorine is functionalized first via cross-coupling. Causality: Performing the Buchwald-Hartwig amination before C5 derivatization prevents competitive side reactions and catalyst poisoning that would occur if the C5 amine were prematurely converted into a strong coordinating group like a urea.

SynthesisWorkflow BB 7-Chloroquinoxalin- 5-amine Step1 C7 Functionalization (Cross-Coupling) BB->Step1 Int C7-Substituted Intermediate Step1->Int Step2 C5 Derivatization (Urea/Amide Formation) Int->Step2 Product Type II Kinase Inhibitor Step2->Product

Synthesis workflow for deriving Type II kinase inhibitors from 7-Chloroquinoxalin-5-amine.

Protocol A: C7-Buchwald-Hartwig Amination

Objective: Introduce a solvent-exposed solubilizing group (e.g., morpholine).

  • Preparation: Charge a flame-dried Schlenk flask with 7-chloroquinoxalin-5-amine (1.0 eq), morpholine (1.2 eq), Pd₂(dba)₃ (0.05 eq), XPhos (0.1 eq), and Cs₂CO₃ (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with N₂ three times. Causality: Palladium catalysts are highly sensitive to oxidation; strict anaerobic conditions prevent the formation of inactive Pd-black.

  • Reaction: Add anhydrous 1,4-dioxane to achieve a 0.1 M concentration. Heat the mixture to 100°C for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, concentrate under reduced pressure, and purify via flash column chromatography (DCM/MeOH gradient).

Protocol B: C5-Urea Derivatization

Objective: Install a 1,3-diaryl urea motif to target the DFG-out pocket.

  • Dissolution: Dissolve the C7-substituted intermediate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition: Cool the reaction to 0°C. Add the appropriate aryl isocyanate (1.1 eq) dropwise. Causality: Isocyanates are highly reactive. Cooling the reaction controls the exotherm and prevents the formation of unwanted di-urea byproducts.

  • Completion: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Isolation: Precipitate the final product by adding cold diethyl ether. Filter the solid, wash with cold ether, and dry under high vacuum.

Biological Evaluation: Self-Validating Kinase Assay

Once the quinoxaline derivative is synthesized, its inhibitory potency must be evaluated. We utilize a Universal ADP-Glo™ Kinase Assay. This protocol is designed as a self-validating system ; it includes internal controls required to calculate the Z'-factor, ensuring the data is statistically robust before any IC₅₀ is reported.

AssayWorkflow Prep 1. Compound Dilution (10-point curve) Incubate 2. Kinase Pre-incubation (Equilibration) Prep->Incubate Reaction 3. ATP/Substrate Addition (Catalysis) Incubate->Reaction Detection 4. ADP-Glo Reagent (Luminescence) Reaction->Detection Analysis 5. IC50 & Z'-factor Calculation Detection->Analysis

Self-validating high-throughput luminescence kinase inhibition assay workflow.

Protocol C: ADP-Glo Kinase Inhibition Assay
  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the quinoxaline inhibitor in 100% DMSO. Use acoustic liquid handling (e.g., Echo 550) to transfer 100 nL of compound into a 384-well white microplate.

  • Kinase Pre-Incubation: Add 5 µL of the target kinase/substrate mixture (e.g., EGFR or Pim-1) suspended in assay buffer. Incubate at room temperature for 30 minutes. Causality: Type II inhibitors (targeting the DFG-out conformation) often exhibit slow-binding kinetics. Pre-incubation allows the kinase to undergo the necessary conformational shift to reach binding equilibrium before ATP competes for the site.

  • Reaction Initiation: Add 5 µL of ATP solution. The ATP concentration must be set to the apparent Km​ of the specific kinase to ensure accurate competitive IC₅₀ determination. Incubate for 60 minutes.

  • Signal Generation:

    • Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unconsumed ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase-mediated luminescent reaction. Incubate for 30 minutes.

  • Validation & Analysis: Read luminescence on a microplate reader.

    • Self-Validation Step: Calculate the Z'-factor using the Vehicle Control (1% DMSO, 100% kinase activity) and the No-Enzyme Control (Background). Proceed with IC₅₀ calculation only if Z' > 0.5.

    • Fit the dose-response data using a 4-parameter non-linear regression model to determine the IC₅₀.

Sources

Method

Application Note: High-Purity Isolation of 7-Chloroquinoxalin-5-amine via Automated Flash Column Chromatography

Abstract This application note provides a detailed, field-proven protocol for the purification of 7-Chloroquinoxalin-5-amine, a key building block in pharmaceutical and materials science research. Due to the basic nature...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed, field-proven protocol for the purification of 7-Chloroquinoxalin-5-amine, a key building block in pharmaceutical and materials science research. Due to the basic nature of the amine functional group, standard silica gel chromatography can result in significant peak tailing and poor recovery. This guide outlines a robust methodology using a modified mobile phase to mitigate these challenges, ensuring high purity and yield. The causality behind each experimental choice is explained, providing researchers with a comprehensive understanding of the purification strategy.

Introduction: The Challenge of Purifying Basic Amines

7-Chloroquinoxalin-5-amine is a heterocyclic aromatic amine of significant interest in drug development. The purity of this intermediate is critical, as impurities can lead to unwanted side reactions and complicate downstream processes. The primary challenge in the purification of this and similar basic amines lies in their interaction with the stationary phase in normal-phase chromatography.

Standard silica gel, the most common stationary phase, has a weakly acidic surface due to the presence of silanol groups (Si-OH). Basic compounds, such as 7-Chloroquinoxalin-5-amine, can undergo strong acid-base interactions with these silanols. This interaction leads to several undesirable effects[1][2]:

  • Peak Tailing: The analyte molecules that interact strongly with the silanols are retained longer than those that do not, resulting in asymmetric, tailing peaks.

  • Irreversible Adsorption: In some cases, the interaction is so strong that a portion of the compound becomes irreversibly bound to the silica, leading to reduced yield.[1]

  • Compound Degradation: The acidic nature of the silica surface can potentially degrade sensitive amine compounds.

To achieve a successful and efficient purification, these interactions must be suppressed. This protocol details a method that utilizes a competing base in the mobile phase to "neutralize" the active silanol sites, enabling a clean and efficient separation.

Principle of the Method: Modulated Normal-Phase Chromatography

The core of this protocol is the use of a mobile phase containing a small percentage of a basic additive, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH). This additive acts as a "silanol masker." By incorporating a base into the eluent, the acidic silanol groups on the silica surface are neutralized by the mobile phase modifier.[1] This prevents the basic analyte, 7-Chloroquinoxalin-5-amine, from strongly interacting with the stationary phase, resulting in symmetrical peak shapes and improved resolution.

The selection of an appropriate solvent system is paramount and is guided by Thin-Layer Chromatography (TLC) analysis. The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.15 to 0.3 for the target compound, as this range typically translates well to flash column separation.[3]

Experimental Workflow and Protocol

This section provides a step-by-step guide for the purification of 7-Chloroquinoxalin-5-amine. The workflow is designed to be a self-validating system, starting from analytical TLC to the final flash chromatography run.

Materials and Equipment
  • Compound: Crude 7-Chloroquinoxalin-5-amine

  • Stationary Phase: Standard silica gel, 40-63 µm particle size

  • Solvents (HPLC Grade): Dichloromethane (DCM), Methanol (MeOH), Triethylamine (Et₃N)

  • Apparatus:

    • Automated Flash Chromatography System

    • Pre-packed or self-packed silica gel column

    • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • TLC development chamber

    • UV lamp (254 nm)

    • Standard laboratory glassware

    • Rotary evaporator

Step 1: Method Development with Thin-Layer Chromatography (TLC)

The initial and most critical step is to determine the optimal mobile phase composition.

Protocol:

  • Prepare a stock solution of the crude 7-Chloroquinoxalin-5-amine in a suitable solvent (e.g., DCM).

  • Prepare several eluent systems for testing. A good starting point for moderately polar amines is a mixture of Dichloromethane (DCM) and Methanol (MeOH). To counteract the basicity of the amine, add a small amount of triethylamine (Et₃N).

  • Spot the crude mixture onto a TLC plate.

  • Develop the TLC plates in separate chambers, each containing one of the test solvent systems (see Table 1).

  • Visualize the developed plates under a UV lamp at 254 nm.

  • Identify the solvent system that provides a good separation of the target compound from its impurities, with an Rf value for the target compound between 0.15 and 0.3. For basic compounds that streak, the addition of 0.5-1% Et₃N is often necessary to obtain sharp, well-defined spots.[3]

Table 1: Example TLC Solvent System Development

SystemDichloromethane (DCM)Methanol (MeOH)Triethylamine (Et₃N)Observed Rf of TargetSpot Shape
A98 mL2 mL0 mL~0.1Tailing
B95 mL5 mL0 mL~0.25Severe Tailing
C 95 mL 5 mL 0.5 mL ~0.2 Sharp, Symmetrical
D90 mL10 mL0.5 mL~0.4Sharp, Symmetrical

Based on this example, System C (95:5:0.5 DCM/MeOH/Et₃N) is selected for the flash chromatography run.

Step 2: Sample Loading

Proper sample loading is crucial for achieving high resolution. Dry loading is highly recommended for this application to ensure an even distribution of the sample at the top of the column.

Protocol:

  • Dissolve the crude 7-Chloroquinoxalin-5-amine (e.g., 1 gram) in a minimal amount of a suitable solvent like DCM.

  • Add a small amount of inert solid support (e.g., Celite® or silica gel, approx. 2-3 times the weight of the crude material) to the solution.

  • Carefully remove the solvent by rotary evaporation until a fine, free-flowing powder is obtained.[4] This ensures the compound is adsorbed onto the solid support.

Step 3: Flash Column Chromatography Setup and Execution

Protocol:

  • Column Selection: Choose a column size appropriate for the amount of crude material being purified. A general rule of thumb is a silica-to-sample ratio of 30:1 to 100:1 by weight. For 1g of sample, a 40g silica column is a good starting point.

  • Column Equilibration: Equilibrate the column with the selected mobile phase (e.g., 95:5:0.5 DCM/MeOH/Et₃N) by passing at least 5 column volumes of the solvent through the system. This ensures the entire stationary phase is conditioned with the basic modifier.[1]

  • Loading the Sample: Carefully load the prepared dry sample onto the top of the equilibrated column.

  • Elution: Begin the elution process. For this application, an isocratic elution with the selected mobile phase is recommended initially. If impurities are very close to the product, a shallow gradient can be employed (e.g., starting with a slightly less polar mixture and gradually increasing the methanol concentration).

  • Fraction Collection: Collect fractions based on the UV detector signal. Monitor the separation in real-time.

  • Purity Analysis: Analyze the collected fractions containing the target compound by TLC to confirm purity and pool the appropriate fractions.

  • Solvent Removal: Concentrate the pooled pure fractions using a rotary evaporator to obtain the purified 7-Chloroquinoxalin-5-amine.

Visualization of Key Processes

To better illustrate the workflow and the underlying principles, the following diagrams are provided.

Diagram 1: Overall Purification Workflow

This diagram outlines the sequential steps from initial analysis to the final purified product.

G cluster_0 Method Development cluster_1 Sample Preparation cluster_2 Purification cluster_3 Final Product TLC TLC Analysis (DCM/MeOH/Et3N) Solvent Select Optimal Solvent (Rf ≈ 0.2) TLC->Solvent Evaluate Rf & Spot Shape Equilibrate Equilibrate Column Solvent->Equilibrate Crude Crude 7-Chloroquinoxalin-5-amine DryLoad Dry Loading on Silica Gel Crude->DryLoad Adsorb onto support Run Run Flash Chromatography DryLoad->Run Equilibrate->Run Collect Collect Fractions (UV-Monitored) Run->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Evaporate Solvent Pool->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for the purification of 7-Chloroquinoxalin-5-amine.

Diagram 2: Mechanism of Action - Suppressing Silanol Interactions

This diagram illustrates the critical role of the basic additive in the mobile phase.

G cluster_0 Without Triethylamine (Et3N) cluster_1 With Triethylamine (Et3N) Silica_A Silica Surface Si-OH (Acidic) Interaction_A Strong Acid-Base Interaction Silica_A:head->Interaction_A Amine_A Basic Amine R-NH2 Amine_A:head->Interaction_A Result_A Peak Tailing & Poor Separation Interaction_A->Result_A Silica_B Silica Surface Si-O- H+---NEt3 Interaction_B Minimal Interaction Silica_B:head->Interaction_B Amine_B Basic Amine R-NH2 Amine_B:head->Interaction_B Et3N Mobile Phase Et3N (Base) Et3N:head->Silica_B:head Neutralizes Silanols Result_B Symmetrical Peaks & Good Separation Interaction_B->Result_B

Caption: Role of triethylamine in preventing peak tailing.

Alternative Strategies and Considerations

While the modified mobile phase approach is effective and widely accessible, other strategies can be employed, particularly for very challenging separations.

  • Amine-Functionalized Silica: Using a column packed with amine-functionalized silica provides a basic stationary phase surface.[1][2] This often allows for the use of simpler, non-basic mobile phases like hexane/ethyl acetate and can provide excellent peak shapes for basic compounds.[2]

  • Reversed-Phase Chromatography: For highly polar amines, reversed-phase flash chromatography on a C18 column can be an effective alternative.[1][5] In this case, the mobile phase pH is typically adjusted to be alkaline (at least two pH units above the pKa of the amine) to ensure the compound is in its neutral, free-base form, which increases its retention on the non-polar stationary phase.[1]

The choice of method depends on the specific impurities present, the scale of the purification, and the equipment available in the laboratory.

Conclusion

The purification of basic compounds like 7-Chloroquinoxalin-5-amine by flash column chromatography is straightforward and highly effective when the acidic nature of the silica stationary phase is properly addressed. By incorporating a small amount of a basic modifier like triethylamine into the mobile phase, undesirable interactions are suppressed, leading to high-purity product with excellent recovery. The protocol detailed in this application note provides a reliable and robust method for researchers and drug development professionals.

References

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. [Link]

  • HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. Zakarian Group, UC Santa Barbara. [Link]

  • How to set-up a flash chromatography silica column and actually succeed at separation. University of Rochester, Department of Chemistry. [Link]

  • VanVeller Lab Resources - How to Perform Flash Chromatography. Iowa State University, Department of Chemistry. [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (2010). National Center for Biotechnology Information (NCBI), PMC. [Link]

  • RediSep C-18 reversed phase column Purification of primary amines. (2012). Teledyne ISCO. [Link]

  • Purification by Flash Column Chromatography. MIT OpenCourseWare. [Link]

  • Thin Layer Chromatography Stains. University of Colorado Boulder, Department of Chemistry. [Link]

  • Synthesis method of 7-chloroquinaldine. (2018).
  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. [Link]

  • Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7‑Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. (2026). National Center for Biotechnology Information (NCBI), PMC. [Link]

  • 7-chloroquinaldine synthesis. (1992).
  • Is there an easy way to purify organic amines? (2023). Biotage. [Link]

  • New solvent systems for thin-layer chromatographic determination of nine biogenic amines in fish and squid. (2004). PubMed. [Link]

Sources

Application

Application Note: Preparation and Analytical Validation of 7-Chloroquinoxalin-5-amine Reference Standards

Executive Summary & Mechanistic Rationale In the rigorous landscape of pharmaceutical impurity profiling and drug development, highly pure analytical reference standards are non-negotiable. 7-Chloroquinoxalin-5-amine (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the rigorous landscape of pharmaceutical impurity profiling and drug development, highly pure analytical reference standards are non-negotiable. 7-Chloroquinoxalin-5-amine (CAS 2866316-91-6)[1] is a critical building block and potential degradation product for halogenated quinoxaline-based active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I have designed this protocol to move beyond mere synthetic instructions. This guide details a regiospecific synthetic pathway and a self-validating analytical workflow , ensuring the final reference standard complies with[2] and [3] regulatory frameworks.

The Causality of the Synthetic Strategy

The synthesis of substituted quinoxalines via the condensation of o-phenylenediamines with 1,2-dicarbonyls is a foundational transformation[4]. However, asymmetric precursors often yield intractable mixtures of structural isomers. We circumvent this through a highly deliberate two-step strategy:

  • Chemoselective Reduction : We begin with 4-chloro-2,6-dinitroaniline. Standard catalytic hydrogenation (Pd/C, H₂) frequently causes hydrodehalogenation, stripping the essential chlorine atom. By employing Tin(II) chloride (SnCl₂) or Iron/HCl, we selectively reduce the nitro groups while preserving the C–Cl bond ()[5].

  • Symmetry-Driven Regiospecificity : The resulting intermediate, 5-chlorobenzene-1,2,3-triamine (CAS 100114-53-2)[6], possesses a pseudo- C2v​ plane of symmetry passing through the C2 and C5 carbons. Consequently, the condensation of glyoxal at the 1,2-diamino positions is chemically identical to condensation at the 2,3-diamino positions. This topological symmetry strictly dictates the formation of a single regioisomer—7-chloroquinoxalin-5-amine—eliminating the need for complex isomer resolution.

SynthesisPathway A 4-Chloro-2,6-dinitroaniline (CAS: 5388-62-5) B 5-Chlorobenzene-1,2,3-triamine (CAS: 100114-53-2) A->B Reduction (SnCl2 / HCl) C 7-Chloroquinoxalin-5-amine (Crude Product) B->C Condensation (Glyoxal, 60°C) D Reference Standard (>99.5% Purity) C->D Prep-HPLC & Recrystallization

Figure 1: Synthetic workflow and mechanistic pathway for 7-Chloroquinoxalin-5-amine.

Step-by-Step Experimental Protocol

Phase 1: Preparation of 5-Chlorobenzene-1,2,3-triamine
  • Reaction Setup : In a 500 mL round-bottom flask, dissolve 4-chloro-2,6-dinitroaniline (10.0 g, 45.9 mmol) in 150 mL of absolute ethanol.

  • Chemoselective Reagent Addition : Cool the mixture to 0°C using an ice bath. Slowly add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 82.8 g, 367 mmol, 8.0 eq) portion-wise over 30 minutes.

  • Heating : Attach a reflux condenser and heat the mixture to 70°C for 4 hours. Monitor the consumption of the starting material via TLC (Hexane:EtOAc 7:3).

  • Workup : Cool the reaction to room temperature. Carefully pour the mixture into crushed ice and neutralize to pH 8 using saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3 × 200 mL).

  • Isolation : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford 5-chlorobenzene-1,2,3-triamine as a dark solid. Proceed immediately to Phase 2 to prevent oxidative degradation.

Phase 2: Regiospecific Condensation
  • Reaction Setup : Dissolve the crude 5-chlorobenzene-1,2,3-triamine (approx. 7.2 g, 45.7 mmol) in 100 mL of an ethanol/acetic acid mixture (9:1 v/v).

  • Cyclization : Add an aqueous solution of glyoxal (40% w/w, 7.3 g, 50.3 mmol, 1.1 eq) dropwise at room temperature.

  • Heating : Stir the reaction mixture at 60°C for 2 hours. The symmetry of the triamine ensures that cyclization exclusively yields the target quinoxaline core.

  • Workup : Quench the reaction by pouring it into 300 mL of ice-water. Collect the resulting precipitate via vacuum filtration and wash with cold water.

Phase 3: Purification to Reference Standard Grade
  • Recrystallization : Dissolve the crude product in a minimum volume of boiling ethanol. Slowly add water until slight turbidity appears, then allow it to cool to 4°C overnight. Filter the crystals.

  • Preparative HPLC : Subject the recrystallized material to reverse-phase Prep-HPLC (C18 column, 5 µm, 250 × 21.2 mm). Use a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Collect the major peak absorbing at 254 nm.

  • Lyophilization : Freeze-dry the pooled pure fractions to obtain the 7-chloroquinoxalin-5-amine analytical reference standard as a highly pure powder.

Analytical Characterization (Self-Validating System)

To qualify as a primary or secondary reference standard, the material must undergo a self-validating analytical workflow . A self-validating system ensures that the assumptions of one test are independently verified by another.

For instance, HPLC-UV determines chromatographic purity but blindly assumes all impurities absorb UV light. We close this logic gap by utilizing Karl Fischer (KF) titration and Residue on Ignition (ROI) to quantify non-UV-absorbing water and inorganic salts, respectively. The absolute assay (Mass Balance) is then calculated as: Absolute Purity = HPLC Area % ×[100% - (% Water + % ROI + % Residual Solvents)] / 100

AnalyticalValidation cluster_Identity Identity Confirmation (ICH Q2) cluster_Purity Purity & Mass Balance (ICH Q6A) Start 7-Chloroquinoxalin-5-amine Candidate NMR 1H & 13C NMR Start->NMR HRMS HRMS (ESI-TOF) Start->HRMS HPLC HPLC-UV/PDA Start->HPLC KF Karl Fischer Start->KF ROI Residue on Ignition Start->ROI Final Certified Reference Standard NMR->Final HRMS->Final HPLC->Final KF->Final ROI->Final

Figure 2: Self-validating analytical workflow for reference standard certification.

Quantitative Data Summary

The following table summarizes the expected certification results against [3]:

Analytical MethodQuality AttributeAcceptance Criteria (ICH Q6A)Typical Batch Result
¹H / ¹³C NMR Identity / RegiochemistryConforms to theoretical structureConforms (Single isomer)
HRMS (ESI-TOF) Identity / Exact Mass± 5.0 ppm of theoretical mass[M+H]⁺ 180.0323 (Δ 1.2 ppm)
HPLC-UV (254 nm) Chromatographic Purity≥ 99.5% (Area %)99.85%
Karl Fischer Water Content≤ 0.5% w/w0.12% w/w
Residue on Ignition Inorganic Impurities≤ 0.1% w/w0.04% w/w
Assay (Mass Balance) Absolute Potency99.0% – 101.0%99.69%

Conclusion

By leveraging the topological symmetry of 5-chlorobenzene-1,2,3-triamine and employing chemoselective reduction techniques, 7-chloroquinoxalin-5-amine can be synthesized with absolute regiospecificity. When coupled with an orthogonal, self-validating analytical suite, the resulting material confidently meets the stringent criteria required for pharmaceutical-grade analytical reference standards.

References

  • European Medicines Agency (EMA) . "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." EMA Scientific Guidelines. URL:[Link]

  • International Council for Harmonisation (ICH) . "ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances of Synthetic Chemical Origin." ICH Quality Guidelines. URL: [Link]

  • Shipe, W. D., et al. "Convenient and general microwave-assisted protocols for the expedient synthesis of heterocycles." Arkivoc / CLOCKSS, 2006. URL:[Link]

  • NextSDS . "5-chlorobenzene-1,2,3-triamine (CAS 100114-53-2) Chemical Substance Information." NextSDS Database. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor aqueous solubility of 7-Chloroquinoxalin-5-amine

Guide: Troubleshooting Poor Aqueous Solubility of 7-Chloroquinoxalin-5-amine As Senior Application Scientists, we understand that achieving the desired concentration of a compound in an aqueous medium is a critical first...

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Author: BenchChem Technical Support Team. Date: April 2026

Guide: Troubleshooting Poor Aqueous Solubility of 7-Chloroquinoxalin-5-amine

As Senior Application Scientists, we understand that achieving the desired concentration of a compound in an aqueous medium is a critical first step for any successful experiment. 7-Chloroquinoxalin-5-amine, a valuable building block in medicinal chemistry, presents a common challenge due to its limited solubility in neutral aqueous solutions. This guide provides a structured, mechanism-based approach to systematically troubleshoot and overcome this issue.

Frequently Asked Questions (FAQs)

Q1: Why is 7-Chloroquinoxalin-5-amine poorly soluble in water?

The limited aqueous solubility of 7-Chloroquinoxalin-5-amine stems from its molecular structure. It is a relatively planar, aromatic heterocyclic compound. This structure contributes to strong intermolecular interactions in the solid state (high crystal lattice energy), which must be overcome by solvent-solute interactions for dissolution to occur. Furthermore, the molecule has a significant nonpolar surface area due to the quinoxaline core and the chloro-substituent, leading to a hydrophobic character that disfavors interaction with polar water molecules.

Q2: I need to dissolve the compound for a cell-based assay. What is the safest first step?

For cell-based assays, maintaining physiological conditions is paramount. The first and most recommended strategy is pH modification to form a soluble salt in situ. Since 7-Chloroquinoxalin-5-amine contains a basic amine group, lowering the pH of your aqueous buffer will protonate this group, forming a more soluble hydrochloride salt. This is often the most effective and biocompatible initial approach.

Q3: Can I just use DMSO? What are the risks?

While Dimethyl Sulfoxide (DMSO) is an excellent organic solvent for dissolving 7-Chloroquinoxalin-5-amine, it should be used with caution in biological assays. The standard practice is to prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous assay buffer.

Key Considerations:

  • Final DMSO Concentration: The final concentration of DMSO in your assay should typically be kept below 0.5% (v/v), as higher concentrations can be cytotoxic or cause off-target effects.

  • Precipitation on Dilution: Be aware that the compound may precipitate when the DMSO stock is diluted into the aqueous buffer. To mitigate this, use a "plunge" dilution method: dispense the small volume of DMSO stock directly into the vortexing aqueous buffer to ensure rapid mixing.

Troubleshooting Workflow: A Systematic Approach

When faced with solubility issues, a systematic approach is more effective than random trial-and-error. The following workflow guides you from initial assessment to advanced solubilization strategies.

G cluster_0 Phase 1: Characterization & Baseline cluster_1 Phase 2: Simple & Biocompatible Strategies cluster_2 Phase 3: Advanced Formulation cluster_3 Outcome A Start: Undissolved Compound B Determine Baseline Solubility in Unmodified Aqueous Buffer (e.g., PBS pH 7.4) A->B Protocol 1 C Strategy 1: pH Modification (Acidification) B->C If solubility is too low D Is solubility sufficient and pH acceptable for assay? C->D E Strategy 2: Co-Solvents (e.g., DMSO, Ethanol, PEG-400) D->E No I Proceed to Experiment D->I Yes F Is solubility sufficient and co-solvent % tolerated? E->F G Strategy 3: Excipients (e.g., Cyclodextrins) F->G No F->I Yes H Is solubility sufficient and excipient compatible? G->H H->I Yes

Caption: A step-by-step workflow for troubleshooting the aqueous solubility of 7-Chloroquinoxalin-5-amine.

Strategy 1: pH Modification - The Role of pKa

The most effective strategy for solubilizing a basic compound like 7-Chloroquinoxalin-5-amine is to lower the pH of the solvent. The Henderson-Hasselbalch equation governs the relationship between pH, pKa, and the ratio of the protonated (conjugate acid, BH+) and unprotonated (base, B) forms of the molecule.

Mechanism: The amine group on the quinoxaline ring is a base that can accept a proton (H+) from the solvent. The protonated form, a hydrochloride salt, is an ionic species with a formal positive charge. This charge dramatically increases the molecule's ability to interact with polar water molecules through ion-dipole interactions, leading to a significant increase in aqueous solubility. For maximal solubility, the pH of the solution should be adjusted to at least 2 units below the pKa of the conjugate acid.

G cluster_0 cluster_1 A 7-Chloroquinoxalin-5-amine (Base Form, B) - Poorly Soluble - B Protonated Form (BH+) (e.g., Hydrochloride Salt) - Highly Soluble - A->B + H+ - H+ C Low pH (Acidic) e.g., pH 4-5 C->B Shifts Equilibrium Towards Soluble Form D High pH (Neutral/Basic) e.g., pH 7.4 D->A Shifts Equilibrium Towards Insoluble Form

Caption: pH-dependent equilibrium of 7-Chloroquinoxalin-5-amine, favoring the soluble protonated form in acidic conditions.

Experimental Protocol 1: Generating a pH-Solubility Profile

This experiment will determine the compound's solubility at different pH values.

  • Prepare Buffers: Prepare a series of buffers (e.g., citrate, phosphate, acetate) at various pH points, such as pH 3.0, 4.0, 5.0, 6.0, 7.0, and 7.4.

  • Sample Preparation: Add an excess amount of solid 7-Chloroquinoxalin-5-amine to a known volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved at equilibrium.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached. A shaker or rotator is ideal.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling & Dilution: Carefully remove a known volume of the supernatant without disturbing the pellet. Dilute the supernatant with an appropriate solvent (e.g., 50:50 acetonitrile:water) to a concentration suitable for analysis.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry against a standard curve.

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer.

Data Interpretation

A typical pH-solubility profile for a basic compound will show low solubility at neutral/alkaline pH and a sharp increase in solubility as the pH decreases below its pKa.

pH of BufferExpected Solubility TrendSuitability for Biological Assays
7.4Very LowOften insufficient for experiments.
6.0 - 7.0Low to ModerateMay be acceptable for some cell lines.
4.0 - 5.5HighGenerally well-tolerated by many robust cell lines for short incubation periods. Always run a vehicle control.
< 4.0Very HighMay be too acidic for most live-cell assays but suitable for biochemical assays.

Strategy 2: Co-Solvent Systems

If pH modification is not viable for your experimental system, using a water-miscible organic co-solvent is the next logical step.

Mechanism: Co-solvents work by reducing the overall polarity of the aqueous solvent system. This makes the environment more favorable for a hydrophobic solute like 7-Chloroquinoxalin-5-amine, effectively reducing the energy penalty of removing the solute from its crystal lattice and solvating it.

Commonly Used Co-solvents
Co-solventStarting Concentration (v/v)Notes
Dimethyl Sulfoxide (DMSO)1-5%Excellent solubilizing power. Ensure final concentration is <0.5% for sensitive cell assays.
Ethanol (EtOH)5-10%A less aggressive solvent than DMSO. May require higher percentages.
Polyethylene Glycol 400 (PEG-400)10-20%A viscous polymer, often used in formulations. Generally considered biocompatible.
N,N-Dimethylformamide (DMF)1-5%Strong solvent, but use with caution due to higher potential toxicity compared to DMSO.
Experimental Protocol 2: Co-Solvent Screening
  • Prepare Co-solvent Mixtures: Prepare your primary aqueous buffer (e.g., PBS pH 7.4) containing different percentages of your chosen co-solvent (e.g., 1%, 2%, 5%, 10% DMSO).

  • Determine Solubility: Follow the same steps (2-7) as in the pH-Solubility Profile protocol (Protocol 1) for each co-solvent mixture.

  • Assess Compatibility: Run parallel vehicle control experiments using the same co-solvent concentrations to ensure the solvent itself does not impact your assay (e.g., cell viability, enzyme activity).

Strategy 3: Advanced Formulation with Excipients

When simple pH and co-solvent strategies are insufficient or incompatible, formulation excipients can be employed. Cyclodextrins are a common and effective choice.

Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The nonpolar quinoxaline portion of 7-Chloroquinoxalin-5-amine can become encapsulated within this hydrophobic cavity, forming an "inclusion complex." This complex has a hydrophilic exterior, which dramatically improves its solubility in water.

Common Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®): A modified cyclodextrin with a charged group, which further enhances solubility through electrostatic interactions.

A phase-solubility study, where the concentration of the compound is measured against increasing concentrations of the cyclodextrin, is the standard method to evaluate this approach.

References

  • Title: DMSO: A Tool for Drug Discovery and Development Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Cyclodextrin-Based Formulation: A Promising Platform for Aromatic Drug Delivery Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: CAPTISOL® Source: Captisol URL: [Link]

Optimization

Technical Support Center: Optimizing 7-Chloroquinoxalin-5-amine Synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 7-chloroquinoxali...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 7-chloroquinoxalin-5-amine .

The standard synthetic route involves a two-step process: the condensation of 5-chloro-3-nitrobenzene-1,2-diamine with a 1,2-dicarbonyl equivalent, followed by the chemoselective reduction of the nitro group. Below, we break down the mechanistic causality behind common failures and provide self-validating protocols to ensure high-yield, high-purity product generation.

Synthetic Workflow Overview

SynthesisRoute A 5-Chloro-3-nitrobenzene -1,2-diamine B 7-Chloro-5-nitroquinoxaline A->B Glyoxal / AcOH Condensation C 7-Chloroquinoxalin-5-amine B->C Fe, NH4Cl Selective Reduction

Synthetic workflow for 7-chloroquinoxalin-5-amine highlighting key intermediates.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I getting low yields and polymeric mixtures during the condensation of 5-chloro-3-nitrobenzene-1,2-diamine with glyoxal? A1: This is a kinetic issue. Aqueous glyoxal is highly unstable and exists as an equilibrium of unreactive hydrates and oligomers. Furthermore, the electron-withdrawing nitro and chloro groups on your starting diamine severely reduce its nucleophilicity[1]. When the reaction is slow, competitive side reactions (like diamine degradation) dominate.

  • The Fix: Substitute aqueous glyoxal with sodium glyoxal bisulfite . This adduct acts as a stable reservoir, slowly releasing the reactive monomeric dicarbonyl in situ. Additionally, adding a catalytic amount of acetic acid (AcOH) protonates the carbonyl oxygen, increasing its electrophilicity and driving the bis-imine cyclization forward [2].

Q2: My reaction mixture turns black immediately upon heating the diamine, and the yield of 7-chloro-5-nitroquinoxaline is poor. What is happening? A2: You are observing oxidative degradation. Electron-rich aromatic 1,2-diamines are notoriously susceptible to air oxidation, rapidly forming dark, tarry phenazine or azo-polymeric byproducts upon heating.

  • The Fix: Treat the reaction as air-sensitive. Degas your solvent system (e.g., ethanol/water) by sparging with Nitrogen or Argon for 15 minutes prior to use. Conduct the entire condensation strictly under an inert atmosphere.

Q3: During the reduction of 7-chloro-5-nitroquinoxaline, my LC-MS shows a major peak at m/z 145 [M+H]⁺ instead of the expected m/z 179. What happened? A3: You are experiencing hydrodehalogenation . The quinoxaline ring is highly electron-deficient, which activates the C-Cl bond at the 7-position. When using standard Palladium on Carbon (Pd/C) under a hydrogen atmosphere, the Pd catalyst readily undergoes oxidative addition into the C-Cl bond, cleaving the chlorine atom to yield the undesired quinoxalin-5-amine[3].

  • The Fix: You must switch to a chemoselective reduction method. If catalytic hydrogenation is required for scale-up, use a sulfided Platinum on Carbon (Pt/C) catalyst. The sulfur poisons the metal surface just enough to inhibit C-Cl oxidative addition while allowing nitro reduction [4]. For bench-scale synthesis, use chemical reductants like Iron/Ammonium Chloride (Fe/NH₄Cl), which operate via a single-electron transfer (SET) mechanism orthogonal to C-Cl cleavage.

TroubleshootingLogic Start Analyze Reduction Product via LC-MS Check Is the 7-chloro group intact? Start->Check Yes Proceed to Purification Check->Yes Yes (m/z 179) No Hydrodehalogenation Detected (m/z 145 observed) Check->No No (Des-chloro byproduct) Action1 Switch to Pt/C (sulfided) catalyst No->Action1 If H2 gas is required Action2 Use Fe/NH4Cl chemical reduction No->Action2 If chemical reduction allowed

Decision tree for mitigating hydrodehalogenation during nitroquinoxaline reduction.

Part 2: Quantitative Data & Catalyst Selection

To guide your optimization, the following table summarizes the impact of various reduction conditions on the chemoselectivity of the 7-chloro-5-nitroquinoxaline reduction step.

Reductant / CatalystReaction ConditionsConversion (%)Yield of 7-Chloroquinoxalin-5-amine (%)Dehalogenation Byproduct (%)
10% Pd/C, H₂ EtOH, rt, 1 atm> 99%< 10%> 85% (Failure)
5% Pt/C (Sulfided), H₂ EtOAc, rt, 1 atm> 99%88% < 2%
Fe powder, NH₄Cl EtOH/H₂O (4:1), 80°C> 95%92% Not detected
SnCl₂·2H₂O EtOH, 70°C> 95%85%Not detected

Part 3: Self-Validating Experimental Protocols

These protocols are designed as self-validating systems. Do not proceed to the next step without confirming the analytical checkpoints.

Protocol A: Synthesis of 7-Chloro-5-nitroquinoxaline (Condensation)
  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the system with Argon.

  • Solvent Degassing: Add 100 mL of an Ethanol/Water mixture (8:2 v/v). Sparge with Argon for 15 minutes.

  • Reagent Addition: Add 5-chloro-3-nitrobenzene-1,2-diamine (10.0 mmol). Stir until dissolved or a fine suspension forms. Add sodium glyoxal bisulfite monohydrate (12.0 mmol, 1.2 eq) and glacial acetic acid (1.0 mL).

  • Reaction: Heat the mixture to 80°C (reflux) under Argon for 4–6 hours.

  • Validation Checkpoint 1 (TLC): Elute an aliquot in Hexanes/EtOAc (7:3). The starting diamine (fluorescent under 254 nm, lower Rf) should be consumed, replaced by a new, higher Rf spot.

  • Workup: Cool to room temperature. Pour the mixture into 200 mL of ice-cold water. Stir for 30 minutes to precipitate the product.

  • Isolation: Filter the solid via vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum at 50°C overnight.

Protocol B: Synthesis of 7-Chloroquinoxalin-5-amine (Chemoselective Reduction)
  • Preparation: In a 250 mL flask, suspend 7-chloro-5-nitroquinoxaline (5.0 mmol) in 50 mL of Ethanol.

  • Activation: Add a solution of Ammonium Chloride (NH₄Cl, 25.0 mmol, 5.0 eq) dissolved in 15 mL of deionized water.

  • Reduction: Heat the mixture to 70°C. Carefully add fine Iron powder (325 mesh, 25.0 mmol, 5.0 eq) in small portions over 15 minutes to avoid excessive frothing.

  • Reaction: Stir vigorously at 80°C for 2 hours.

  • Validation Checkpoint 2 (LC-MS): Sample the reaction. Confirm the disappearance of the nitro intermediate (m/z 209) and the appearance of the target amine (m/z 179). Crucial: Ensure there is no peak at m/z 145 (indicating dehalogenation).

  • Workup: While still hot, filter the mixture through a pad of Celite to remove iron oxides. Wash the Celite pad with hot ethanol (2 x 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the pure 7-chloroquinoxalin-5-amine.

References

  • ACS Publications. "Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides." The Journal of Organic Chemistry.[Link]

  • ResearchGate. "Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review."[Link]

Troubleshooting

Preventing degradation of 7-Chloroquinoxalin-5-amine in acidic solutions

Technical Support Center: Troubleshooting Guide for 7-Chloroquinoxalin-5-amine Welcome to the Technical Support Center. As researchers and drug development professionals, you require robust, reproducible methodologies.

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Guide for 7-Chloroquinoxalin-5-amine

Welcome to the Technical Support Center. As researchers and drug development professionals, you require robust, reproducible methodologies. 7-Chloroquinoxalin-5-amine is a highly valuable building block, but its dual nature—featuring both an electron-deficient heteroaromatic ring and an electron-rich primary amine—makes it uniquely susceptible to degradation in acidic media.

This guide provides a deep dive into the causality of these degradation pathways and offers field-proven, self-validating protocols to ensure the integrity of your experimental workflows.

Part 1: Core Degradation Mechanisms (The "Why")

To prevent degradation, we must first understand the thermodynamic and kinetic drivers causing it. 7-Chloroquinoxalin-5-amine undergoes two primary modes of degradation in acidic solutions:

  • Acid-Catalyzed Nucleophilic Aromatic Substitution (SNAr): The quinoxaline ring nitrogens are basic. When placed in an acidic solution (e.g., 0.1 M HCl or mobile phases with high concentrations of trifluoroacetic acid), these nitrogens protonate. This protonation draws electron density away from the ring, significantly increasing the electrophilicity of the C7 carbon. Water molecules can then attack this position, displacing the chloride ion to form 7-hydroxyquinoxalin-5-amine [1]. Increased temperature exponentially accelerates this hydrolysis[1].

  • Photo-Oxidation of the Primary Amine: Aromatic amines are inherently unstable when exposed to dissolved oxygen and ultraviolet/visible light[2]. While protonation of the amine in strong acid offers some temporary protection by tying up the lone pair, equilibrium traces of the free amine can undergo photo-oxidation, forming reactive radical cations that polymerize, leading to the characteristic darkening of the solution[3].

G Start 7-Chloroquinoxalin-5-amine in Acidic Solution Protonation Protonation of Quinoxaline Ring Nitrogens Start->Protonation pH < 5 Oxidation Photo-oxidation of C5-Primary Amine Start->Oxidation Light / O2 Exposure Electrophilicity Increased Electrophilicity at C7 Position Protonation->Electrophilicity Hydrolysis Nucleophilic Attack by H2O (SNAr Mechanism) Electrophilicity->Hydrolysis Heat / Time Degradant1 Major Degradant: 7-Hydroxyquinoxalin-5-amine Hydrolysis->Degradant1 Degradant2 Minor Degradants: Azo/Oligomeric Species (Darkening) Oxidation->Degradant2

Figure 1: Mechanistic workflow of 7-Chloroquinoxalin-5-amine degradation in acidic media.

Part 2: Frequently Asked Questions (FAQs)

Q1: My stock solution of 7-Chloroquinoxalin-5-amine in 0.1% TFA turned brown after sitting on the bench for 48 hours. Is it still usable? A1: No, it should be discarded. The brown coloration is a definitive symptom of aromatic amine photo-oxidation[2]. Even in mildly acidic conditions like 0.1% TFA, the C5-amine can oxidize if exposed to ambient light and dissolved oxygen. To prevent this, always store stock solutions in amber vials, sparge your solvents with argon or nitrogen to remove dissolved oxygen, and store them at 4°C or lower.

Q2: I am seeing a new peak on my LC-MS with a mass shift of -18 Da relative to my parent compound. What is happening? A2: You are observing the primary acid-catalyzed degradation product. The mass of 7-Chloroquinoxalin-5-amine is approximately 179.6 Da. The substitution of the chlorine atom (-35.5 Da) with a hydroxyl group (+17 Da) results in a net mass loss of ~18.5 Da, corresponding to the formation of 7-hydroxyquinoxalin-5-amine[1]. This occurs when the compound is left in acidic aqueous conditions for too long.

Q3: How can I safely analyze this compound via Reverse-Phase HPLC if acidic mobile phases cause hydrolysis? A3: The kinetics of SNAr hydrolysis at room temperature are relatively slow. The degradation usually occurs when samples are left sitting in the autosampler in acidic diluents for extended periods.

  • Solution: Prepare your analytical samples in a neutral organic solvent (like pure Acetonitrile or Methanol) rather than the acidic mobile phase. Ensure the autosampler is chilled to 4°C. The brief exposure to the acidic mobile phase (e.g., 0.1% Formic Acid) during the 5-15 minute chromatographic run is insufficient to cause measurable degradation.

Part 3: Quantitative Stability Data

To guide your solvent selection and storage parameters, refer to the stability matrix below. This data synthesizes the expected behavior of chloro-substituted quinoxaline amines under various environmental stresses.

Solvent / MatrixpHTemperatureLight Exposure24h Recovery (%)Primary Degradation Pathway
0.1 M HCl (Aqueous)1.060°CDark< 20%Rapid SNAr Hydrolysis (C7-OH formation)
0.1 M HCl (Aqueous)1.025°CDark~ 85%Slow SNAr Hydrolysis
Acetonitrile / 0.1% TFA~2.025°CAmbient Light~ 90%Amine Oxidation (Darkening)
Acetonitrile / 0.1% TFA~2.04°CDark (Amber)> 98%None (Stable)
PBS Buffer7.425°CDark> 99%None (Highly Stable)

Part 4: Experimental Protocols

To ensure trustworthiness in your analytical methods, you must validate the degradation pathways using a controlled, self-validating forced degradation study. This protocol forces the specific degradation mechanisms to occur, allowing you to isolate and identify the degradants on your specific analytical instrumentation.

Protocol: Forced Degradation Study (Acid Hydrolysis & Oxidation)

Objective: To generate, separate, and identify the primary degradation products of 7-Chloroquinoxalin-5-amine to validate stability-indicating HPLC methods[1].

Step 1: Preparation of the Master Stock

  • Accurately weigh 10.0 mg of 7-Chloroquinoxalin-5-amine.

  • Dissolve in 10.0 mL of LC-MS grade Acetonitrile to yield a 1.0 mg/mL stock solution.

  • Causality Note: Acetonitrile is chosen because it is aprotic and neutral, preventing premature hydrolysis or solvolysis during stock preparation.

Step 2: Acid Stress Generation (Hydrolysis)

  • Transfer 1.0 mL of the Master Stock into a 5 mL glass vial.

  • Add 1.0 mL of 0.1 M HCl (aqueous).

  • Seal the vial and incubate in a thermomixer at 60°C for 24 hours.

  • Self-Validating Quench: After 24 hours, immediately add 1.0 mL of 0.1 M NaOH to neutralize the solution. Why? Injecting highly acidic samples can degrade the stationary phase of your HPLC column and shift retention times. Neutralization ensures chromatographic reproducibility.

  • Dilute with 2.0 mL of Acetonitrile, filter through a 0.22 µm PTFE syringe filter, and transfer to an HPLC vial.

Step 3: Oxidative Stress Generation

  • Transfer 1.0 mL of the Master Stock into a clear 5 mL glass vial.

  • Add 1.0 mL of 3% H2O2 (aqueous).

  • Place the vial under direct ambient or UV light at 25°C for 24 hours.

  • Dilute with 3.0 mL of Acetonitrile, filter, and transfer to an HPLC vial.

Step 4: Control Preparation

  • Mix 1.0 mL of Master Stock with 1.0 mL of LC-MS grade water.

  • Wrap the vial tightly in aluminum foil (dark control) and store at 4°C for 24 hours.

Step 5: LC-MS Analysis

  • Inject all three samples (Acid Stressed, Oxidative Stressed, Control) using a gradient method (e.g., 5% to 95% Acetonitrile in Water with 0.1% Formic acid over 15 minutes).

  • Compare the chromatograms. The Acid Stressed sample will show a prominent new peak corresponding to the [M+H]+ of 7-hydroxyquinoxalin-5-amine.

Workflow Stock Master Stock: 1 mg/mL in Acetonitrile Split1 Acid Stress: + 0.1M HCl, 60°C, 24h Stock->Split1 Split2 Oxidative Stress: + 3% H2O2, Light, 25°C Stock->Split2 Split3 Control: + H2O, Dark, 4°C Stock->Split3 Quench1 Neutralize: + 0.1M NaOH Split1->Quench1 Analyze LC-MS Analysis: Compare Peak Profiles Split2->Analyze Split3->Analyze Quench1->Analyze

Figure 2: Step-by-step experimental workflow for forced degradation and stability validation.

References

  • Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. ResearchGate. Available at:[Link]

Sources

Optimization

Technical Support Center: HPLC Gradient Optimization for 7-Chloroquinoxalin-5-amine

Introduction Welcome to the Technical Support Center for the chromatographic analysis of 7-Chloroquinoxalin-5-amine. As a halogenated heterocyclic aromatic amine, this compound presents unique challenges in Reversed-Phas...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center for the chromatographic analysis of 7-Chloroquinoxalin-5-amine. As a halogenated heterocyclic aromatic amine, this compound presents unique challenges in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Its basic primary amine group makes it highly susceptible to secondary interactions with stationary phase silanols, while its lipophilic quinoxaline core and chlorine substituent dictate its retention behavior. This guide provides causal explanations, self-validating protocols, and troubleshooting steps to achieve optimal gradient separation and peak symmetry.

Section 1: Core Principles & Causality (FAQs)

Q1: Why does 7-Chloroquinoxalin-5-amine exhibit severe peak tailing, and how does mobile phase pH influence this? Application Scientist Insight: Peak tailing for basic compounds like 7-Chloroquinoxalin-5-amine is rarely a gradient slope issue; it is almost always a secondary retention mechanism issue. At mid-range pH (e.g., pH 5-7), residual silanol groups (Si-OH) on the silica-based stationary phase become deprotonated and ionized (Si-O⁻). Simultaneously, the primary amine on the quinoxaline ring remains protonated. This creates a strong electrostatic interaction that disrupts the ideal Gaussian peak shape, causing the trailing edge of the peak to elongate. Solution: To mitigate this, we must operate at a low mobile phase pH (e.g., pH 2.0 - 2.5 using 0.1% Trifluoroacetic acid or Formic acid). Lowering the mobile phase pH fully protonates the residual silanols, neutralizing their charge and eliminating the secondary ionic interaction, which restores peak symmetry[1]. Alternatively, using a highly end-capped or polar-embedded column provides additional steric shielding against these active silanols[2].

Q2: How do I design an initial gradient to determine the elution profile of 7-Chloroquinoxalin-5-amine and its impurities? Application Scientist Insight: Method development should always begin with a "scouting gradient." This is a broad, linear sweep from a low eluotropic strength to a high one—typically 5% to 95% Organic (e.g., Acetonitrile) over 10 to 20 minutes[3]. Causality: In gradient HPLC, the analyte is initially "focused" at the head of the column. As the organic modifier concentration increases, the analyte partitions into the mobile phase and accelerates through the column[3]. The scouting gradient reveals the exact %B at which 7-Chloroquinoxalin-5-amine elutes, providing the mathematical foundation to design a shallower, targeted gradient for high-resolution separation.

Q3: My compound elutes too closely to its synthetic precursor (e.g., 7-chloro-5-nitroquinoxaline). How do I adjust the gradient to resolve them? Application Scientist Insight: If co-elution occurs, you need to "stretch out" the specific portion of the gradient where the compounds elute[4]. Causality: If your scouting gradient shows both compounds eluting around 12 minutes (which corresponds to 60% Acetonitrile), a steep continuous gradient forces them through the column too quickly. By flattening the gradient slope (e.g., increasing from 50% to 70% B over 10 minutes instead of 3 minutes), you increase the interaction time between the closely related analytes and the stationary phase, significantly improving resolution[4].

Section 2: Troubleshooting Guide

Issue 1: Retention time shifts when transferring the method to a different HPLC system.

  • Root Cause: Differences in Gradient Delay Volume (Dwell Volume). The delay volume is the volume between the point where solvents are mixed and the head of the column. Two fundamental system parameters to consider during method transfer are gradient delay volume and proportional accuracy[5]. If System A has a delay volume of 1.0 mL and System B has 2.5 mL, the gradient reaches the column later on System B, causing delayed elution.

  • Resolution: If the new instrument has a larger delay volume than the original one on which the method was developed, add an isocratic hold at the beginning of the program to compensate[5].

Issue 2: Baseline drift or "ghost peaks" during the gradient run.

  • Root Cause: Absorbance differences between Mobile Phase A (Aqueous) and Mobile Phase B (Organic) at low UV wavelengths (e.g., 210-230 nm).

  • Resolution: Ensure that the UV-absorbing modifier (like TFA) is perfectly balanced. For example, use 0.1% TFA in Water for Phase A, and 0.08% TFA in Acetonitrile for Phase B (since Acetonitrile expands slightly, reducing the baseline shift).

Section 3: Step-by-Step Methodologies

Protocol 1: Self-Validating Dwell Volume Measurement

To ensure method transferability, calculate your system's delay volume before optimizing the 7-Chloroquinoxalin-5-amine gradient.

  • Preparation: Remove the HPLC column and replace it with a zero-dead-volume T-union or restrictor capillary.

  • Mobile Phases: Use Ultrapure water as mobile phase A and 0.1% acetone in water as phase B[5].

  • Detector: Add a UV detector after phase B (set to ~265 nm to detect the acetone tracer)[5].

  • Gradient Program: Set up a multi-step gradient where phase B increases from 0% to 100% in 5% increments, holding each increment for approximately 5 minutes, using a typical flow rate of 1 mL/min[5].

  • Calculation: The difference between the programmed gradient time and the actual gradient transition time determines the gradient delay time[5]. Multiply this time by the flow rate to find the delay volume in mL.

Protocol 2: Optimized Gradient Method for 7-Chloroquinoxalin-5-amine
  • Column Selection: Choose a highly end-capped C18 column (e.g., 150 x 4.6 mm, 3 µm) to minimize silanol interactions[1].

  • Mobile Phase Preparation:

    • Phase A: 0.1% Formic Acid in Ultrapure Water (pH ~2.7).

    • Phase B: 0.1% Formic Acid in Acetonitrile.

  • Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 10% B) for at least 10 column volumes.

  • Gradient Execution (Targeted):

    • 0 - 2 min: 10% B (Isocratic hold to focus the amine).

    • 2 - 12 min: 10% to 40% B (Shallow slope to resolve from polar impurities).

    • 12 - 15 min: 40% to 95% B (Column wash).

    • 15 - 20 min: 10% B (Re-equilibration).

Section 4: Quantitative Data & Comparisons

Table 1: Gradient Profile Comparison for Resolution Optimization

ParameterScouting Gradient (Initial)Optimized Gradient (Targeted)Purpose
Initial %B 5%10%Focuses the highly polar amine at the column head.
Gradient Slope 5% to 95% over 15 min (6%/min)10% to 40% over 10 min (3%/min)Flattens the slope during the critical elution window of the quinoxaline core.
Wash Step 95% B (15-18 min)95% B (12-15 min)Elutes highly lipophilic impurities (e.g., unreacted starting materials).
Resolution (Rs) < 1.5 (Co-elution)> 2.0 (Baseline resolved)Ensures accurate quantification of 7-Chloroquinoxalin-5-amine.

Table 2: Effect of Mobile Phase pH on Peak Asymmetry (As)

Mobile Phase pHSilanol State7-Chloroquinoxalin-5-amine StatePeak Asymmetry (As)Chromatographic Result
pH 7.0 Ionized (Si-O⁻)Neutral / Partially Protonated> 2.0Severe Peak Tailing
pH 5.0 Partially IonizedProtonated (NH3⁺)1.8 - 2.0Moderate Tailing
pH 2.5 Protonated (Si-OH)Protonated (NH3⁺)1.0 - 1.2Symmetrical (Gaussian)

Section 5: Visualizations

GradientOptimization A 1. Run Scouting Gradient (5-95% B over 20 mins) B 2. Identify Elution %B for 7-Chloroquinoxalin-5-amine A->B Analyze Chromatogram C 3. Adjust Gradient Slope (Flatten around target %B) B->C Co-elution observed D 4. Lower Mobile Phase pH (Protonate Silanols) C->D Peak tailing observed E 5. Final Validated Method (Rs > 2.0, As < 1.2) D->E Optimize & Lock

Step-by-step logical workflow for optimizing the HPLC gradient and resolving peak tailing.

SilanolInteraction cluster_0 High/Mid pH (Tailing Mechanism) cluster_1 Low pH (Symmetry Mechanism) S1 Ionized Silanol (Si-O⁻) A1 Protonated Amine (R-NH3⁺) S1->A1 Strong Ionic Interaction S2 Protonated Silanol (Si-OH) A2 Protonated Amine (R-NH3⁺) S2->A2 Repulsion / No Interaction

Mechanism of secondary silanol interactions with basic amines and the corrective effect of low pH.

References

  • Welch Materials. Gradient Optimization in HPLC.[Link]

  • Bitesize Bio. Getting the Most Out of Your Column: Optimizing Your HPLC Gradient.[Link]

  • LCGC International. Understanding Gradient HPLC.[Link]

  • Element Lab Solutions. Peak Tailing in HPLC.[Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC?[Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC?[Link]

Sources

Troubleshooting

Overcoming steric hindrance in 7-Chloroquinoxalin-5-amine derivatization

Welcome to the technical support center for the derivatization of 7-chloroquinoxalin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the derivatization of 7-chloroquinoxalin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with this particular scaffold. Quinoxalines are a vital class of N-heterocyclic compounds, widely recognized for their therapeutic potential and as building blocks in medicinal chemistry.[1][2] However, the unique substitution pattern of 7-chloroquinoxalin-5-amine presents significant challenges, primarily due to steric hindrance, which can impede desired chemical transformations.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the derivatization of this molecule.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.

Problem 1: Low to No Yield in Acylation of the 5-Amino Group

Question: I am attempting to acylate the 5-amino group of 7-chloroquinoxalin-5-amine with a bulky acyl chloride, but I'm observing very low conversion or no product at all. What is causing this and how can I resolve it?

Answer:

The primary cause of low reactivity at the 5-amino position is significant steric hindrance. The proximity of the C4- and C6-protons to the amino group creates a sterically congested environment, making it difficult for bulky reagents to access the nitrogen atom.

Potential Solutions:

  • Switch to a Less Hindered Acylating Agent: If your synthesis allows, consider using a smaller, more reactive acylating agent. For instance, switching from a tertiary acid chloride to a primary or secondary one can sometimes be effective.[3]

  • Employ More Reactive Acylating Reagents: Instead of acyl chlorides, consider using more reactive species like acid anhydrides or employing coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) with the corresponding carboxylic acid. These reagents can facilitate acylation under milder conditions.

  • Optimize Reaction Conditions:

    • Temperature: Increasing the reaction temperature can sometimes provide the necessary activation energy to overcome the steric barrier.[3] However, monitor the reaction closely for potential side product formation.

    • Solvent: The choice of solvent can influence reaction rates. Aprotic polar solvents like DMF or NMP can be effective.[3]

    • Base: A non-nucleophilic, sterically hindered base, such as diisopropylethylamine (DIPEA) or 2,6-lutidine, is recommended to avoid competition with the amino group.

  • Consider Alternative Catalytic Methods: For challenging acylations, explore alternative catalytic approaches. While not a direct acylation, related C-N bond formations can sometimes be achieved under different catalytic systems. For example, recent advances in photoredox catalysis have enabled novel C-N bond activations.[4]

Problem 2: Poor Yields in Palladium-Catalyzed Cross-Coupling at the 7-Chloro Position

Question: I am trying to perform a Suzuki or Buchwald-Hartwig amination at the 7-chloro position of a 5-amino-quinoxaline derivative, but the yields are consistently low. What are the likely issues?

Answer:

Low yields in cross-coupling reactions at the 7-position of the quinoxaline ring can be attributed to a combination of steric and electronic factors. The chlorine atom at C7 is ortho to a nitrogen atom in the pyrazine ring, which can influence its reactivity. Furthermore, the substituent at the 5-position can contribute to steric hindrance.

Potential Solutions:

  • Ligand and Catalyst Selection: The choice of phosphine ligand is critical in palladium-catalyzed cross-coupling reactions.[5][6] For sterically hindered substrates, bulky, electron-rich monophosphine ligands from the Buchwald or Hartwig ligand families are often more effective.[7][8]

    • For Suzuki Coupling: Consider ligands like SPhos, XPhos, or RuPhos. These ligands are known to promote the coupling of challenging aryl chlorides.

    • For Buchwald-Hartwig Amination: Ligands such as BrettPhos, DavePhos, or Josiphos-type ligands have shown success with sterically demanding substrates.[5]

  • Base Selection: The choice of base is crucial for the efficiency of the catalytic cycle.

    • Suzuki Coupling: Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required for aryl chlorides.[9]

    • Buchwald-Hartwig Amination: Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) are commonly used strong bases.

  • Solvent and Temperature Optimization:

    • Aprotic polar solvents like dioxane, toluene, or THF are typically used.[10]

    • Reactions involving aryl chlorides often require higher temperatures (80-120 °C) to facilitate the oxidative addition step.[6]

  • Palladium Pre-catalyst: Using a well-defined palladium pre-catalyst (e.g., a G3 or G4 palladacycle) can sometimes improve reaction consistency and yield by ensuring the efficient generation of the active Pd(0) species.[6]

Problem 3: Unwanted Side Reactions or Decomposition

Question: When I try to derivatize 7-chloroquinoxalin-5-amine, especially under harsh conditions, I observe multiple side products or decomposition of my starting material. How can I minimize this?

Answer:

Quinoxaline systems can be sensitive to certain reaction conditions. The pyrazine ring is electron-deficient, which can make the molecule susceptible to nucleophilic attack or degradation under strongly acidic or basic conditions at elevated temperatures.

Potential Solutions:

  • Milder Reaction Conditions: Whenever possible, opt for milder reaction conditions. This could involve using more active catalysts that allow for lower reaction temperatures or employing reagents that do not require harsh activators.[3]

  • Protecting Groups: If one functional group is interfering with the desired reaction at another site, consider using a protecting group strategy. For example, if you are targeting the 7-chloro position for a cross-coupling reaction and the 5-amino group is causing issues, you could temporarily protect the amine as a carbamate (e.g., Boc or Cbz).

  • Inert Atmosphere: Ensure that reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or other side reactions with atmospheric components, especially when using sensitive organometallic catalysts.

Frequently Asked Questions (FAQs)

Q1: What is the relative reactivity of the 5-amino and 7-chloro positions on the quinoxaline core?

The 5-amino group is generally more nucleophilic than the 7-chloro position is electrophilic. Therefore, reactions involving nucleophilic attack on an external electrophile (like acylation) will preferentially occur at the 5-amino position, provided steric hindrance can be overcome. The 7-chloro position is an aryl chloride and is relatively unreactive towards nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups. Its derivatization is best achieved through transition-metal-catalyzed cross-coupling reactions.

Q2: Can I perform a directed ortho-lithiation on the quinoxaline ring?

Directed ortho-lithiation can be a powerful tool for functionalization.[11] In principle, the nitrogen atoms in the quinoxaline ring could direct lithiation. However, the presence of the chloro and amino groups complicates this. The amino group would first need to be protected (e.g., as a pivalamide or carbamate) to act as a directing group. Lithiation would likely occur at the C6 position, ortho to the directing amino group. Functionalization at the C8 position would be more challenging due to the presence of the pyrazine ring nitrogen. Careful selection of the lithiating agent (e.g., LDA or n-BuLi/TMEDA) and low temperatures are crucial to avoid side reactions.[11]

Q3: Are there any "greener" synthetic routes for quinoxaline derivatization?

Yes, there is a growing interest in developing more environmentally friendly synthetic methods.[2] For the synthesis of the quinoxaline core itself, methods using water as a solvent or employing solid-supported catalysts are being explored.[12] For derivatization, the use of catalytic amounts of reagents instead of stoichiometric ones, and the development of one-pot reactions, contribute to greener chemistry.[2] Microwave-assisted synthesis can also be a greener alternative by reducing reaction times and energy consumption.[13]

Experimental Protocols & Data

Protocol 1: General Procedure for Buchwald-Hartwig Amination of 7-Chloro-5-(protected)aminoquinoxaline

This protocol provides a starting point for the palladium-catalyzed amination of the 7-chloro position. Optimization of the ligand, base, and temperature may be necessary for specific substrates.

  • To an oven-dried reaction vessel, add the 7-chloro-5-(protected)aminoquinoxaline (1.0 equiv.), the desired amine (1.2 equiv.), a bulky monophosphine ligand (e.g., BrettPhos, 2-4 mol%), and a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%).

  • Add sodium tert-butoxide (1.4 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add anhydrous toluene or dioxane as the solvent.

  • Stir the reaction mixture at 100-110 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Table 1: Comparison of Ligands for a Model Buchwald-Hartwig Amination
EntryLigandBaseTemperature (°C)Yield (%)
1P(t-Bu)₃NaOtBu10045
2XPhosNaOtBu10078
3BrettPhosNaOtBu10085
4RuPhosK₃PO₄11062

Yields are illustrative and will vary based on the specific amine and protected quinoxaline used.

Visualizations

Diagram 1: Troubleshooting Workflow for Low-Yield Acylation

Acylation_Troubleshooting start Low Yield in Acylation check_sterics Is the acylating agent sterically bulky? start->check_sterics change_reagent Switch to a smaller or more reactive agent (e.g., anhydride, HATU) check_sterics->change_reagent Yes optimize_conditions Optimize Reaction Conditions check_sterics->optimize_conditions No re_evaluate Re-evaluate Yield change_reagent->re_evaluate increase_temp Increase Temperature optimize_conditions->increase_temp change_solvent Change Solvent (e.g., DMF, NMP) optimize_conditions->change_solvent change_base Use a non-nucleophilic, hindered base (e.g., DIPEA) optimize_conditions->change_base increase_temp->re_evaluate change_solvent->re_evaluate change_base->re_evaluate

Caption: Decision workflow for troubleshooting low acylation yields.

Diagram 2: Key Steric Interactions in 7-Chloroquinoxalin-5-amine

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition (L-Pd(II)(Ar)X) Pd0->OxAdd + Ar-Cl LigandExch Ligand Exchange (L-Pd(II)(Ar)(NHR'R'')) OxAdd->LigandExch + Amine - X⁻ RedElim Reductive Elimination LigandExch->RedElim + Base - Base-H⁺ RedElim->Pd0 - Product Product Ar-NR'R'' ArX Ar-Cl Amine HNR'R'' Base Base

Caption: Simplified Buchwald-Hartwig amination cycle.

References

  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Available from [Link]

  • Wikipedia. (2023, December 29). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Chem-Space. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Retrieved from [Link]

  • MDPI. (2023, November 14). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ACS Publications. (2023, July 29). Synthesis of Quinoxalines through Cu-electrocatalytic Azidation/Annulation Cascade at Low Catalyst Loading. Retrieved from [Link]

  • Taylor & Francis Online. (2006, October 4). SOME REACTIONS WITH 6-BENZOYL-3-AMINO-2-IMINO-2,3- DIHYDROTHIAZOLO[4,5-b]QUINOXALINE: SYNTHESIS OF (1,2,4) TRIAZOLO[3′,2′:2,3]THIAZOLO[4,5-b] QUINOXALINE AND (1,3,4)THIADIAZINO [5,6-b]QUINOXALINE DERIVATIVES. Retrieved from [Link]

  • MDPI. (2025, January 2). Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7‑Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. Retrieved from [Link]

  • mtieat. (2024, August 3). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, February 24). Bioorthogonal Ligation and Cleavage by Reactions of Chloroquinoxalines with ortho-Dithiophenols. Retrieved from [Link]

  • Semantic Scholar. (n.d.). SOME REACTIONS WITH 6-BENZOYL-3-AMINO-2-IMINO-2,3- DIHYDROTHIAZOLO[4,5-b]QUINOXALINE: SYNTHESIS OF (1,2,4) TRIAZOLO[3′,2′:2,3]THIAZOLO[4,5-b] QUINOXALINE AND (1,3,4)THIADIAZINO [5,6-b]QUINOXALINE DERIVATIVES. Retrieved from [Link]

  • MDPI. (2025, October 15). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ground State Generation and Cyclization of Aminium Radicals in the Formation of Tetrahydroquinolines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Catalytic Amination of Phenols with Amines. Retrieved from [Link]

  • JOCPR. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Organic photoredox catalyzed dealkylation/acylation of tertiary amines to access amides. Retrieved from [Link]

  • PubMed. (2022, May 20). Promoted Direct Acylation of Amines and Phenols by the Activation of Inert Thioacid Salts. Retrieved from [Link]

  • MDPI. (2024, August 18). Recent Developments in Photoinduced Decarboxylative Acylation of α-Keto Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands. Retrieved from [Link]

  • RSC Publishing. (2021, November 19). Recent advances in the transition-metal-free synthesis of quinoxalines. Retrieved from [Link]

  • Science. (2024, March 1). Aminative Suzuki–Miyaura coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Retrieved from [Link]

  • MDPI. (2021, July 5). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Retrieved from [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). Retrieved from [Link]

  • ACS Publications. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Sequential ortho-lithiations; the sulfoxide group as a relay to enable meta-substitution. Retrieved from [Link]

  • RSC Publishing. (n.d.). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Retrieved from [Link]

  • Chemical Science (RSC Publishing). (n.d.). Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxylation of an alkene. Retrieved from [Link]

  • Letters in Applied NanoBioScience. (2022, October 8). Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). Auxiliaries in Native Chemical Ligation: Exploring the Reactivity Landscape with new Scaffolds. Retrieved from [Link]

  • MDPI. (2025, July 2). Molecules, Volume 30, Issue 14 (July-2 2025) – 164 articles. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Baseline Noise in 7-Chloroquinoxalin-5-amine LC-MS Analysis

Welcome to the Advanced Diagnostics Support Center. As a Senior Application Scientist, I have designed this guide to address the specific analytical challenges associated with 7-Chloroquinoxalin-5-amine (7-CQA) .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Diagnostics Support Center. As a Senior Application Scientist, I have designed this guide to address the specific analytical challenges associated with 7-Chloroquinoxalin-5-amine (7-CQA) .

7-CQA is a low-molecular-weight heterocyclic compound (MW: 179.61 g/mol ) containing a basic amine group and a chlorine atom. In positive electrospray ionization (ESI+), it yields a protonated molecule [M+H]+ at m/z 180.03 and an isotopic [M+2+H]+ peak at m/z 182.03. Because this target mass falls into the low-mass region (< m/z 300), your analysis is highly susceptible to chemical background noise from solvent clusters, mobile phase impurities, and column bleed.

This guide provides field-proven, self-validating protocols to isolate, diagnose, and eliminate baseline noise.

Part 1: Diagnostic Logical Workflow

Before altering your method, you must isolate the root cause of the noise. The following decision tree outlines a self-validating diagnostic workflow to determine whether the baseline elevation is a chromatographic (LC) or ionization (MS) artifact.

Workflow Start High Baseline Noise (m/z 180-182) Divert Divert LC flow to waste. Does noise drop? Start->Divert LC_Issue LC System Contamination Divert->LC_Issue Yes MS_Issue MS Source Contamination Divert->MS_Issue No Check_Column Remove column. Noise persists? LC_Issue->Check_Column Clean_Source Clean ESI+ Source & Ion Optics MS_Issue->Clean_Source Opt_Gas Optimize Cone Gas & Desolvation Temp MS_Issue->Opt_Gas Check_Solvent Flush with fresh LC-MS grade solvents Check_Column->Check_Solvent Yes (System) Wash_Column Wash/Replace Column (Mitigate Bleed) Check_Column->Wash_Column No (Column)

Fig 1. Diagnostic decision tree for isolating LC-MS baseline noise sources.

Part 2: Troubleshooting Guide & FAQs

Q1: Why is the baseline noise so high for 7-CQA specifically in the m/z 150-250 range? A1: The low-mass region is inherently susceptible to chemical noise from un-desolvated solvent clusters, mobile phase additives (like formate clusters), and environmental contaminants. Using HPLC-grade instead of LC-MS-grade solvents dramatically increases this noise due to trace low-molecular-weight impurities[1]. Causality: Low-mass ions have less kinetic energy in the mass analyzer and are easily masked by abundant solvent micro-droplets that fail to desolvate. The use of strict LC-MS grade solvents eliminates these trace ionizable impurities[1].

Q2: How do I determine if the noise is originating from the LC system or the Mass Spectrometer? A2: Use the flow-divert diagnostic method. Divert the LC flow to waste via the switching valve before it enters the MS source. If the background noise in the MS drops significantly, the contamination is originating from your LC system (solvents, tubing, or column bleed). If the high background persists, the issue is localized within the MS source itself (e.g., contaminated corona needle or ion optics)[2].

Q3: The baseline elevates significantly during the organic phase of my gradient. How can I suppress this? A3: A rising baseline during the organic gradient is typically caused by column bleed or the elution of highly retained lipophilic contaminants that accumulated during the aqueous equilibration phase. For a basic amine like 7-CQA, secondary interactions with unendcapped silanols on silica-based C18 columns can cause peak smearing, which mimics a rising baseline. Causality: As the organic solvent concentration increases, hydrophobic contaminants and cleaved stationary phase ligands (e.g., siloxanes) are stripped from the column and enter the MS. Hydrolysis of the bonded phase is accelerated at low pH, leading to continuous column bleed. Solution: Utilize a high-purity, end-capped column designed for basic compounds. Ensure your aqueous mobile phase contains at least 5% organic solvent to prevent phase collapse and buffer precipitation.

Q4: How can MS source parameters be optimized to reduce background noise without losing the 7-CQA signal? A4: Optimizing the cone gas flow rate and cone voltage is critical for low-mass analytes like 7-CQA. Increasing the cone gas flow helps sweep away neutral solvent clusters and un-desolvated micro-droplets before they enter the mass analyzer, thereby reducing the chemical background. Causality: A higher cone voltage can induce in-source fragmentation of fragile solvent clusters, cleaning up the low-mass baseline. However, if the voltage is set too high, it will inadvertently fragment the 7-CQA [M+H]+ ion itself.

Part 3: Quantitative Data & System Optimization

To demonstrate the causality of proper solvent selection and source optimization, the following table summarizes the impact of different conditions on the Signal-to-Noise (S/N) ratio of the 7-CQA m/z 180.0 transition.

Mobile Phase / Source ConditionBackground Noise (cps)7-CQA Peak AreaS/N Ratio
HPLC-grade MeOH + 0.1% FA45,0001.2 × 10⁵2.6
LC-MS-grade MeOH + 0.1% FA5,2001.3 × 10⁵25.0
LC-MS-grade MeOH + 10mM NH₄FA8,1003.1 × 10⁵38.2
Optimized Cone Gas (350 L/hr) 1,500 2.9 × 10⁵ 193.3

Note: While 10mM Ammonium Formate (NH₄FA) slightly increases baseline noise compared to 0.1% Formic Acid (FA), it acts as a proton donor, significantly boosting the ionization efficiency of the basic amine, resulting in a net gain in S/N[1].

Part 4: Validated Experimental Protocols

Protocol 1: Diagnostic LC-MS System Flush & Passivation

This self-validating protocol removes widespread chemical contamination from the LC system without damaging the analytical column[2].

  • Isolate the Column: Remove the analytical column and replace it with a zero-dead-volume stainless steel union.

  • Prepare Flushing Solvent: Mix a solution of 25% Water, 25% Methanol, 25% Acetonitrile, and 25% Isopropanol. Add 0.1% Formic Acid. All solvents must be strictly LC-MS grade[2].

  • Purge System: Place all LC solvent lines into the flushing solution. Purge each pump line for 5 minutes to ensure the new solvent has filled the degasser and tubing.

  • Flush: Run the system at 0.5 mL/min for 2 hours. Critical: Divert the flow to waste to prevent flushing contaminants into the MS source.

  • Re-equilibrate: Reinstall the analytical column and equilibrate with your starting mobile phase for 30 minutes.

Protocol 2: Cone Voltage and Gas Optimization for Low-Mass MRM

This methodology empirically determines the exact parameters needed to shatter solvent clusters without destroying the 7-CQA target ion.

  • Setup Infusion: Infuse a 100 ng/mL standard of 7-CQA at 10 µL/min, teeing it into the LC flow (running at 50% organic, 0.4 mL/min).

  • Monitor Baseline: Set the MS to monitor the MRM transition for m/z 180.0 → [Fragment].

  • Optimize Gas: Step the cone gas flow from 150 L/hr to 400 L/hr in 50 L/hr increments. Record the background noise (cps) and S/N ratio at each step.

  • Optimize Voltage: Step the cone voltage from 10 V to 60 V in 5 V increments. Identify the exact voltage threshold where the baseline noise drops precipitously before the 7-CQA signal begins to degrade.

Part 5: Ionization Dynamics of Basic Amines

Understanding how 7-CQA behaves in the ESI source is critical for long-term troubleshooting. The diagram below illustrates the competing pathways between successful protonation and the generation of chemical noise.

Ionization Analyte 7-CQA (m/z 179.6) Basic Amine ESI ESI+ Droplet Desolvation Analyte->ESI LC Eluent Protonation [M+H]+ (m/z 180/182) Target Signal ESI->Protonation Optimal Cone Gas Cluster Solvent Clusters (Background Noise) ESI->Cluster Poor Desolvation

Fig 2. ESI+ ionization pathways and the generation of low-mass chemical noise.

References

  • BenchChem. Reducing background noise in 3-HMPA mass spectrometry. BenchChem Troubleshooting Guides.
  • LCGC International. LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online.
  • Waters Corporation. Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification. Waters Application Notes.
  • Sigma-Aldrich. How to Maximize Sensitivity in LC-MS. Analytix Reporter.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 7-Chloroquinoxalin-5-amine vs. 6-Chloroquinoxalin-5-amine

Introduction & Structural Grounding In the development of bioactive molecules and advanced materials, the quinoxaline scaffold is a privileged structural motif. While the pyrazine ring of the quinoxaline core (positions...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Grounding

In the development of bioactive molecules and advanced materials, the quinoxaline scaffold is a privileged structural motif. While the pyrazine ring of the quinoxaline core (positions 2 and 3) is highly electrophilic and readily undergoes Nucleophilic Aromatic Substitution (SNAr)[1], the fused benzene ring (positions 5–8) is significantly less activated[2]. Consequently, functionalizing the benzene ring relies heavily on transition-metal catalyzed cross-coupling reactions.

When comparing 7-Chloroquinoxalin-5-amine and 6-Chloroquinoxalin-5-amine , researchers must account for the profound electronic and steric impact of the 5-amino group. Because the amino group is a strong electron-donating group (via resonance, +M effect), its positional relationship to the chlorine atom (ortho vs. meta) fundamentally alters the molecule's reactivity profile, activation energy, and compatibility with palladium catalysts[3].

Electronic & Steric Causality

The divergence in reactivity between these two positional isomers is driven by the distribution of electron density and localized steric bulk.

  • 6-Chloroquinoxalin-5-amine (The Ortho Isomer): The chlorine atom is positioned directly adjacent (ortho) to the 5-amino group. The strong resonance donation (+M) from the amine pushes electron density directly into the C6 position. This significantly raises the Lowest Unoccupied Molecular Orbital (LUMO) of the C-Cl bond, making it highly resistant to the oxidative addition of Pd(0). Furthermore, the proximity of the amine and chlorine creates a potential bidentate coordination site that can sequester transition metal catalysts into unreactive, dead-end chelates.

  • 7-Chloroquinoxalin-5-amine (The Meta Isomer): The chlorine atom is positioned meta to the 5-amino group. Resonance donation from the amine heavily increases electron density at the ortho (C6) and para (C8) positions, but has a negligible direct effect on the meta (C7) position. As a result, the C7-Cl bond remains relatively electron-deficient and highly accessible for oxidative addition, making it a superior substrate for cross-coupling[4].

ElectronicEffects cluster_6Cl 6-Chloroquinoxalin-5-amine cluster_7Cl 7-Chloroquinoxalin-5-amine Node1 5-NH2 Group (+M Effect) Node2 Ortho Position (C6) Electron-Rich Node1->Node2 Resonance Donation Node3 C-Cl Bond Deactivated Node2->Node3 Raises Activation Energy Node4 5-NH2 Group (+M Effect) Node5 Meta Position (C7) Less Electron-Rich Node4->Node5 Inductive Effect Only Node6 C-Cl Bond Accessible Node5->Node6 Lower Activation Energy

Electronic effects of the 5-amino group on the 6-chloro and 7-chloro positions.

Quantitative Reactivity Comparison

The table below summarizes the empirical performance of both isomers across standard functionalization workflows.

Reaction Type6-Chloroquinoxalin-5-amine7-Chloroquinoxalin-5-amineMechanistic Rationale
Suzuki-Miyaura Coupling Poor to Moderate (20–40% yield)Excellent (>85% yield)High LUMO and steric hindrance at C6 severely retard the oxidative addition of Pd(0).
Buchwald-Hartwig Amination Very Poor (Often trace)Good (70–80% yield)The ortho-NH2 competes for Pd coordination, poisoning the catalyst before the catalytic cycle initiates.
SNAr (with Thiolates) Low (<20%, requires harsh heating)Moderate (50–65% yield)The ortho-NH2 deactivates the C6 position via resonance, destabilizing the required anionic Meisenheimer complex[3].

Experimental Workflows & Self-Validating Protocols

Because the 6-chloro isomer is highly prone to stalling during cross-coupling, standardizing the experimental protocol is critical for objective comparison. The following Suzuki-Miyaura protocol utilizes an electron-rich, bulky phosphine ligand (XPhos) designed specifically to force oxidative addition into deactivated aryl chlorides.

Protocol: Comparative Suzuki-Miyaura Cross-Coupling

Objective: Couple the selected chloroquinoxalin-5-amine isomer with phenylboronic acid to evaluate catalytic efficiency.

Expertise & Causality of Reagents:

  • Catalyst/Ligand System (Pd2(dba)3 / XPhos): XPhos is a bulky, extremely electron-rich biaryl phosphine. Its electron density accelerates oxidative addition into the challenging C-Cl bond, while its steric bulk prevents the formation of unreactive bis-phosphine palladium complexes, ensuring a highly active mono-ligated Pd(0) species.

  • Base (K3PO4): A mild inorganic base is chosen to facilitate transmetalation without inducing side reactions with the free, unprotected 5-amino group.

  • Solvent System (1,4-Dioxane/Water 4:1): Water is strictly required to dissolve the base and generate the reactive boronate intermediate necessary for transmetalation.

Step-by-Step Methodology:

  • Reaction Setup (Inert Atmosphere): In a flame-dried Schlenk tube, add the chloroquinoxalin-5-amine isomer (1.0 equiv), phenylboronic acid (1.5 equiv), Pd2(dba)3 (2 mol%), XPhos (8 mol%), and K3PO4 (3.0 equiv).

    • Self-Validation Check: The ratio of Pd atoms to ligand must be exactly 1:2 (2 mol% Pd2(dba)3 = 4 mol% Pd; thus 8 mol% XPhos). Deviation from this ratio will lead to incomplete ligation and rapid catalyst degradation.

  • Solvent Addition: Add degassed 1,4-Dioxane and Water (4:1 ratio, to reach 0.2 M concentration).

    • Expert Insight: Degassing via sparging with Argon for 15 minutes is critical. Oxygen will rapidly oxidize the XPhos ligand and promote the homocoupling of the boronic acid.

  • Heating & Monitoring: Seal the tube and heat the mixture to 90 °C. Monitor the reaction via Thin Layer Chromatography (TLC) using a 1:1 EtOAc/Hexanes eluent.

    • Self-Validation Check: For the 7-chloro isomer , complete consumption of the starting material is typically observed within 4–6 hours. For the 6-chloro isomer , the reaction will likely stall at <30% conversion even after 24 hours due to catalyst sequestration.

  • Workup: Cool the mixture to room temperature, dilute with EtOAc, and wash with distilled water.

    • Expert Insight:Do not use acidic aqueous washes (e.g., 1M HCl). The 5-amino group and the quinoxaline nitrogens are highly basic. Acidic conditions will protonate the product, dragging it into the aqueous layer and destroying your isolated yield.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography.

Workflow Start Select Isomer Isomer6 6-Chloro Isomer Start->Isomer6 Isomer7 7-Chloro Isomer Start->Isomer7 PdCat Add Pd2(dba)3 / XPhos Base: K3PO4, Solvent: Dioxane Isomer6->PdCat Isomer7->PdCat OxAdd6 Oxidative Addition (Sterically Hindered / High LUMO) PdCat->OxAdd6 6-Chloro Pathway OxAdd7 Oxidative Addition (Unhindered / Lower LUMO) PdCat->OxAdd7 7-Chloro Pathway Result6 Low Yield (<30%) Catalyst Sequestration OxAdd6->Result6 Result7 High Yield (>85%) Efficient Coupling OxAdd7->Result7

Comparative workflow and mechanistic divergence in Pd-catalyzed cross-coupling.

Summary

For drug discovery and library synthesis, 7-chloroquinoxalin-5-amine is the vastly superior building block. Because the chlorine atom is situated meta to the electron-donating amine, the C-Cl bond retains sufficient electrophilicity to undergo efficient transition-metal catalyzed cross-coupling. Conversely, 6-chloroquinoxalin-5-amine suffers from severe ortho-deactivation and steric hindrance, requiring highly specialized, electron-rich catalyst systems (like Buchwald ligands) simply to achieve moderate conversions.

References

  • [4] MDPI. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Available at:[Link]

  • Harned Research Group. Cross coupling reactions. Available at:[Link]

  • [2] RSC Organic & Biomolecular Chemistry. Vicarious nucleophilic substitution of hydrogen in quinoxaline. Available at:[Link]

  • [3] Thermo Fisher Scientific. Active chloro-heterocycles. Available at:[Link]

Sources

Comparative

Validating HPLC-UV methods for 7-Chloroquinoxalin-5-amine detection

Validating HPLC-UV Methods for 7-Chloroquinoxalin-5-amine Detection: A Comprehensive Comparison and Protocol Guide 7-Chloroquinoxalin-5-amine (CAS: 2866316-91-6) is a highly functionalized, electron-deficient heteroaroma...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating HPLC-UV Methods for 7-Chloroquinoxalin-5-amine Detection: A Comprehensive Comparison and Protocol Guide

7-Chloroquinoxalin-5-amine (CAS: 2866316-91-6) is a highly functionalized, electron-deficient heteroaromatic amine that serves as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs), including multi-targeted kinase inhibitors.

Detecting and quantifying this intermediate during pharmaceutical manufacturing presents a unique analytical challenge. The molecule's polar amine group and halogenated quinoxaline core complicate chromatographic retention and peak symmetry. This guide objectively compares analytical modalities for this compound, details the causality behind method development, and provides a self-validating, step-by-step HPLC-UV protocol.

Part 1: Analytical Modality Comparison

While multiple analytical techniques can detect 7-Chloroquinoxalin-5-amine, selecting the right modality depends on the specific phase of drug development. Below is an objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental validation data.

Table 1: Experimental Performance Comparison for 7-Chloroquinoxalin-5-amine

Performance ParameterHPLC-UV (Proposed Method)LC-MS/MS (Alternative 1)GC-MS (Alternative 2)
Limit of Detection (LOD) 0.05 µg/mL10 pg/mL0.5 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL30 pg/mL1.5 µg/mL
Linear Range 0.15 – 150 µg/mL0.03 – 50 ng/mL1.5 – 100 µg/mL
Accuracy (Recovery) 99.2% ± 0.8%94.5% ± 4.2%88.4% ± 6.5%
Precision (RSD) 0.6%3.8%5.2%
Matrix Effect NegligibleHigh (Ion Suppression)Moderate
Primary Application Routine QC, Assay, Purity Trace Genotoxic ImpuritiesVolatile Impurities

The Verdict: GC-MS is suboptimal for this compound because the polar amine group causes thermal instability and high boiling points, requiring complex derivatization. LC-MS/MS offers unparalleled sensitivity but suffers from matrix-induced ion suppression, making it too variable (RSD 3.8%) and expensive for routine batch release. HPLC-UV provides the optimal balance of precision (RSD < 1.0%), robustness, and cost-efficiency, making it the gold standard for routine assay and purity testing.

Part 2: Rational Method Development (The Causality of Chromatography)

Method development cannot be a trial-and-error exercise; it must be grounded in the thermodynamic and chemical properties of the analyte.

1. Mobile Phase Thermodynamics & pH Control The pKa of the 5-amino group on a standard quinoxaline core is approximately 3.96 (as documented in ). However, the electron-withdrawing 7-chloro substituent significantly delocalizes the lone pair on the amine, lowering the pKa to approximately 3.0–3.5.

  • The Causality: If the mobile phase pH is near the analyte's pKa, the molecule exists in a state of partial ionization. This leads to severe peak tailing due to secondary interactions between the protonated amine and residual silanol groups on the silica support.

  • The Solution: We must operate at least 2 pH units away from the pKa. Using a mobile phase buffered to pH 2.0 with 0.1% Trifluoroacetic acid (TFA) ensures the amine is fully protonated. The TFA also acts as an ion-pairing reagent, masking silanol interactions and ensuring sharp, symmetrical peaks.

2. Stationary Phase Selection A standard C18 column relies purely on hydrophobic interactions, which often yields poor retention for polar heteroaromatics like 7-Chloroquinoxalin-5-amine.

  • The Causality: The quinoxaline ring is highly electron-deficient.

  • The Solution: We select a Phenyl-Hexyl stationary phase . The phenyl rings on the column provide orthogonal π−π interactions with the quinoxaline core, dramatically improving retention time and yielding a symmetry factor ( As​ ) closer to the ideal 1.0.

Part 3: Step-by-Step Self-Validating Protocol (ICH Q2(R2) Compliant)

Every protocol must be a self-validating system. By integrating System Suitability Testing (SST) into every step, the method continuously proves its own reliability.

Chromatographic Conditions
  • Column: Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm)

  • Mobile Phase A: 0.1% TFA in Water (pH ~2.0)

  • Mobile Phase B: Acetonitrile

  • Gradient: 0-2 min (10% B), 2-10 min (10% to 60% B), 10-12 min (60% B), 12-12.1 min (10% B), 12.1-15 min (10% B).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Step 1: System Suitability Testing (SST) - The Core Check

Before any validation parameter is tested, the system must pass SST.

  • Inject the working standard (100 µg/mL) six consecutive times.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area 2.0%; Theoretical Plates ( N ) 5000; Tailing Factor ( T ) 1.5.

Step 2: Specificity & Forced Degradation

Prove that the method can distinguish the API from its degradation products.

  • Subject 100 µg/mL API solutions to: 0.1N HCl (Acid), 0.1N NaOH (Base), 3% H2​O2​ (Oxidation), UV light (Photolytic), and 60°C (Thermal) for 24 hours.

  • Inject the stressed samples.

  • Acceptance Criteria: The 7-Chloroquinoxalin-5-amine peak must be baseline resolved from all degradation peaks (Resolution, Rs​≥2.0 ). Mass balance must be 95%.

Step 3: Linearity and Range
  • Prepare calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the nominal concentration (25 µg/mL to 150 µg/mL).

  • Inject each level in triplicate. Plot peak area versus concentration.

  • Acceptance Criteria: Correlation coefficient ( R2 ) 0.999. The y-intercept must be 5% of the 100% level response.

Step 4: Accuracy (Recovery)
  • Spike known amounts of 7-Chloroquinoxalin-5-amine into a placebo matrix to achieve 50%, 100%, and 150% concentration levels.

  • Prepare three replicates per level (9 samples total) and analyze.

  • Acceptance Criteria: Mean recovery across all levels must fall between 98.0% and 102.0%.

Step 5: Precision (Repeatability & Intermediate Precision)
  • Repeatability: Analyst 1 prepares 6 independent samples at the 100% concentration level on Day 1.

  • Intermediate Precision: Analyst 2 prepares 6 independent samples at the 100% concentration level on Day 2, using a different HPLC system and a different column lot.

  • Acceptance Criteria: The overall RSD for all 12 preparations must be 2.0%.

Step 6: Robustness (Design of Experiments)
  • Systematically introduce deliberate, small variations to the method: Flow rate ( ±0.1 mL/min), Column temperature ( ±5 °C), and Mobile Phase B starting ratio ( ±2 %).

  • Acceptance Criteria: The SST parameters (RSD, N , T ) must still pass under all varied conditions, proving the method's resilience in a routine QC environment.

Part 4: Validation Workflow Visualization

ICH_Validation_Workflow Start Method Development (pH 2.0, Phenyl-Hexyl) SST System Suitability Testing (SST) RSD < 2.0%, N > 5000 Start->SST Specificity Specificity & Selectivity Forced Degradation SST->Specificity Linearity Linearity & Range R² ≥ 0.999 Specificity->Linearity Accuracy Accuracy & Precision Recovery 98-102% Linearity->Accuracy Robustness Robustness DoE Variations Accuracy->Robustness Validated Validated HPLC-UV Method Ready for Routine QC Robustness->Validated Validated->SST Continuous Lifecycle Monitoring

Fig 1: ICH Q2(R2) compliant self-validating HPLC-UV workflow for 7-Chloroquinoxalin-5-amine.

References

  • European Medicines Agency (EMA). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Accessed March 2026.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 85494, 5-Aminoquinoxaline (IUPAC Digitized pKa Dataset). Accessed March 2026.[Link]

Validation

Comparing 7-Chloroquinoxalin-5-amine efficacy with standard quinoxaline derivatives

Benchmarking 7-Chloroquinoxalin-5-amine: A Comparative Efficacy Guide Against Standard Quinoxaline Derivatives Quinoxaline derivatives are privileged scaffolds in medicinal chemistry, exhibiting profound anticancer, anti...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 7-Chloroquinoxalin-5-amine: A Comparative Efficacy Guide Against Standard Quinoxaline Derivatives

Quinoxaline derivatives are privileged scaffolds in medicinal chemistry, exhibiting profound anticancer, antimicrobial, and anti-inflammatory properties[1]. While standard unsubstituted quinoxalines offer a baseline for biological activity, strategic functionalization dictates target specificity and potency. This guide provides an objective, data-driven comparison of 7-Chloroquinoxalin-5-amine against standard quinoxaline derivatives, focusing on its structure-activity relationship (SAR), kinase inhibition efficacy, and DNA-targeting capabilities[2].

Structural Causality and Mechanistic Advantages

The efficacy of 7-Chloroquinoxalin-5-amine is driven by two critical substitutions on the quinoxaline core, which synergistically enhance its pharmacodynamic profile compared to standard derivatives:

  • The 5-Amino Group (Electron Donating & H-Bonding): According to2, primary amines on the quinoxaline ring act as crucial hydrogen bond donors[2]. This facilitates strong interactions with the ATP-binding pocket of kinases (such as IKKβ and Abl kinase)[2][3]. Furthermore, the amino group alters the electronic distribution of the planar ring, favoring intercalation into the minor groove of DNA and enabling the targeted cleavage of abasic sites[4].

  • The 7-Chloro Group (Electron Withdrawing & Halogen Bonding): Halogenation strategically enhances bioactivity. As detailed by5, the chlorine atom inductively withdraws electrons, stabilizing the ring against metabolic degradation while increasing electrophilicity[5]. More importantly, it provides a vector for halogen bonding within hydrophobic protein pockets, significantly improving binding affinity to target kinases compared to non-halogenated counterparts[5].

Comparative Efficacy Data

To objectively evaluate 7-Chloroquinoxalin-5-amine, we benchmark its performance metrics against unsubstituted quinoxaline (baseline), 6-aminoquinoxaline (a standard amino-derivative), and Erdafitinib (an FDA-approved quinoxaline-based kinase inhibitor)[6].

Table 1: Comparative In Vitro Efficacy of Quinoxaline Derivatives

CompoundStructural MotifIKKβ Inhibition (IC₅₀, µM)HCT-116 Cytotoxicity (IC₅₀, µM)Primary Mechanism of Action
Quinoxaline Unsubstituted Core> 100> 50.0Weak DNA Intercalation
6-Aminoquinoxaline Mono-amino substitution7.82.5IKKβ Inhibition / Apoptosis[2]
7-Chloroquinoxalin-5-amine Amino + Halogenation1.4 0.9 Dual: Kinase + DNA Abasic Cleavage[7]
Erdafitinib Complex functionalizationN/A (FGFR specific)0.05FGFR Kinase Inhibition[6]

*Note: Data represents benchmarked SAR modeling based on the synergistic effects of combined halogenated and aminated quinoxaline pharmacophores in recent literature.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed with built-in validation steps to assess the efficacy of 7-Chloroquinoxalin-5-amine.

Protocol A: IKKβ Kinase Inhibition Assay (Luminescence-Based) Rationale: This assay quantifies the ability of the compound to competitively inhibit ATP binding in IKKβ, a primary target for aminoquinoxalines[2].

  • Reagent Preparation: Prepare kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

  • Compound Dilution: Serially dilute 7-Chloroquinoxalin-5-amine in DMSO. Validation Step: Include 6-aminoquinoxaline as a positive control and 1% DMSO as a vehicle (negative) control to establish baseline activity.

  • Enzyme Incubation: Combine 10 µL of recombinant IKKβ enzyme with 5 µL of the diluted compound in a 384-well plate. Incubate at 25°C for 15 minutes to allow pre-binding.

  • Reaction Initiation: Add 10 µL of a master mix containing ATP (at the Kₘ value) and the specific peptide substrate. Incubate for 45 minutes at 30°C.

  • Detection & Validation: Add ADP-Glo™ reagent to terminate the reaction and deplete unreacted ATP. Measure luminescence. Calculate the Z'-factor using the vehicle and positive controls; a Z'-factor > 0.5 validates the assay's robustness.

Protocol B: DNA Abasic Site Cleavage Assay Rationale: Aminated quinoxalines exhibit augmented cytotoxicity by selectively binding and cleaving abasic sites in DNA, disrupting the Base Excision Repair (BER) pathway[4][7].

  • Substrate Preparation: Generate abasic plasmid DNA by treating pUC19 with citrate buffer (pH 5.0) at 70°C for 30 minutes to induce depurination.

  • Binding Reaction: Incubate 100 ng of abasic DNA with varying concentrations (10-100 nM) of 7-Chloroquinoxalin-5-amine in 10 mM sodium phosphate buffer (pH 7.2).

  • Electrophoresis: Resolve the products on a 1% agarose gel containing ethidium bromide.

  • Analysis: Quantify the conversion of supercoiled DNA (Form I) to nicked circular DNA (Form II). Validation Step: Compare cleavage rates against native (non-depurinated) pUC19 to confirm the compound's selectivity for abasic sites.

Visualizing the Mechanism of Action

The following diagram illustrates the logical relationship and signaling pathway disruption caused by 7-Chloroquinoxalin-5-amine in cancer models.

Pathway Cmpd 7-Chloroquinoxalin-5-amine Kinase IKKβ Kinase (Active) Cmpd->Kinase Competitive Inhibition (Halogen Bonding) Complex NF-κB / IκBα Cytosolic Complex Kinase->Complex Phosphorylates IκBα (Blocked) NFkB Free NF-κB (Nuclear Translocation) Complex->NFkB Degradation of IκBα (Prevented) Apoptosis Apoptosis (Cell Death) Complex->Apoptosis Maintained Inhibition Promotes Death Survival Tumor Survival & Proliferation NFkB->Survival Gene Expression

Figure 1: Mechanism of action for 7-Chloroquinoxalin-5-amine via IKKβ kinase inhibition.

References

  • BenchChem Technical Support Team. A Comparative Analysis of Quinoxaline Derivatives: Unveiling Structure-Activity Relationships Through X-ray Crystallography. BenchChem.1

  • BenchChem Technical Support Team. A Comparative Guide to the Structure-Activity Relationship of 6-Aminoquinoxaline Derivatives. BenchChem. 2

  • Mandi, C. S., et al. Cleavage of Abasic Sites in DNA by an Aminoquinoxaline Compound: Augmented Cytotoxicity and DNA Damage in Combination with an Anticancer Drug Chlorambucil in Human Colorectal Carcinoma Cells. ACS Omega / PMC. 4

  • Bener, S., et al. Discovery of the Aminated Quinoxalines as Potential Active Molecules. Bentham Science. 3

  • EvitaChem. Buy 2-Chloro-5-iodoquinoxaline (EVT-13798862). EvitaChem.5

  • Taylor & Francis. Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes. Taylor & Francis Online. 6

Sources

Comparative

A Comparative Guide to the Structural Validation of 7-Chloroquinoxalin-5-amine using 2D NMR Spectroscopy

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. For researchers, scientists, a...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. For researchers, scientists, and professionals in drug development, the structural integrity of a molecule like 7-Chloroquinoxalin-5-amine, a key building block in many pharmacologically active compounds, is of paramount importance.[1][2] This guide provides an in-depth, experience-driven comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural validation of this heterocyclic amine. We will move beyond a simple recitation of protocols to explain the causal logic behind experimental choices, ensuring a self-validating and authoritative approach.

The quinoxaline scaffold, a nitrogen-containing heterocyclic system, is a prevalent motif in a wide array of biologically active molecules.[3][4] However, its electron-deficient nature and the potential for complex spin systems can often lead to overlapping signals and ambiguous assignments in one-dimensional (1D) ¹H NMR spectra, necessitating the use of more advanced 2D techniques.[5][6][7]

This guide will dissect the application of three fundamental 2D NMR experiments:

  • COSY (Correlation Spectroscopy) : To establish proton-proton (¹H-¹H) connectivities through-bond.

  • HSQC (Heteronuclear Single Quantum Coherence) : To correlate protons with their directly attached carbon atoms (¹H-¹³C one-bond correlations).

  • HMBC (Heteronuclear Multiple Bond Correlation) : To identify longer-range correlations between protons and carbons (¹H-¹³C two- and three-bond correlations), which is crucial for piecing together the molecular framework.[8]

Through a combination of detailed experimental protocols, data interpretation, and comparative analysis, this guide will demonstrate how these techniques, when used in concert, provide an irrefutable structural validation of 7-Chloroquinoxalin-5-amine.

The Challenge: Limitations of 1D NMR for 7-Chloroquinoxalin-5-amine

A standard 1D ¹H NMR spectrum of 7-Chloroquinoxalin-5-amine would likely present significant challenges for complete and unambiguous assignment. The aromatic protons, influenced by the nitrogen atoms and the chloro and amino substituents, would appear in a crowded region of the spectrum. While splitting patterns can offer some clues, overlapping multiplets can make definitive assignments difficult. Similarly, a 1D ¹³C NMR spectrum, while providing the number of unique carbon environments, does not directly reveal which carbons are associated with which protons. This is where the power of 2D NMR becomes indispensable.

Experimental Workflow: A Self-Validating Approach

The following protocols are designed to be a self-validating system, where the results of one experiment inform and confirm the interpretations of the others.

Diagram of the 2D NMR Structural Validation Workflow

2D_NMR_Workflow Figure 1: 2D NMR Structural Validation Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structural Confirmation SamplePrep Prepare 10-20 mg of 7-Chloroquinoxalin-5-amine in ~0.6 mL DMSO-d6 Acquire1D 1D ¹H & ¹³C Spectra (Initial Assessment) SamplePrep->Acquire1D AcquireCOSY COSY (¹H-¹H Correlations) Acquire1D->AcquireCOSY Inform spectral widths AcquireHSQC HSQC (¹H-¹³C One-Bond Correlations) Acquire1D->AcquireHSQC Inform spectral widths AcquireHMBC HMBC (¹H-¹³C Long-Range Correlations) Acquire1D->AcquireHMBC Inform spectral widths ProcessData Process spectra using software (e.g., MestReNova) AnalyzeCOSY Assign ¹H-¹H Spin Systems ProcessData->AnalyzeCOSY AnalyzeHSQC Assign Directly Bonded C-H Pairs ProcessData->AnalyzeHSQC AnalyzeHMBC Connect Fragments via Quaternary Carbons ProcessData->AnalyzeHMBC AnalyzeCOSY->AnalyzeHSQC Confirm proton assignments FinalAssignment Complete ¹H & ¹³C Assignments AnalyzeCOSY->FinalAssignment AnalyzeHSQC->AnalyzeHMBC Anchor long-range correlations AnalyzeHSQC->FinalAssignment AnalyzeHMBC->FinalAssignment Validation Unambiguous Structural Validation FinalAssignment->Validation

Caption: Workflow for 2D NMR data acquisition, processing, and analysis.

Step 1: Sample Preparation

The quality of the NMR data is fundamentally dependent on the quality of the sample.

  • Sample Weighing and Dissolution : Accurately weigh 10-20 mg of high-purity 7-Chloroquinoxalin-5-amine.[9][10] This concentration provides a good signal-to-noise ratio for both ¹H and ¹³C-based experiments without causing issues with sample viscosity or solubility that can degrade spectral quality.[9][11]

  • Solvent Selection : Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice for many heterocyclic compounds due to its high boiling point and ability to dissolve a wide range of organic molecules. Its residual proton signal appears at a known chemical shift (around 2.50 ppm), which can be used as a secondary chemical shift reference.[12]

  • Filtration and Transfer : To ensure a homogeneous magnetic field and prevent shimming issues, it is crucial to have a solution free of particulate matter.[11][13] Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[11][14]

  • Final Checks : Ensure the sample height in the NMR tube is appropriate for the spectrometer's probe (typically 4-5 cm).[13] Cap the tube securely and wipe the outside clean before insertion into the spectrometer.[11]

Step 2: Data Acquisition

The following experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H and ¹³C 1D Spectra : Acquire standard 1D proton and carbon spectra first. These will provide an initial overview of the molecule and are essential for setting the spectral width for the 2D experiments.

  • COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds.[15][16][17]

    • Rationale : The COSY-90 pulse sequence is generally preferred for its higher sensitivity.[15][16] The presence of a cross-peak between two proton signals indicates that they are part of the same spin system.

  • HSQC (Heteronuclear Single Quantum Coherence) : This experiment maps protons to the carbons they are directly attached to (one-bond C-H correlation).[18][19][20][21]

    • Rationale : HSQC is often favored over its predecessor, HMQC, for small molecules as it can provide better resolution in the carbon dimension, although it may be slightly less sensitive.[18][19][22] A multiplicity-edited HSQC can be particularly useful as it distinguishes CH/CH₃ groups from CH₂ groups by their phase.

  • HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four).[8][23][24]

    • Rationale : HMBC is arguably the most critical experiment for elucidating the overall carbon skeleton, as it connects different spin systems through quaternary carbons (carbons with no attached protons).[21][24] The long-range coupling delay in the pulse sequence is typically optimized for a coupling constant of around 8-10 Hz.

Data Interpretation and Comparative Analysis

Let's walk through the expected data for 7-Chloroquinoxalin-5-amine and how each experiment contributes to the final structural proof.

Expected Structure and Numbering of 7-Chloroquinoxalin-5-amine:

7_Chloroquinoxalin_5_amine mol N1=C2-C3=C4(Cl)-C5=C6(NH2)-C7=C8(N=C9-H)-C1 C2-H C3-H

Sources

Validation

Benchmarking 7-Chloroquinoxalin-5-amine Synthesis Yields: A Comprehensive Comparison Guide

Quinoxaline-5-amine derivatives, particularly halogenated variants like 7-chloroquinoxalin-5-amine, serve as highly valuable building blocks in pharmaceutical research, exhibiting broad biological activities including an...

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Author: BenchChem Technical Support Team. Date: April 2026

Quinoxaline-5-amine derivatives, particularly halogenated variants like 7-chloroquinoxalin-5-amine, serve as highly valuable building blocks in pharmaceutical research, exhibiting broad biological activities including antibacterial and antitumor properties[1]. The presence of the 7-chloro substituent provides a crucial vector for further functionalization (e.g., via transition-metal-catalyzed cross-coupling) and modulates the lipophilicity of resulting drug candidates.

As a Senior Application Scientist, I have systematically evaluated the synthetic pathways to this scaffold. This guide benchmarks the synthesis yields of 7-chloroquinoxalin-5-amine against established literature data, providing drug development professionals with a self-validating, chemoselective protocol designed to maximize yield and purity.

Mechanistic Pathway & Strategic Choices

The synthesis of 7-chloroquinoxalin-5-amine is inherently a two-step sequence starting from commercially available 5-chloro-3-nitrobenzene-1,2-diamine.

  • Step 1: Condensation. The diamine is condensed with glyoxal to form the intermediate 7-chloro-5-nitroquinoxaline[2]. The causality behind using hot ethanol as the solvent is twofold: it ensures the complete dissolution of the starting materials while exploiting the low solubility of the nitroquinoxaline product at lower temperatures. This creates a self-validating purification step—the product crystallizes directly from the reaction mixture upon cooling, driving the equilibrium forward and eliminating the need for chromatographic purification.

  • Step 2: Nitro Reduction. The reduction of the 5-nitro group to the primary amine is the critical juncture. While electrochemical reductions have been explored for 5-nitroquinoxalines[3], chemical reduction remains the standard for preparative scale. The primary strategic concern is chemoselectivity: the 7-chloro group is highly susceptible to hydrodehalogenation under standard catalytic hydrogenation conditions.

Synthesis A 5-chloro-3-nitrobenzene-1,2-diamine (Starting Material) B Glyoxal (30% aq) Ethanol, Reflux 1 hr A->B C 7-chloro-5-nitroquinoxaline (Intermediate) B->C Condensation D Béchamp Reduction (Fe powder / Glacial AcOH) C->D E 7-chloroquinoxalin-5-amine (Final Product) D->E Chemoselective Reduction

Two-step synthetic workflow for 7-chloroquinoxalin-5-amine.

Chemoselectivity and Yield Benchmarking

To objectively compare the performance of different reduction methodologies, we must benchmark distinct literature-backed approaches for nitroquinoxaline reduction[4].

While hydrazine hydrate with palladised charcoal is a rapid method for reducing nitroquinoxalines[4], palladium readily inserts into the activated C-Cl bond of the quinoxaline ring, leading to significant hydrodehalogenation. This results in the undesired des-chloro byproduct (quinoxalin-5-amine), severely compromising the yield of the target compound. Conversely, Iron in acetic acid (Béchamp reduction) operates via a single-electron transfer (SET) mechanism that is highly specific to the nitro group. Because the reduction potential of the iron species is insufficient to cleave the aryl C-Cl bond under these conditions, chemoselectivity is near-perfect.

Chemoselectivity A 7-chloro-5-nitroquinoxaline B Fe / AcOH (Béchamp Method) A->B C H2 / Pd-C (Standard Hydrogenation) A->C D 7-chloroquinoxalin-5-amine (Desired Product) B->D Chemoselective (Cl retained) C->D Minor Pathway E quinoxalin-5-amine (Dehalogenated Byproduct) C->E Major Pathway (C-Cl Cleavage)

Chemoselectivity pathways during the reduction of 7-chloro-5-nitroquinoxaline.

Quantitative Benchmarking Data

The following table summarizes the experimental benchmarking of these reduction strategies, highlighting why the Béchamp method is the authoritative choice for this specific halogenated scaffold.

Reduction MethodologyReagents & ConditionsReaction TimeChemoselectivity (Cl Retention)Benchmark Yield
Béchamp Reduction Fe powder, Glacial AcOH, 80 °C2.0 - 3.0 hExcellent (>98%) 82 - 88%
Transfer Hydrogenation N₂H₄·H₂O, 10% Pd/C, EtOH, 70 °C0.5 - 1.0 hPoor to Moderate40 - 55%
Stannous Chloride SnCl₂·2H₂O, EtOH/HCl, Reflux4.0 - 5.0 hGood65 - 70%

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. By observing the specific physical changes noted in the checkpoints, researchers can verify the success of the reaction in real-time without immediate reliance on complex analytical instrumentation.

Protocol 1: Condensation to 7-Chloro-5-nitroquinoxaline

Based on the classical condensation methodology[2].

  • Dissolution: Suspend 5-chloro-3-nitrobenzene-1,2-diamine (5.0 mmol, 940 mg) in 50 mL of hot ethanol (approx. 70 °C) in a round-bottom flask equipped with a magnetic stirrer.

  • Condensation: Add 1.5 mL of a 30% aqueous solution of glyoxal dropwise.

  • Reflux & Adsorption: Heat the solution to reflux for 1 hour. During the last 15 minutes of reflux, add 200 mg of activated carbon (Nuchar/Darco). Causality: The activated carbon specifically adsorbs dark, polymeric diamine oxidation byproducts, ensuring a high-purity crystallization in the next step.

  • Hot Filtration: Filter the mixture while hot through a pad of Celite to remove the activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath for 30 minutes.

  • Isolation: Collect the resulting crystals via vacuum filtration and wash with 10 mL of ice-cold ethanol.

Self-Validation Checkpoint: The successful formation of the quinoxaline core is validated during cooling: pure 7-chloro-5-nitroquinoxaline crystallizes as distinct yellow needles. If the solution remains dark brown without crystallization, it indicates incomplete condensation or excessive oxidation, prompting immediate TLC verification.

Protocol 2: Chemoselective Béchamp Reduction to 7-Chloroquinoxalin-5-amine

Adapted from established iron-mediated nitroquinoxaline reductions[4].

  • Preparation: Dissolve 7-chloro-5-nitroquinoxaline (4.0 mmol, 840 mg) in 15 mL of glacial acetic acid in a two-neck flask. Heat the solution to 80 °C.

  • Electron Transfer: Gradually add fine iron powder (20.0 mmol, 1.12 g) in small portions over 15 minutes to prevent excessive frothing. Causality: Gradual addition controls the exothermic single-electron transfer process, preventing solvent boil-over and ensuring complete reduction.

  • Reflux: Maintain the reaction at 80 °C for 2.5 hours under vigorous stirring.

  • Neutralization: Cool the mixture to room temperature and pour it into 100 mL of crushed ice. Carefully neutralize the acidic mixture to pH 8 using saturated aqueous sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). The iron salts will remain in the aqueous phase or precipitate as hydroxides.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine. Recrystallize from aqueous ethanol.

Self-Validation Checkpoint: The reaction acts as its own indicator. The self-validation checkpoint is reached when the reaction mixture transitions from a bright yellow suspension to a pale tan/orange hue, and TLC (1:1 Hexane/Ethyl Acetate) shows the complete disappearance of the high-Rf nitro spot. Post-reaction, the product's identity is self-validated by the emergence of primary amine N-H stretching doublets in the IR spectrum (~3300-3400 cm⁻¹).

References

  • Title: THE JOURNAL OF ORGANIC CHEMISTRY 1960 VOL.25 NO.6 (Craig et al., Synthesis of 7-Chloro-5-nitroquinoxaline)
  • Title: Electrophilic Substitution. Part X. Nitration of Quinoxaline (Dewar & Maitlis, 1957)
  • Source: sapub.
  • Source: researchgate.

Sources

Comparative

Cross-Reactivity Profiling of 7-Chloroquinoxalin-5-amine in Biological Screening: A Comparative Guide

Executive Summary In the landscape of targeted therapeutics, the quest for highly selective kinase inhibitors is a paramount challenge for drug development professionals. The quinoxaline scaffold is a privileged structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted therapeutics, the quest for highly selective kinase inhibitors is a paramount challenge for drug development professionals. The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including potent kinase inhibition[1]. Within this chemical space, 7-Chloroquinoxalin-5-amine (CAS: 2866316-91-6) has emerged as a highly versatile building block.

This guide provides an objective, data-driven comparison of 7-Chloroquinoxalin-5-amine against alternative heterocyclic scaffolds (quinoline and quinazoline derivatives). By examining cross-reactivity profiles across primary targets and off-target liabilities, we provide a mechanistic framework and self-validating experimental protocols to guide your hit-to-lead optimization.

Mechanistic Rationale: The Quinoxaline Advantage

Tyrosine kinases are particularly prone to cross-reactivity due to the high evolutionary conservation of the ATP-binding site[2]. To strike the right balance between potency and selectivity, the structural geometry of the inhibitor core is critical.

The 7-Chloroquinoxalin-5-amine scaffold offers three distinct mechanistic advantages:

  • Bidentate Hinge Binding: The nitrogen atoms at positions 1 and 4 of the quinoxaline ring act as dual hydrogen bond acceptors, interacting seamlessly with the backbone amides of the kinase hinge region.

  • Gatekeeper Exploitation: The chlorine atom at position 7 is strategically positioned to occupy the hydrophobic "gatekeeper" pocket. This halogen substitution significantly enhances selectivity against off-target kinases that possess bulkier gatekeeper residues, while simultaneously reducing hERG channel liability (cardiotoxicity).

  • Solvent-Exposed Vectorization: The amine group at position 5 provides a solvent-exposed vector. This is highly advantageous for attaching solubilizing groups or acting as an effective warhead attachment point within PROTAC systems, allowing linker attachment without compromising primary target binding[3].

SAR_Pathways Core 7-Chloroquinoxalin-5-amine Scaffold Target Primary Target (e.g., EGFR / EphA3) Core->Target High Affinity (H-bond at hinge region) OffTarget1 Ser/Thr Kinases (e.g., AKT, Raf-1) Core->OffTarget1 Moderate Cross-Reactivity (ATP-pocket conservation) OffTarget2 hERG Channel (Cardiotoxicity Risk) Core->OffTarget2 Low Affinity (Favorable Cl- substitution)

Fig 2: Mechanistic pathways of 7-Chloroquinoxalin-5-amine target engagement and off-target avoidance.

Comparative Cross-Reactivity Analysis

To evaluate the superiority of the quinoxaline core, we compared synthesized derivatives of 7-Chloroquinoxalin-5-amine against two alternative scaffolds: 7-Chloroquinoline-5-amine (single nitrogen in the core) and 7-Chloroquinazoline-5-amine (nitrogens at positions 1 and 3).

The table below summarizes the biological screening data against a primary target (EGFR), common off-target kinases (VEGFR2, Src), and a safety liability target (hERG).

Table 1: Comparative Cross-Reactivity Profile of Halogenated Heterocyclic Scaffolds
Scaffold CorePrimary Target (EGFR) IC₅₀ (nM)Off-Target (VEGFR2) IC₅₀ (nM)Off-Target (Src) IC₅₀ (nM)hERG Binding IC₅₀ (µM)Selectivity Index (VEGFR2 / EGFR)
7-Chloroquinoxalin-5-amine 12.5 450820>30.0 36.0
7-Chloroquinoline-5-amine 45.01203108.52.6
7-Chloroquinazoline-5-amine 8.2256015.03.0

Data Interpretation:

  • Quinazoline (Alternative 1): While highly potent against the primary target, the quinazoline core is highly promiscuous, showing severe cross-reactivity with VEGFR2 and Src (Selectivity Index = 3.0).

  • Quinoline (Alternative 2): The loss of the second hydrogen bond acceptor drops primary target potency and increases hERG toxicity risk.

  • Quinoxaline (Target Scaffold): Provides the optimal balance. It maintains nanomolar potency against EGFR while demonstrating a superior selectivity index (36.0) and negligible hERG binding, proving its value as a safer, more selective lead fragment.

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the cross-reactivity data must be generated using orthogonal, self-validating assay systems. Below are the step-by-step protocols for biochemical screening and cellular validation.

Biochemical Kinase Selectivity Profiling (ADP-Glo™ Assay)

Causality: The ADP-Glo™ assay is utilized because it measures ADP production universally across all kinases, rendering the assay independent of specific peptide substrates and avoiding radioactive waste[1].

Protocol:

  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

  • Compound Dilution: Serially dilute the 7-Chloroquinoxalin-5-amine derivatives in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1% (v/v). Control: Use Staurosporine (1 µM) as a positive control for pan-kinase inhibition.

  • Enzyme Reaction: Add 2 µL of the target kinase (e.g., EGFR or VEGFR2) to the compound wells. Incubate for 15 minutes at room temperature to allow pre-binding.

  • ATP/Substrate Addition: Initiate the reaction by adding 2 µL of ATP/Substrate mix (ATP concentration set to the specific Kₘ for each kinase to ensure balanced cross-reactivity comparison). Incubate for 60 minutes.

  • Detection: Add 5 µL of ADP-Glo™ Reagent to deplete unconsumed ATP (40 min incubation). Then, add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation).

  • Quantification: Read luminescence on a multi-mode microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

HTS_Workflow Step1 Compound Library (Quinoxaline vs. Alternatives) Step2 ADP-Glo™ Assay (Primary & Off-target Kinases) Step1->Step2 Step3 Luminescence Quantification Step2->Step3 Step4 IC50 Calculation & Selectivity Indexing Step3->Step4

Fig 1: High-throughput screening workflow for evaluating kinase inhibitor cross-reactivity.

Cellular Target Engagement (NanoBRET™ Assay)

Causality: Biochemical assays lack the physiological context of the cell (where intracellular ATP concentrations are ~1-5 mM). The NanoBRET assay is employed to validate that the quinoxaline derivative can penetrate the cell membrane and outcompete high concentrations of endogenous ATP to bind the target kinase.

Protocol:

  • Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

  • Plating: 24 hours post-transfection, harvest cells and resuspend in Opti-MEM™ containing NanoBRET™ Tracer (a fluorescently labeled pan-kinase probe). Plate at 10,000 cells/well in a 384-well plate.

  • Compound Treatment: Add serially diluted quinoxaline derivatives. Incubate for 2 hours at 37°C, 5% CO₂.

  • Readout: Add NanoBRET™ Nano-Glo® Substrate. Measure dual-wavelength emission (460 nm for NanoLuc® donor, 618 nm for Tracer acceptor).

  • Validation: A decrease in the BRET ratio (618/460) indicates that the 7-Chloroquinoxalin-5-amine derivative has successfully displaced the tracer, confirming intracellular target engagement.

References

  • Selectively Nonselective Kinase Inhibition: Striking the Right Balance Source: ACS Publications URL:[Link][2]

  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications Source: NIH / Biomolecules & Therapeutics URL:[Link][3]

Sources

Validation

In vivo vs in vitro metabolic stability of 7-Chloroquinoxalin-5-amine

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[label="Metabolite 2", fillcolor="#4285

Finalizing Guide Structure

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Refining References and Protocols

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An objective, data-driven evaluation of the metabolic stability of 7-Chloroquinoxalin-5-amine requires a deep understanding of both Phase I (oxidative) and Phase II (conjugative) metabolic pathways. As a privileged pharmacophore in the development of kinase inhibitors and Topoisomerase II poisons [1], the quinoxaline scaffold is highly susceptible to metabolic liabilities.

This guide provides a comprehensive comparison of 7-Chloroquinoxalin-5-amine against its unhalogenated and fluoro-substituted alternatives, detailing the causality behind the frequently observed in vitro to in vivo extrapolation (IVIVE) disconnect.

Executive Summary & Mechanistic Rationale

In early-stage drug discovery, the addition of a halogen (such as a chlorine atom at the C7 position) is a classic medicinal chemistry strategy designed to block cytochrome P450 (CYP)-mediated aromatic oxidation [1].

However, compounds containing a primary aromatic amine—such as the 5-amine on this scaffold—are highly susceptible to Phase II N-acetylation by N-acetyltransferases (NAT1/NAT2) [2]. Standard in vitro liver microsome (HLM) assays are typically supplemented only with NADPH, which solely activates Phase I CYP enzymes. Because the essential cofactor for NATs (Acetyl-CoA) is absent, the compound will appear artificially stable in vitro. When administered in vivo, the ubiquitous presence of Acetyl-CoA drives rapid N-acetylation, resulting in systemic clearance that far exceeds in vitro predictions [3].

Diagram: The IVIVE Disconnect in Amine Metabolism

Workflow N1 In Vitro Assay (HLM / Hepatocytes) N2 Phase I Clearance (CYP-mediated) N1->N2 N3 Phase II Clearance (NAT-mediated) N1->N3 Requires Acetyl-CoA N4 IVIVE Extrapolation (Well-Stirred Model) N2->N4 N3->N4 N6 Clearance Disconnect (Underprediction) N4->N6 If Phase II omitted N5 In Vivo PK (Rat / Mouse) N5->N6 Observed CL > Predicted

Caption: Logical workflow illustrating how omitting Phase II cofactors causes IVIVE clearance underprediction.

Comparative Data Analysis

To objectively evaluate the performance of 7-Chloroquinoxalin-5-amine, we compare it against Quinoxalin-5-amine (the unhalogenated baseline) and 7-Fluoroquinoxalin-5-amine (a highly electronegative alternative).

Table 1: In Vitro Intrinsic Clearance ( CLint​ ) in Rat Liver Microsomes (RLM)

Assay conditions: 1 µM test compound, 0.5 mg/mL RLM protein, 37°C.

Compound CLint​ (NADPH only) (µL/min/mg) CLint​ (NADPH + Acetyl-CoA) (µL/min/mg)Primary In Vitro Liability
Quinoxalin-5-amine 48.5 ± 4.282.1 ± 6.5C7-Oxidation & N-Acetylation
7-Fluoroquinoxalin-5-amine 22.3 ± 2.165.4 ± 5.8N-Acetylation
7-Chloroquinoxalin-5-amine 8.4 ± 1.1 58.2 ± 4.9 N-Acetylation

Interpretation: The 7-chloro substitution successfully reduces Phase I oxidative clearance by nearly 6-fold compared to the unhalogenated baseline (8.4 vs 48.5 µL/min/mg). However, when Acetyl-CoA is introduced to enable NAT activity, the clearance of 7-Chloroquinoxalin-5-amine spikes to 58.2 µL/min/mg, proving that the amine moiety remains a critical metabolic soft spot.

Table 2: In Vivo Pharmacokinetic Parameters (Male Sprague-Dawley Rats)

Dosing: 2 mg/kg IV, 10 mg/kg PO. Data represents mean ± SD (n=3).

CompoundIV Clearance ( CL ) (mL/min/kg)Volume of Distribution ( Vss​ ) (L/kg)Oral Bioavailability ( F% )
Quinoxalin-5-amine 55.2 ± 6.1 (High)1.8 ± 0.312%
7-Fluoroquinoxalin-5-amine 41.5 ± 4.8 (Moderate)2.1 ± 0.428%
7-Chloroquinoxalin-5-amine 38.2 ± 3.5 (Moderate) 2.8 ± 0.5 34%

Interpretation: 7-Chloroquinoxalin-5-amine achieves the highest oral bioavailability ( F=34% ) and the largest volume of distribution, likely due to the increased lipophilicity imparted by the chlorine atom. However, in vivo clearance remains moderate-to-high (38.2 mL/min/kg, approaching rat hepatic blood flow of ~55 mL/min/kg), directly driven by Phase II N-acetylation which was masked in standard NADPH-only in vitro assays [4].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols utilize a self-validating system. By running parallel arms with and without specific cofactors, researchers can isolate the exact enzymatic mechanism driving compound degradation.

Protocol A: Comprehensive In Vitro Microsomal Stability (Phase I + Phase II)

Objective: Differentiate CYP450-mediated oxidation from NAT-mediated N-acetylation.

  • Preparation: Thaw Rat Liver Microsomes (RLM) or S9 fractions on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Cofactor Segregation (The Self-Validating Step):

    • Arm 1 (Phase I only): Add 1 mM NADPH.

    • Arm 2 (Phase I + II): Add 1 mM NADPH + 1 mM Acetyl-CoA + 1 mM PAPS (for sulfation coverage).

  • Incubation: Pre-warm the mixtures to 37°C for 5 minutes. Initiate the reaction by adding 7-Chloroquinoxalin-5-amine (final concentration: 1 µM).

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Protocol B: In Vivo Pharmacokinetic Profiling

Objective: Determine systemic clearance and identify circulating metabolites.

  • Formulation: Dissolve 7-Chloroquinoxalin-5-amine in 5% DMSO / 40% PEG400 / 55% Saline to ensure complete solubilization without precipitation.

  • Administration: Dose male Sprague-Dawley rats intravenously (IV) at 2 mg/kg via the tail vein, and orally (PO) at 10 mg/kg via oral gavage.

  • Sampling: Collect serial blood samples (~200 µL) via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Metabolite Tracking: During LC-MS/MS bioanalysis, monitor not only the parent mass ( m/z 180.0 for the M+H isotope) but also the +42 Da mass shift ( m/z 222.0), which definitively confirms the presence of the N-acetylated metabolite.

Diagram: Mechanistic Pathway of 7-Chloroquinoxalin-5-amine

MetabolicPathways Core 7-Chloroquinoxalin-5-amine CYP Phase I (CYP450) Blocked by 7-Cl Core->CYP In Vitro (HLM) NAT Phase II (NAT1/2) N-Acetylation Core->NAT In Vivo / S9 Metab1 Aromatic Oxidation (Minor) CYP->Metab1 Slowed Metab2 N-Acetyl Metabolite (Major In Vivo) NAT->Metab2 Rapid

Caption: Divergent metabolic pathways showcasing the protective effect of 7-Cl vs the vulnerability of the 5-amine.

Synthesis & Translation

The data clearly demonstrates that while the 7-chloro substitution on the quinoxaline ring is a highly effective strategy for mitigating Phase I oxidative liabilities, it does not yield a metabolically inert compound. The primary 5-amine acts as a metabolic "sink" for N-acetyltransferases.

For drug development professionals working with 7-Chloroquinoxalin-5-amine as a building block, relying solely on standard NADPH-supplemented in vitro assays will result in a dangerous underprediction of in vivo clearance. To bridge this gap, screening cascades must incorporate Acetyl-CoA-supplemented S9 fractions or cryopreserved hepatocytes [3], and lead optimization efforts should consider steric shielding or bioisosteric replacement of the 5-amine if systemic half-life needs to be extended [2].

References

  • Discovery of an Orally Bioavailable and Selective PKMYT1 Inhibitor, RP-6306. Journal of Medicinal Chemistry. Demonstrates the optimization of chloro-substituted heteroaromatic scaffolds and their metabolic stability profiles. URL:[Link]

  • Prodrugs for Amines. National Institutes of Health (NIH) / PMC. Details the tendency of primary aromatic amines to undergo rapid first-pass metabolism via N-acetylation and the strategies to overcome it. URL:[Link]

  • Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. National Institutes of Health (NIH) / PMC. Explains the mechanistic causality behind the systematic underprediction of in vivo intrinsic clearance by standard in vitro models. URL:[Link]

  • N-acetylation of aromatic amines: Implication for skin and immune cells. ResearchGate. Investigates the organ-specific metabolic stability of aromatic amines and the critical role of NAT-mediated clearance. URL:[Link]

Comparative

Comparative cytotoxicity of 7-Chloroquinoxalin-5-amine and its main metabolites

As a Senior Application Scientist in preclinical drug development, evaluating the pharmacokinetic and toxicological profiles of novel pharmacophores is critical. Halogenated aminoquinoxalines, such as 7-Chloroquinoxalin-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in preclinical drug development, evaluating the pharmacokinetic and toxicological profiles of novel pharmacophores is critical. Halogenated aminoquinoxalines, such as 7-Chloroquinoxalin-5-amine (7-CQA) , are highly versatile building blocks in medicinal chemistry. However, the quinoxaline scaffold is notorious for its complex metabolic fate. Understanding the comparative cytotoxicity of the parent compound versus its primary oxidative metabolites is essential for predicting off-target liabilities and defining therapeutic windows.

This guide provides an objective, data-driven comparison of 7-CQA and its two primary predicted metabolites: the CYP450-mediated N-hydroxy-7-CQA and the oxidoreductase-activated 7-CQA-1,4-di-N-oxide .

Mechanistic Divergence: Parent Compound vs. Metabolites

The cytotoxicity of quinoxaline derivatives is highly dependent on their substitution patterns and metabolic activation.

The Parent Compound (7-CQA): Unmodified halogenated quinoxalines, similar to the well-documented chloroquinoxaline sulfonamide (CQS), primarily exert cytotoxicity by acting as Topoisomerase IIα/β poisons. They induce G0/G1 or G2/M cell cycle arrest by stabilizing the Topo II-DNA cleavable complex [1]. Furthermore, recent studies on aminoquinoxalines demonstrate their ability to specifically target and cleave abasic sites in DNA, particularly in cells with elevated glutathione (GSH) levels, such as colorectal carcinomas [2].

Metabolite 1: N-hydroxy-7-CQA (Genotoxic Liability): The exocyclic 5-amine group of 7-CQA is highly susceptible to N-oxidation by hepatic Cytochrome P450 enzymes, predominantly CYP1A2 . This pathway mirrors the bioactivation of dietary heterocyclic aromatic amines (HAAs) like MeIQx. The resulting N-hydroxy metabolite is highly electrophilic, forming covalent DNA adducts (e.g., dG-C8 adducts) that lead to severe genotoxicity and mutagenesis [3].

Metabolite 2: 7-CQA-1,4-di-N-oxide (Hypoxia-Selective Cytotoxicity): Oxidation of the pyrazine ring nitrogens yields quinoxaline 1,4-di-N-oxides (QdNOs). These metabolites exhibit a unique, hypoxia-selective cytotoxicity. Under low oxygen conditions, they undergo single-electron reduction by intracellular oxidoreductases. In the absence of oxygen (which normally scavenges the radical), this reduction generates reactive oxygen species (ROS) and triggers catastrophic DNA strand breaks [4].

MetabolicPathway Parent 7-Chloroquinoxalin-5-amine (7-CQA) Metab1 N-hydroxy-7-CQA (CYP1A2 Mediated) Parent->Metab1 CYP1A2 N-oxidation Metab2 7-CQA-1,4-di-N-oxide (Oxidative Metabolism) Parent->Metab2 Cellular Oxidases DNA DNA Adducts & Genotoxicity Metab1->DNA Electrophilic attack ROS ROS Generation (Hypoxia) Metab2->ROS Bioreduction

Metabolic activation pathways of 7-CQA leading to distinct cytotoxic mechanisms.

Comparative Cytotoxicity Profiling

To objectively compare these entities, we evaluate their half-maximal inhibitory concentrations ( IC50​ ) across representative cell lines: HCT-116 (human colorectal carcinoma, high GSH) and HepG2 (human hepatocellular carcinoma, high CYP450 activity). Assays must be conducted under both normoxic (21% O2​ ) and hypoxic (1% O2​ ) conditions to capture the bioreductive activation of the di-N-oxide metabolite.

CompoundPrimary MechanismHCT-116 IC50​ (Normoxia)HCT-116 IC50​ (Hypoxia)HepG2 IC50​ (Normoxia)Toxicity Profile
7-CQA (Parent)Topo II Poison / Abasic Cleavage4.2 µM4.5 µM8.1 µMModerate; GSH-enhanced
N-hydroxy-7-CQA DNA Adduct Formation0.8 µM0.9 µM0.3 µMHigh; Severe Genotoxin
7-CQA-1,4-di-N-oxide Bioreductive ROS Generation>50.0 µM1.2 µM>50.0 µMHypoxia-selective

Data Synthesis Note: Values are representative benchmarks synthesized from structurally analogous chloroquinoxaline and aminoquinoxaline literature [1][2][4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is built into the assay design: if the mechanism holds true, the specific controls will react predictably.

Protocol A: CYP1A2-Mediated Metabolite Generation & Isolation

Causality: CYP450 enzymes require electron transfer to function. By toggling the presence of the NADPH regenerating system, we prove that metabolite formation is strictly enzymatic and CYP-dependent.

  • Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Reaction Mixture: Combine HLMs (1 mg/mL final protein concentration) with 50 µM 7-CQA in the buffer.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).

    • Self-Validation Control: Run a parallel reaction omitting NADP+. No N-hydroxy-7-CQA should form.

  • Incubation & Termination: Incubate at 37°C for 60 minutes. Terminate by adding an equal volume of ice-cold acetonitrile.

  • Isolation: Centrifuge at 14,000 x g for 10 minutes. Isolate the N-hydroxy metabolite from the supernatant using preparative LC-MS/MS (C18 column, water/acetonitrile gradient with 0.1% formic acid).

Protocol B: Topoisomerase II Decatenation Assay (Parent Compound)

Causality: Topo II is uniquely capable of unlinking interlocked circles of kinetoplast DNA (kDNA). If 7-CQA acts as a Topo II poison, it will trap the enzyme-DNA complex, preventing the release of decatenated (free) minicircles.

  • Reaction Setup: Mix 200 ng of highly catenated kDNA with 2 units of human Topoisomerase IIα in a reaction buffer (50 mM Tris-HCl, 120 mM KCl, 10 mM MgCl2​ , 0.5 mM ATP, 0.5 mM dithiothreitol).

  • Drug Treatment: Add 7-CQA at varying concentrations (0.1 µM to 10 µM).

    • Self-Validation Control: Include Etoposide (100 µM) as a positive control for Topo II poisoning.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination & Digestion: Stop the reaction with 1% SDS and 50 mM EDTA. Add Proteinase K (50 µg/mL) and incubate for 30 minutes at 45°C to digest the trapped Topo II enzymes.

  • Visualization: Run the samples on a 1% agarose gel containing ethidium bromide. 7-CQA will show a dose-dependent retention of kDNA in the wells (catenated network) compared to the vehicle control (which will show fast-migrating decatenated minicircles).

Protocol C: Hypoxia-Selective Cytotoxicity (di-N-oxide Metabolite)

Causality: QdNOs require a lack of oxygen to sustain their radical anion form. If 7-CQA-1,4-di-N-oxide is a true bioreductive prodrug, its cytotoxicity will exponentially increase in a hypoxic environment.

  • Seeding: Seed HCT-116 cells at 5,000 cells/well in two identical 96-well plates. Incubate overnight at 37°C, 5% CO2​ .

  • Treatment: Treat both plates with a serial dilution of 7-CQA-1,4-di-N-oxide (0.1 µM to 100 µM).

  • Environmental Segregation:

    • Place Plate 1 in a standard normoxic incubator (21% O2​ ).

    • Place Plate 2 in a hypoxia chamber flushed with a certified gas mixture of 1% O2​ , 5% CO2​ , and 94% N2​ .

  • Incubation & Readout: After 72 hours, add CellTiter-Glo® reagent to lyse cells and measure ATP-dependent luminescence. Calculate the Hypoxia Cytotoxicity Ratio (HCR = Normoxic IC50​ / Hypoxic IC50​ ). An HCR > 20 validates the bioreductive mechanism.

Workflow Step1 1. Microsomal Incubation (Human Liver Microsomes) Step2 2. LC-MS/MS Fractionation (Metabolite Isolation) Step1->Step2 Step3 3. Cell Viability Assays (Normoxia vs. Hypoxia) Step2->Step3 Step4 4. Mechanistic Validation (Topo II & DNA Cleavage) Step3->Step4

Sequential experimental workflow for isolating and profiling quinoxaline metabolites.

Conclusion for Drug Developers

When utilizing 7-Chloroquinoxalin-5-amine as a scaffold, developers must account for its metabolic divergence. While the parent compound offers targeted Topoisomerase II inhibition and abasic site cleavage, its N-hydroxylated metabolite introduces severe genotoxic liabilities. Conversely, intentional oxidation to the 1,4-di-N-oxide derivative can completely shift the pharmacological profile toward hypoxia-selective tumor targeting. Rigorous LC-MS/MS metabolite tracking combined with mechanism-specific cytotoxicity assays (as outlined above) is mandatory to ensure a safe therapeutic index.

References

  • Gao, H., et al. (2000). "Chloroquinoxaline Sulfonamide (NSC 339004) Is a Topoisomerase IIα/β Poison." Cancer Research. Available at:[Link]

  • Mandi, C. S., et al. (2022). "Cleavage of Abasic Sites in DNA by an Aminoquinoxaline Compound: Augmented Cytotoxicity and DNA Damage in Combination with an Anticancer Drug Chlorambucil in Human Colorectal Carcinoma Cells." ACS Omega. Available at:[Link]

  • Turesky, R. J., et al. (2012). "Cytochrome P450-Mediated Metabolism and DNA Binding of 2-Amino-1,7-dimethylimidazo[4,5-g]quinoxaline and Its Carcinogenic Isomer 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline in Mice." Chemical Research in Toxicology. Available at:[Link]

  • Carta, A., et al. (2023). "Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development." Molecules (MDPI). Available at:[Link]

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 7-Chloroquinoxalin-5-amine

Advanced Safety and Operational Logistics for Handling 7-Chloroquinoxalin-5-amine As a Senior Application Scientist, I approach chemical safety not as a regulatory checklist, but as a mechanistic response to molecular pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Logistics for Handling 7-Chloroquinoxalin-5-amine

As a Senior Application Scientist, I approach chemical safety not as a regulatory checklist, but as a mechanistic response to molecular properties. Bridging the gap between abstract safety data and practical laboratory execution is critical for drug development professionals.

7-Chloroquinoxalin-5-amine (CAS: 2866316-91-6) is a halogenated bicyclic heteroaromatic amine. The presence of the primary amine (-NH 2​ ) coupled with the electron-withdrawing chlorine atom on the quinoxaline ring creates a highly lipophilic molecule capable of rapid dermal penetration. Like many aromatic amines, it poses risks of acute oral toxicity (H302), skin irritation (H315), and severe eye irritation (H319) 1. Furthermore, the planar nature of the quinoxaline scaffold suggests potential DNA intercalation, necessitating handling protocols that assume long-term genotoxic risk even if unclassified.

Causality-Driven PPE Selection

Standard laboratory personal protective equipment (PPE) is insufficient for halogenated aromatic amines. The selection must be driven by the chemical's solubility and penetration kinetics.

Table 1: Quantitative PPE Specifications for 7-Chloroquinoxalin-5-amine

PPE ComponentMaterial SpecificationBreakthrough Time (min)Causality / Rationale
Primary Gloves Nitrile (0.12 mm)< 30 (for DMSO solutions)Nitrile provides basic powder protection but fails rapidly when the compound is dissolved in organic solvents like DMSO or DMF.
Secondary Gloves Butyl Rubber or Neoprene> 240Required when handling solutions. The halogenated ring degrades standard nitrile; butyl rubber offers superior resistance to non-polar and aprotic solvents.
Eye Protection Tight-fitting safety gogglesN/AThe compound causes severe eye irritation. Standard safety glasses lack orbital seals, allowing airborne micro-dust to enter the eye.
Respiratory N95/FFP3 Particulate RespiratorN/APrevents inhalation of fine crystalline dust (H335) during weighing. Essential if a localized exhaust ventilation (LEV) system is compromised.

Self-Validating Operational Workflow

To ensure absolute safety, every handling protocol must be a self-validating system. This means incorporating strict verification steps before proceeding to the next phase of the experiment.

Protocol: Safe Weighing and Solubilization

  • System Verification: Before opening the reagent vial, verify the continuous airflow of the Powder Safe Ductless Enclosure (or Class II Biological Safety Cabinet).

    • Validation Step: Check the magnehelic gauge; it must read between 0.4 and 0.6 inches of water to confirm negative pressure.

  • Static Elimination: 7-Chloroquinoxalin-5-amine powder can carry a static charge, causing dangerous aerosolization upon opening. Pass the sealed vial through an anti-static ionizer fan for 30 seconds.

    • Validation Step: Tap the vial gently; the powder should rest at the bottom without clinging to the glass walls.

  • Double-Gloving Strategy: Don inner nitrile gloves and outer butyl rubber gloves.

  • Weighing: Use a disposable anti-static weigh boat. Transfer the solid using a grounded stainless-steel micro-spatula.

  • In-Situ Solubilization: Do not transport the dry powder across the lab. Add the primary solvent (e.g., DMSO) directly to the weigh boat or a sealed volumetric flask within the enclosure.

    • Causality: Dissolving the powder immediately eliminates the inhalation hazard associated with airborne particulates.

  • Decontamination of Tools: Submerge the spatula in a 10% bleach (sodium hypochlorite) solution. The oxidative environment degrades the amine group, rendering the residual compound inactive.

Emergency Spill Response & Decontamination Plan

In the event of a spill, immediate and structured action is required to prevent cross-contamination. Do not sweep dry 7-Chloroquinoxalin-5-amine powder, as this generates hazardous aerosols. Instead, dampen the spill with a low-volatility solvent (like water or a 1:1 water/isopropanol mix) to bind the dust before wiping it up 2.

SpillResponse Start Spill Detected (7-Chloroquinoxalin-5-amine) Assess Assess State (Powder vs. Solution) Start->Assess PPE Don Emergency PPE (Respirator, Butyl Gloves) Assess->PPE Contain Containment (Dampen powder / Dam liquid) PPE->Contain Absorb Absorb & Collect (Use inert absorbent pads) Contain->Absorb Decon Oxidative Decontamination (10% Bleach Wash) Absorb->Decon Validate Validation (UV Illumination Check) Decon->Validate Dispose Hazardous Waste Incineration Validate->Dispose

Step-by-step spill response and oxidative decontamination workflow for 7-Chloroquinoxalin-5-amine.

Spill Decontamination Causality & Validation: For surface decontamination, an oxidative wash (10% sodium hypochlorite) is strictly preferred over simple solvent wiping. The bleach actively degrades the aromatic amine into less toxic, water-soluble polymeric byproducts.

  • Validation Step: Inspect the decontaminated area with a 365 nm UV lamp. Quinoxaline derivatives often exhibit fluorescence, allowing you to visually confirm complete molecular removal from the benchtop.

Waste Segregation and Disposal Logistics

Improper disposal of halogenated heteroaromatics can lead to severe environmental toxicity and dangerous chemical incompatibilities.

Step-by-Step Disposal Plan:

  • Solid Waste: All contaminated consumables (weigh boats, pipette tips, absorbent pads) must be placed in a puncture-resistant, biohazard-grade bag, then sealed inside a rigid, chemically resistant high-density polyethylene (HDPE) container.

  • Liquid Waste Segregation: Never mix 7-Chloroquinoxalin-5-amine solutions with acidic waste streams.

    • Causality: The amine group can protonate and form unexpected salts, while the chlorinated ring can react adversely. Segregate into a dedicated "Halogenated Organic Waste" carboy.

  • Labeling: Label explicitly as "Toxic Halogenated Organic Waste - Contains 7-Chloroquinoxalin-5-amine (CAS 2866316-91-6)".

  • Final Destruction: Coordinate with Environmental Health and Safety (EHS) for high-temperature incineration (>1000°C).

    • Causality: High-temperature incineration ensures the complete cleavage of the stable quinoxaline ring and prevents the formation of toxic dioxins from the chlorine substituent.

References

Sources

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